molecular formula C9H9NO2 B1590862 (2-Methylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-38-2

(2-Methylbenzo[d]oxazol-5-yl)methanol

Cat. No.: B1590862
CAS No.: 136663-38-2
M. Wt: 163.17 g/mol
InChI Key: ZVBPKWNJXRJGOR-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPKWNJXRJGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576496
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-38-2
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methylbenzo[d]oxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies for the scientific community.

Introduction: The Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework found in a variety of biologically active compounds.[1][2] The benzoxazole core's unique electronic and structural features allow it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, with its methyl substitution at the 2-position and a hydroxymethyl group at the 5-position, represents a functionalized derivative with potential for further chemical modification and exploration of its biological activity.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 136663-38-2[3]
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
SMILES CC1=NC2=C(O1)C=C(C=C2)CO[3]
Physical Form Predicted to be a solid at room temperatureInferred from related structures
Melting Point Not experimentally determined in available literature. For comparison, the related precursor, methyl 2-methyl-1,3-benzoxazole-5-carboxylate, has a melting point of 67-68 °C.[4]
Boiling Point Not experimentally determined in available literature.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).Inferred from structural properties

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from 4-amino-3-hydroxybenzoic acid. This involves the formation of the benzoxazole ring followed by the reduction of the carboxylic acid ester.

Step 1: Synthesis of Methyl 2-methyl-1,3-benzoxazole-5-carboxylate

The initial step involves the condensation of 4-amino-3-hydroxybenzoic acid with an acetylating agent, followed by esterification. A common method for forming the 2-methylbenzoxazole ring is the reaction of an o-aminophenol with acetic anhydride.

Reaction Scheme:

Synthesis_Step_1 4-amino-3-hydroxybenzoic acid 4-amino-3-hydroxybenzoic acid Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Methyl 2-methyl-1,3-benzoxazole-5-carboxylate 4-amino-3-hydroxybenzoic acid->Methyl 2-methyl-1,3-benzoxazole-5-carboxylate 1. Acetic Anhydride 2. Methanol, Acid catalyst

Caption: Synthesis of the ester precursor.

Step 2: Reduction of the Ester to the Alcohol

The key transformation to obtain this compound is the reduction of the methyl ester group of methyl 2-methyl-1,3-benzoxazole-5-carboxylate. This can be effectively achieved using a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[3][5] Sodium borohydride (NaBH₄) is generally a milder reducing agent and may also be effective, potentially offering a safer and more chemoselective alternative.[6][7][8]

Reaction Scheme:

Synthesis_Step_2 Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Methyl 2-methyl-1,3-benzoxazole-5-carboxylate This compound This compound Methyl 2-methyl-1,3-benzoxazole-5-carboxylate->this compound LiAlH4 or NaBH4 Anhydrous THF

Caption: Reduction of the ester to the primary alcohol.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating experimental protocol based on established chemical principles for the reduction of aromatic esters.

Objective: To synthesize this compound from methyl 2-methyl-1,3-benzoxazole-5-carboxylate.

Materials:

  • Methyl 2-methyl-1,3-benzoxazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve methyl 2-methyl-1,3-benzoxazole-5-carboxylate (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Extraction: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow Diagram:

Experimental_Workflow A Reaction Setup: LiAlH4 in anhydrous THF under N2 B Addition of Ester Solution at 0 °C A->B C Reflux and TLC Monitoring B->C D Quenching at 0 °C (Fieser Workup) C->D E Filtration and Extraction D->E F Drying and Concentration E->F G Column Chromatography Purification F->G H Characterization G->H

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Potential Transformations

The this compound molecule possesses two primary sites for further chemical modification: the hydroxymethyl group and the benzoxazole ring system.

  • Hydroxymethyl Group: The primary alcohol functionality can undergo a variety of common transformations.

    • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde, (2-Methylbenzo[d]oxazol-5-yl)carbaldehyde, or further to the carboxylic acid, 2-Methylbenzo[d]oxazole-5-carboxylic acid, using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ or Jones reagent for the carboxylic acid).

    • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

    • Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.

    • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂ for chlorination or PBr₃ for bromination) to produce a more reactive intermediate for nucleophilic substitution reactions.

  • Benzoxazole Ring: The benzoxazole ring itself is relatively stable. Electrophilic aromatic substitution is possible, though the reactivity is influenced by the existing substituents. The electron-donating nature of the oxygen and the directing effects of the methyl and hydroxymethyl groups will influence the position of further substitution.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.7d1HAromatic H (position 7)
~7.3-7.5d1HAromatic H (position 4)
~7.1-7.3dd1HAromatic H (position 6)
~4.7s2H-CH₂OH
~2.6s3H-CH₃
~2.0-3.0br s1H-OH
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~164C=N (carbon at position 2)
~151Aromatic C-O
~142Aromatic C-N
~135-140Quaternary Aromatic C
~120-125Aromatic CH
~110-115Aromatic CH
~64-CH₂OH
~14-CH₃
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Assignment
3200-3600 (broad)O-H stretch (alcohol)
2850-3000C-H stretch (aromatic and aliphatic)
~1650C=N stretch (oxazole ring)
~1500-1600C=C stretch (aromatic ring)
1000-1300C-O stretch (alcohol and ether-like in ring)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 163. Key fragmentation patterns would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a key component in numerous pharmaceutically active compounds.[1][2] While specific applications of this compound are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases.

In materials science, benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. The functional groups on this compound could be utilized to incorporate this robust heterocyclic unit into novel polymers and other advanced materials.

Safety and Handling

Based on safety data for related benzoxazole derivatives, this compound should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a functionalized benzoxazole derivative with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its reactivity and potential applications. As research into novel heterocyclic compounds continues, molecules such as this will undoubtedly play a crucial role in the development of new therapeutics and advanced materials.

References

  • Synthesis, Structure and Mesogenic Properties of Benzoxazole Derivatives. R Discovery. (n.d.). Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Benzoxazole, 2-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. (n.d.). Retrieved from [Link]

  • Sodium Borohydride. Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. (2025, August 10). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Benzoxazole, 2-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (2018, August 12). Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. (2023, August 11). Retrieved from [Link]

  • SYNTHESIS OF N-HYDROXYBENZOYL DERIVATIVES OF 5-METHYLISOXAZOLE-3-AMINE AS POTENTIAL MEDICINES. PART I. ResearchGate. (2025, August 6). Retrieved from [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. (2015, September 25). Retrieved from [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. (2022, January 9). Retrieved from [Link]

  • Synthesis of Novel N-Hydroxybenzoyl Derivatives of 5-Methyl-1,2-oxazole-3-amines As Potential Antiglycation Agents. ResearchGate. (2025, November 30). Retrieved from [Link]

  • Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. PubMed. (2009, September 15). Retrieved from [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. (2021, April 8). Retrieved from [Link]

  • 2-Methylbenzoxazole. PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzo[d]oxazol-5-yl)methanol is a heterocyclic compound belonging to the benzoxazole family, a class of molecules that has garnered significant attention in medicinal chemistry. The benzoxazole scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. This privileged scaffold is present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The structural rigidity and the presence of heteroatoms (nitrogen and oxygen) in the benzoxazole ring system allow for specific interactions with biological targets, making it an attractive framework for the design of new therapeutic agents. The 2-methyl and 5-methanol substitutions on the benzoxazole core of the title compound offer opportunities for further chemical modification to optimize its pharmacological profile.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 136663-38-2Sunway Pharm Ltd.[1]
Molecular Formula C₉H₉NO₂Sunway Pharm Ltd.[1]
Molecular Weight 163.17 g/mol Sunway Pharm Ltd.[1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Inferred from general chemical principles

Spectroscopic Characterization:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring, the methyl group at the 2-position, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be observed for the methyl carbon, the methylene carbon, and the aromatic and heterocyclic carbons. The chemical shifts of the carbons in the benzoxazole ring system are characteristic and would confirm the core structure.

Note: As of the writing of this guide, explicit experimental ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. Researchers are advised to acquire and interpret their own spectroscopic data for definitive structural confirmation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the key step being the formation of the benzoxazole ring. A plausible and efficient synthetic route involves the reduction of a corresponding ester precursor.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Reduction 2-Amino-4-hydroxybenzoic_acid 2-Amino-4-hydroxy- benzoic acid Methyl_2-methylbenzo_d_oxazole-5-carboxylate Methyl 2-methylbenzo[d]oxazol- 5-carboxylate 2-Amino-4-hydroxybenzoic_acid->Methyl_2-methylbenzo_d_oxazole-5-carboxylate Cyclization Acetic_anhydride Acetic anhydride Acetic_anhydride->Methyl_2-methylbenzo_d_oxazole-5-carboxylate Target_Compound (2-Methylbenzo[d]oxazol- 5-yl)methanol Methyl_2-methylbenzo_d_oxazole-5-carboxylate->Target_Compound Reduction NaBH4 Sodium borohydride (NaBH4) NaBH4->Target_Compound Methanol_THF Methanol/THF Methanol_THF->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-methylbenzo[d]oxazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxybenzoic acid and a molar excess of acetic anhydride.

  • Cyclization: Heat the reaction mixture to reflux. The acetic anhydride serves as both the acetylating agent and the dehydrating agent to facilitate the cyclization and formation of the oxazole ring.

  • Esterification: After the formation of the 2-methylbenzoxazole-5-carboxylic acid intermediate, the reaction mixture is cooled, and methanol is added in the presence of an acid catalyst (e.g., sulfuric acid) to perform a Fischer esterification.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 2-methylbenzo[d]oxazole-5-carboxylate in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

The benzoxazole scaffold is a well-established pharmacophore in drug discovery. While specific biological data for this compound is limited, the activities of related 2-methylbenzoxazole derivatives provide strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of benzoxazole derivatives. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Angiogenesis via VEGFR-2 Signaling:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Benzoxazole (2-Methylbenzo[d]oxazol- 5-yl)methanol (Proposed Inhibitor) Benzoxazole->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation, Migration, Survival Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Benzoxazole derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzoxazole derivatives have shown promising activity against a range of bacteria and fungi.

Inhibition of Bacterial DNA Gyrase:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. It is a well-validated target for antibacterial drugs. Some benzoxazole derivatives have been found to inhibit DNA gyrase, leading to bacterial cell death.

G DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Benzoxazole (2-Methylbenzo[d]oxazol- 5-yl)methanol (Proposed Inhibitor) Benzoxazole->DNA_Gyrase Inhibits Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death

Caption: Proposed mechanism of antimicrobial action via inhibition of DNA gyrase.

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features, combined with the well-documented biological activities of the benzoxazole class of compounds, make it a compelling candidate for further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains to determine its specific activity profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the methanol and methyl positions, could lead to the identification of more potent and selective drug candidates.

This technical guide has provided a foundational overview of this compound, from its synthesis to its potential biological applications. It is hoped that this information will inspire and facilitate further research into this intriguing molecule and the broader class of benzoxazole derivatives.

References

  • Information on the synthesis of benzoxazole derivatives can be found in various organic chemistry journals and d
  • Data on the anticancer activity of benzoxazole derivatives have been published in numerous medicinal chemistry and oncology journals.
  • The antimicrobial properties of benzoxazoles are documented in microbiology and infectious disease liter
  • Mechanistic studies on VEGFR-2 inhibition by small molecules are available in pharmacology and cancer research public
  • The role of NF-κB in cancer and its inhibition by small molecules is a widely researched topic in molecular biology and drug discovery.
  • Information on DNA gyrase as an antibacterial target is extensively covered in microbiology and biochemistry liter
  • Physicochemical properties of related compounds can be found in chemical d
  • General synthetic methodologies for heterocyclic compounds are detailed in advanced organic chemistry textbooks and review articles.

Sources

(2-Methylbenzo[d]oxazol-5-yl)methanol molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (2-Methylbenzo[d]oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize its core chemical properties, established synthetic routes, and potential applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a derivative of benzoxazole, a bicyclic aromatic heterocycle. The benzoxazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. This specific derivative is functionalized with a methyl group at the 2-position and a hydroxymethyl group at the 5-position, making it a valuable building block for further chemical elaboration.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource
Molecular Weight 163.17 g/mol [1]
Molecular Formula C₉H₉NO₂[1]
CAS Number 136663-38-2[1][2]
Canonical SMILES CC1=NC2=C(O1)C=C(C=C2)CON/A
Chemical Structure

The structural arrangement of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of benzoxazole derivatives typically involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its equivalent. For this compound, a plausible and widely adopted synthetic strategy involves the reaction of 4-amino-3-hydroxybenzyl alcohol with acetic acid or a derivative like acetyl chloride.

General Synthetic Workflow

The pathway leverages the nucleophilicity of the amino and hydroxyl groups of the aminophenol precursor to react with an electrophilic carbonyl carbon, leading to the formation of the oxazole ring.

synthesis_workflow start Precursors: 4-Amino-3-hydroxybenzyl alcohol + Acetic Anhydride/Acid step1 Step 1: Condensation Reaction (Formation of Amide Intermediate) start->step1 Heat, Acid Catalyst (e.g., PPA) step2 Step 2: Intramolecular Cyclization (Dehydration) step1->step2 Loss of H₂O product This compound step2->product

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol is a representative method based on established literature for benzoxazole synthesis. Scientist discretion and laboratory-specific hazard assessments are required.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of 4-amino-3-hydroxybenzyl alcohol with 1.1 equivalents of acetic anhydride.

  • Solvent and Catalyst : Add polyphosphoric acid (PPA) or another suitable acidic catalyst and dehydrating agent. The reaction can also be run at high temperatures without a solvent.

  • Reaction Execution : Heat the mixture to 130-150 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality : The high temperature is necessary to drive the dehydration and cyclization steps, which are often the rate-limiting parts of the reaction. PPA serves as both a catalyst and a medium for this high-temperature reaction.

  • Workup : After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is ~7-8.

  • Extraction : Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

    • Self-Validation : The formation of a precipitate upon neutralization or successful extraction of the product into the organic layer provides an initial confirmation of product formation.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Research

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4]

Role as a Key Intermediate

The dual functionality of this compound—a stable heterocyclic core and a reactive primary alcohol—makes it an ideal starting material for creating libraries of more complex molecules.

applications cluster_derivatives Chemical Modifications at Hydroxymethyl Group cluster_targets Potential Biologically Active Compounds start This compound (Core Scaffold) oxidation Oxidation to Aldehyde/Acid start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification anticancer Anticancer Agents oxidation->anticancer Linker for Cytotoxic Moiety tyrosinase Tyrosinase Inhibitors esterification->tyrosinase Prodrug Formation antimicrobial Antimicrobial Agents etherification->antimicrobial SAR Exploration

Caption: Role as a versatile building block in synthesizing diverse bioactive molecules.

Context from Related Research
  • Tyrosinase Inhibition : Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have demonstrated potent inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis.[5] This suggests that derivatives of this compound could be explored as potential skin-lightening agents.[5]

  • Anticancer Activity : Other substituted benzoxazoles have been designed and synthesized as antineoplastic agents. For instance, certain derivatives have shown specific anti-proliferative effects against HeLa cells, which are associated with the human papillomavirus (HPV).[4] The core structure of this compound provides a foundation for developing novel anticancer therapeutics.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A Material Safety Data Sheet (MSDS) should be consulted before use.[6] General safety precautions include:

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.

  • Ventilation : Handle the product only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Handling Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 163.17 g/mol .[1] Its structure, featuring the medicinally significant benzoxazole core and a versatile hydroxymethyl handle, positions it as a valuable intermediate for synthetic chemists. The established routes to its synthesis and the proven biological relevance of the benzoxazole scaffold underscore its potential for application in the development of novel therapeutics and functional materials. Further research into its derivatization is warranted to fully explore its potential in drug discovery.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:136663-38-2. Retrieved from [Link]

  • Methanex Corporation. (2023, February 9). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Retrieved from [Link]

  • PubMed. (2020, October 15). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. Retrieved from [Link]

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(2-Methylbenzo[d]oxazol-5-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (2-Methylbenzo[d]oxazol-5-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The precise substitution pattern on the benzoxazole ring system is critical, as it dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its therapeutic efficacy. Therefore, the unambiguous structural characterization of novel benzoxazole derivatives is a fundamental prerequisite for any drug discovery and development program.

This technical guide provides a comprehensive, field-proven workflow for the structural elucidation of a specific benzoxazole derivative, this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing heterocyclic compounds.

Initial Compound Characterization

Before embarking on an in-depth spectroscopic analysis, it is essential to establish the fundamental properties of the compound.

  • Compound Name: this compound

  • CAS Number: 136663-38-2[4]

  • Molecular Formula: C₉H₉NO₂[5]

  • Molecular Weight: 163.17 g/mol [5]

This initial data, typically obtained from the synthetic route or preliminary mass spectrometry, provides the foundational constraints for all subsequent spectroscopic interpretation.

The Strategic Workflow for Structure Elucidation

A successful structure elucidation is not a random collection of experiments but a logical progression of analyses where each step informs the next. The following workflow is designed to efficiently and definitively determine the molecular structure.

Caption: Elucidation workflow from initial analysis to final confirmation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most critical step is to confirm the molecular formula. Low-resolution MS gives the nominal mass, but HRMS provides the exact mass, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Electron Ionization (EI) is a common method for such analyses.[6]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer with an EI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Ionization: Perform electron ionization at a standard energy of 70 eV.[6]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-250).

  • Data Analysis: Identify the molecular ion peak (M⁺) and compare its exact mass to the theoretical mass of C₉H₉NO₂.

Expected Data & Interpretation: The HRMS spectrum should exhibit a molecular ion peak (M⁺) at an m/z value that corresponds to the exact mass of C₉H₉NO₂ (163.0633). This confirms the elemental composition and validates the molecular formula derived from the synthesis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For this compound, we are specifically looking for evidence of the hydroxyl group, the aromatic system, and the C=N bond of the oxazole ring.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Structure
O-H Stretch (alcohol)~3500 - 3200 (broad)Confirms the presence of the hydroxyl (-OH) group.[7]
C-H Stretch (aromatic)~3100 - 3000Indicates the aromatic benzene ring protons.
C-H Stretch (aliphatic)~3000 - 2850Corresponds to the methyl and methylene groups.
C=N Stretch (oxazole)~1680 - 1650Characteristic of the imine bond within the benzoxazole core.[8]
C=C Stretch (aromatic)~1600 and 1475Confirms the benzene ring of the benzoxazole system.[8]
C-O Stretch (alcohol)~1260 - 1050Supports the presence of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each proton and carbon atom.[1]

Protocol: General NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to show exchangeable protons like -OH.

  • Referencing: The solvent peak is used as an internal reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Proton Mapping

Expertise & Experience: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).

Expected Data & Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (H-4, H-6, H-7)7.8 - 7.2Multiplets/Doublets3HProtons on the benzene ring appear in the downfield aromatic region.[1]
-CH₂- (Methylene)~4.6Singlet/Doublet2HProtons adjacent to an oxygen atom and an aromatic ring are deshielded.
-OH (Hydroxyl)~5.4 (variable)Broad Singlet1HChemical shift is concentration and solvent dependent; proton is exchangeable.
-CH₃ (Methyl)~2.6Singlet3HMethyl group attached to the electron-withdrawing oxazole C-2 position.[1]
¹³C NMR & DEPT-135: Carbon Skeleton Analysis

Expertise & Experience: ¹³C NMR identifies all unique carbon atoms in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative, quaternary carbons absent), which is invaluable for unambiguous assignment.

Expected Data & Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase Rationale
C-2 (Oxazole)~163Quaternary (Absent)Carbon double-bonded to N and single-bonded to O is highly deshielded.[1]
C-3a, C-7a (Bridgehead)~150, ~141Quaternary (Absent)Aromatic quaternary carbons fused between the two rings.[1]
C-4, C-5, C-6, C-7~140 - 110CH (Positive) / Quaternary (Absent)Carbons of the benzene ring. C-5 (bearing the CH₂OH) will be quaternary.
-CH₂- (Methylene)~63CH₂ (Negative)Aliphatic carbon attached to an oxygen atom.
-CH₃ (Methyl)~14CH₃ (Positive)Aliphatic carbon of the C-2 methyl group.

Assembling the Pieces: 2D NMR for Unambiguous Connectivity

2D NMR experiments are the final, confirmatory step, revealing how the individual protons and carbons are connected to form the molecular framework.

G cluster_0 1D NMR Data cluster_1 2D NMR Experiments cluster_2 Structural Information Derived H_NMR ¹H NMR (Proton Signals) HSQC HSQC Connects ¹H to its directly attached ¹³C H_NMR->HSQC COSY COSY Connects neighboring ¹H's (2-3 bonds) H_NMR->COSY HMBC HMBC Connects ¹H to ¹³C's 2-3 bonds away H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC CH_Fragments Identify -CH, -CH₂, -CH₃ units HSQC->CH_Fragments Spin_Systems Map out H-C-C-H chains COSY->Spin_Systems Molecular_Skeleton Assemble fragments into the final structure HMBC->Molecular_Skeleton CH_Fragments->Molecular_Skeleton Spin_Systems->Molecular_Skeleton

Caption: Relationship between 1D and 2D NMR experiments for structure assembly.

HSQC (Heteronuclear Single Quantum Coherence)

Expertise & Experience: The HSQC experiment is a "matching" experiment. It generates a 2D plot where each peak correlates a proton signal (¹H axis) with the signal of the carbon atom it is directly attached to (¹³C axis). This allows for the definitive assignment of every CH, CH₂, and CH₃ group.

COSY (Correlation Spectroscopy)

Expertise & Experience: The COSY spectrum shows which protons are coupled to each other, typically through two or three bonds. For this molecule, it will be most useful for confirming the connectivity of the protons on the aromatic ring, helping to establish their relative positions (ortho, meta).

HMBC (Heteronuclear Multiple Bond Correlation)

Trustworthiness: The HMBC experiment is the ultimate tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This is how we connect the "isolated" fragments, such as the methyl group, the hydroxymethyl group, and the aromatic protons, to the quaternary carbons of the benzoxazole core.

Key Expected HMBC Correlations for Final Confirmation:

  • Methyl Protons (~2.6 ppm) to C-2 (~163 ppm): This is the definitive correlation that proves the methyl group is attached to the C-2 position of the oxazole ring.

  • Methylene Protons (~4.6 ppm) to Aromatic Carbons (C-4, C-5, C-6): These correlations will confirm the attachment of the hydroxymethyl group to the C-5 position of the benzene ring.

  • Aromatic Proton H-4 to C-5, C-7a: Confirms the position of H-4 relative to the hydroxymethyl group and the ring fusion.

  • Aromatic Proton H-6 to C-4, C-5, C-7a: Confirms the position of H-6 relative to its neighbors and the ring fusion.

Conclusion: An Integrated and Validated Structure

By systematically applying this multi-technique spectroscopic workflow, every piece of data serves to validate the others. The HRMS confirms the elemental formula. The IR spectrum identifies the essential functional groups (-OH, aromatic C=C, C=N). The ¹H and ¹³C NMR spectra provide a complete count of all proton and carbon environments. Finally, 2D NMR experiments, particularly the HMBC, act as the "glue," connecting all the individual fragments and unambiguously proving the connectivity of the entire molecular skeleton. The collective evidence converges to irrefutably confirm the structure as this compound. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers in drug discovery and development.

References

  • BenchChem. (2025). Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • BLDpharm. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • IOP Publishing. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Sharma, D., et al. (2018).
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • Vulcanchem. (n.d.). (2-Amino-5-methyl-oxazol-4-yl)-methanol.

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An In-depth Technical Guide to the Starting Materials for the Synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-benzoxazol-5-yl)methanol is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The benzoxazole scaffold is a privileged structure, known to impart desirable physicochemical and biological properties to drug candidates. This guide provides a detailed exploration of the primary synthetic routes and starting materials for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Two principal retrosynthetic strategies are viable for the synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol. The first, and more convergent approach, involves the construction of the benzoxazole ring from a pre-functionalized aminophenol derivative that already contains the required hydroxymethyl group. The second, a post-cyclization functionalization strategy, entails the formation of the 2-methylbenzoxazole core followed by the introduction of the 5-hydroxymethyl substituent through a series of chemical transformations. This guide will delve into both approaches, providing a comparative analysis to inform your synthetic planning.

Convergent Synthesis: The Pre-functionalized Starting Material Approach

The most direct and often preferred method for the synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol begins with a starting material that already possesses the key functional groups in the desired arrangement. The ideal precursor for this strategy is 4-amino-3-hydroxybenzyl alcohol .

Synthesis of the Key Intermediate: 4-amino-3-hydroxybenzyl alcohol

The synthesis of 4-amino-3-hydroxybenzyl alcohol can be achieved through a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzoic acid.

Step 1: Reduction of 4-Hydroxy-3-nitrobenzoic acid to 4-Hydroxy-3-nitrobenzyl alcohol

The initial step involves the reduction of the carboxylic acid functionality of 4-hydroxy-3-nitrobenzoic acid to a primary alcohol. This transformation requires a reducing agent that is selective for the carboxylic acid in the presence of a nitro group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose[1].

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol [2]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of 4-hydroxy-3-nitrobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 4-hydroxy-3-nitrobenzyl alcohol.

ParameterValue
Starting Material 4-Hydroxy-3-nitrobenzoic acid
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time Several hours

Causality of Experimental Choices: The use of anhydrous THF and a nitrogen atmosphere is crucial as LiAlH₄ reacts violently with water[1]. The slow, controlled addition of the carboxylic acid at low temperature helps to manage the exothermic nature of the reaction. The specific work-up procedure is designed to safely decompose any excess LiAlH₄ and to precipitate the aluminum salts, facilitating the isolation of the product.

Step 2: Reduction of 4-Hydroxy-3-nitrobenzyl alcohol to 4-amino-3-hydroxybenzyl alcohol

The subsequent step is the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-amino-3-hydroxybenzyl alcohol [3][4]

  • Reaction Setup: A solution of 4-hydroxy-3-nitrobenzyl alcohol in ethanol is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 bar) at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 4-amino-3-hydroxybenzyl alcohol.

ParameterValue
Starting Material 4-Hydroxy-3-nitrobenzyl alcohol
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol
Hydrogen Pressure 1-5 bar
Temperature Room Temperature

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity[4]. Palladium on carbon is a widely used and robust catalyst for this transformation. The use of a filtration aid like Celite is important for the complete removal of the fine catalyst particles.

Final Step: Cyclization to (2-methyl-1,3-benzoxazol-5-yl)methanol

With the key intermediate, 4-amino-3-hydroxybenzyl alcohol, in hand, the final step is the formation of the benzoxazole ring. This is typically achieved by condensation with an acetylating agent, such as acetic anhydride.

Experimental Protocol: Synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol

  • Reaction Setup: A solution of 4-amino-3-hydroxybenzyl alcohol in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Acetic anhydride is added to the solution, and the mixture is heated to reflux.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

ParameterValue
Starting Material 4-amino-3-hydroxybenzyl alcohol
Reagent Acetic Anhydride
Solvent Glacial Acetic Acid
Temperature Reflux

Causality of Experimental Choices: Acetic anhydride serves as both the source of the 2-methyl group and the dehydrating agent to facilitate the cyclization. Glacial acetic acid is a common solvent for this type of condensation as it is compatible with the reagents and reaction conditions.

cluster_0 Convergent Synthesis Pathway 4-Hydroxy-3-nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic acid 4-Hydroxy-3-nitrobenzyl_alcohol 4-Hydroxy-3-nitrobenzyl alcohol 4-Hydroxy-3-nitrobenzoic_acid->4-Hydroxy-3-nitrobenzyl_alcohol LiAlH4 4-amino-3-hydroxybenzyl_alcohol 4-amino-3-hydroxybenzyl alcohol 4-Hydroxy-3-nitrobenzyl_alcohol->4-amino-3-hydroxybenzyl_alcohol H2, Pd/C Target_Molecule (2-methyl-1,3-benzoxazol-5-yl)methanol 4-amino-3-hydroxybenzyl_alcohol->Target_Molecule Acetic Anhydride

Convergent synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol.

Post-Cyclization Functionalization Strategy

Step 1: Nitration of 2-methylbenzoxazole

The first step in this sequence is the regioselective nitration of 2-methylbenzoxazole to introduce a nitro group at the 5-position.

Experimental Protocol: Synthesis of 2-methyl-5-nitrobenzoxazole [6][7]

  • Reaction Setup: 2-Methylbenzoxazole is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitration: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining a low temperature (0-5 °C).

  • Reaction: The reaction is stirred at low temperature for a period and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and dried.

ParameterValue
Starting Material 2-Methylbenzoxazole
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature 0-5 °C to Room Temperature

Causality of Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the benzoxazole ring[8]. The low temperature is critical to control the exothermic reaction and to minimize the formation of dinitrated byproducts.

Step 2: Reduction of 2-methyl-5-nitrobenzoxazole to 5-amino-2-methylbenzoxazole

The nitro group is then reduced to an amine. A common laboratory method for this transformation is the use of tin(II) chloride in hydrochloric acid.

Experimental Protocol: Synthesis of 5-amino-2-methylbenzoxazole [5][9][10]

  • Reaction Setup: A solution of 2-methyl-5-nitrobenzoxazole in a suitable solvent like ethanol is prepared.

  • Reduction: An acidic solution of stannous chloride (SnCl₂) is added, and the mixture is heated to reflux.

  • Work-up: After the reaction is complete, the mixture is cooled and made basic with a sodium hydroxide solution. The resulting tin salts are removed by filtration, and the product is extracted from the filtrate with an organic solvent. The organic extracts are dried and concentrated to give the desired amine.

ParameterValue
Starting Material 2-methyl-5-nitrobenzoxazole
Reagent Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl)
Solvent Ethanol
Temperature Reflux

Causality of Experimental Choices: The SnCl₂/HCl system is a classical and reliable method for the reduction of aromatic nitro compounds to amines[9][10]. The basic work-up is necessary to precipitate the tin hydroxides and to liberate the free amine for extraction.

Step 3: Conversion of the Amino Group to a Hydroxymethyl Group

This is the most challenging step in this synthetic sequence and can be approached in a few ways. A common method involves a Sandmeyer-type reaction to introduce a cyano group, which is then reduced.

Sub-step 3a: Sandmeyer Cyanation to 2-methylbenzoxazole-5-carbonitrile [11][12][13]

  • Diazotization: 5-amino-2-methylbenzoxazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).

  • Work-up: The reaction mixture is heated to decompose the intermediate complex and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitrile.

ParameterValue
Starting Material 5-amino-2-methylbenzoxazole
Reagents Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN)
Temperature 0-5 °C, then heated

Causality of Experimental Choices: The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group to a variety of functional groups via a diazonium salt intermediate[11][14]. Copper(I) cyanide is the specific reagent for the introduction of the cyano group.

Sub-step 3b: Reduction of 2-methylbenzoxazole-5-carbonitrile to (2-methyl-1,3-benzoxazol-5-yl)methanol

The final step is the reduction of the nitrile to the primary alcohol. This can be achieved in a two-step process: reduction to the aldehyde followed by reduction to the alcohol, or in a single step with a strong reducing agent like LiAlH₄. A more controlled reduction to the intermediate aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by a second reduction of the aldehyde to the alcohol. A direct reduction of the nitrile to the alcohol can be accomplished with LiAlH₄.

Experimental Protocol: Reduction of Nitrile to Alcohol [1][15][16]

  • Reaction Setup: A solution of 2-methylbenzoxazole-5-carbonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared under a nitrogen atmosphere.

  • Reduction: The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction is then stirred at room temperature or gently refluxed.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to give the final product.

ParameterValue
Starting Material 2-methylbenzoxazole-5-carbonitrile
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to reflux

Causality of Experimental Choices: LiAlH₄ is a potent reducing agent capable of reducing nitriles directly to primary amines. However, under specific conditions and with careful workup, it is possible to hydrolyze the intermediate imine to an aldehyde which is then further reduced to the alcohol in the same pot. A more controlled two-step reduction via the aldehyde using DIBAL-H first, followed by a milder reducing agent like sodium borohydride for the aldehyde reduction, can also be employed for better control and potentially higher yields[17][18][19].

cluster_1 Post-Cyclization Functionalization Pathway 2-methylbenzoxazole 2-methylbenzoxazole 2-methyl-5-nitrobenzoxazole 2-methyl-5-nitrobenzoxazole 2-methylbenzoxazole->2-methyl-5-nitrobenzoxazole HNO3, H2SO4 5-amino-2-methylbenzoxazole 5-amino-2-methylbenzoxazole 2-methyl-5-nitrobenzoxazole->5-amino-2-methylbenzoxazole SnCl2, HCl 2-methylbenzoxazole-5-carbonitrile 2-methylbenzoxazole-5-carbonitrile 5-amino-2-methylbenzoxazole->2-methylbenzoxazole-5-carbonitrile 1. NaNO2, H+ 2. CuCN Target_Molecule_2 (2-methyl-1,3-benzoxazol-5-yl)methanol 2-methylbenzoxazole-5-carbonitrile->Target_Molecule_2 LiAlH4

Post-cyclization synthesis of (2-methyl-1,3-benzoxazol-5-yl)methanol.

Conclusion

Both the convergent and the post-cyclization functionalization strategies offer viable pathways to (2-methyl-1,3-benzoxazol-5-yl)methanol. The choice of route will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The convergent approach, starting from 4-amino-3-hydroxybenzyl alcohol, is more atom-economical and involves fewer synthetic steps. However, the synthesis of this key intermediate may present its own challenges. The post-cyclization functionalization route, while longer, utilizes more readily available starting materials and well-established named reactions, which may be more amenable to process optimization and scale-up. A thorough understanding of the chemical principles and experimental nuances of each step is paramount for the successful synthesis of this valuable building block.

References

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(2-Methylbenzo[d]oxazol-5-yl)methanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methylbenzo[d]oxazol-5-yl)methanol and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and significant biological activities of this molecular scaffold. The benzoxazole core is a prominent feature in numerous pharmacologically active agents, and understanding the nuances of its derivatives is crucial for the innovation of new therapeutic molecules.[1][2][3]

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in the design of bioactive molecules.[4] This structural motif is considered a "privileged" scaffold because it can interact with a diverse range of biological targets with high affinity.[5] Its planarity, combined with the presence of heteroatoms, allows for various non-covalent interactions with biopolymers, making it an ideal framework for drug design.[5]

Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer[3][6]

  • Antimicrobial[2][6][7]

  • Anti-inflammatory[1][2]

  • Antiviral[2]

  • Anthelmintic[1][2]

The 2-methyl and 5-hydroxymethyl substitutions on the benzoxazole core, as seen in this compound, offer specific points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound: A Proposed Protocol

While direct literature on the synthesis of this compound is not extensively detailed, a reliable synthetic route can be proposed based on established methods for the formation of 2-substituted benzoxazoles. The most common and effective approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reaction of 4-amino-3-hydroxybenzyl alcohol with acetic anhydride.

Synthesis_of_2-Methylbenzoxazol-5-yl-methanol 4-Amino-3-hydroxybenzyl_alcohol 4-Amino-3-hydroxybenzyl alcohol Reaction Condensation & Cyclization 4-Amino-3-hydroxybenzyl_alcohol->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction Product This compound Reaction->Product Anticancer_Mechanism cluster_0 Cellular Processes DNA_Repair DNA Repair Cancer_Cell_Death Cancer Cell Death DNA_Repair->Cancer_Cell_Death Angiogenesis Angiogenesis Angiogenesis->Cancer_Cell_Death 2-Methylbenzoxazole_Derivative This compound Derivative 2-Methylbenzoxazole_Derivative->DNA_Repair Inhibition 2-Methylbenzoxazole_Derivative->Angiogenesis Inhibition Apoptosis Induction of Apoptosis 2-Methylbenzoxazole_Derivative->Apoptosis Apoptosis->Cancer_Cell_Death

Sources

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2-Methylbenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbenzoxazole (CAS No. 95-21-6) is a heterocyclic aromatic organic compound that, while structurally unassuming, serves as a cornerstone in the synthesis of a multitude of complex molecules.[1] Characterized by a fused benzene and oxazole ring system with a methyl substituent at the 2-position, this compound is a critical intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] The benzoxazole motif is a recognized pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive exploration of 2-methylbenzoxazole, from its historical roots in the burgeoning field of heterocyclic chemistry to modern synthetic protocols and its pivotal role in contemporary drug discovery.

Introduction: The Significance of the Benzoxazole Core

Heterocyclic compounds form the backbone of medicinal chemistry, with over 75% of FDA-approved small-molecule drugs containing a heterocyclic scaffold.[4] Among these, the benzoxazole ring system—a planar, bicyclic structure formed by the fusion of a benzene ring with an oxazole ring—is of paramount importance.[5][6] This arrangement is structurally similar to endogenous purine bases like adenine and guanine, suggesting a high potential for interaction with biological macromolecules.[5][6]

The benzoxazole scaffold is prized for several key reasons:

  • Privileged Structure: It is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[7]

  • Physicochemical Properties: The ring system imparts a unique combination of lipophilicity and hydrophilicity, influencing the pharmacokinetic profiles of drug candidates.[8]

  • Synthetic Versatility: The benzoxazole core can be readily functionalized at multiple positions, allowing for the systematic optimization of lead compounds.[9]

The introduction of a methyl group at the 2-position yields 2-methylbenzoxazole, a foundational building block that provides a reactive handle for further chemical elaboration while influencing the electronic properties of the heterocyclic system.[10][11]

Historical Perspective: The Genesis of a Scaffold

The story of 2-methylbenzoxazole is intertwined with the broader history of heterocyclic chemistry, which gained significant momentum in the latter half of the 19th century. While a singular "discovery" of 2-phenylbenzoxazole is not well-documented, its synthesis was a logical extension of foundational work on related heterocycles.[12] The pioneering research by chemists such as Albert Ladenburg in the 1870s on the synthesis of benzimidazoles established the fundamental principles of condensing ortho-disubstituted benzene rings to form fused heterocyclic systems.[12]

The classical and most probable route to the first synthesis of 2-substituted benzoxazoles was an adaptation of the Phillips-Ladenburg synthesis. This approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative at elevated temperatures, often facilitated by a dehydrating agent.[12][13] For 2-methylbenzoxazole, this foundational reaction involves the condensation of o-aminophenol with acetic acid or one of its more reactive derivatives, like acetic anhydride.[14][15]

Synthesis and Mechanistic Insights

The synthesis of 2-methylbenzoxazole is a staple of heterocyclic chemistry, with the most common and robust method being the reaction of o-aminophenol with an acetylating agent. This process is efficient and illustrative of the core principles of benzoxazole formation.

Primary Synthetic Route: Condensation of o-Aminophenol and Acetic Anhydride

This method proceeds via a two-step, one-pot mechanism: N-acylation followed by intramolecular cyclodehydration.[15]

  • N-Acylation: The more nucleophilic amino group of o-aminophenol attacks one of the carbonyl carbons of acetic anhydride. This forms the N-(2-hydroxyphenyl)acetamide intermediate (also known as 2-acetamidophenol).[15] This initial step is typically rapid.

  • Cyclodehydration: Under heating, the hydroxyl group attacks the amide carbonyl carbon. This intramolecular cyclization is the rate-determining step and results in the elimination of a water molecule to form the stable aromatic oxazole ring.[16]

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Intermediates o_aminophenol o-Aminophenol acylation 1. N-Acylation o_aminophenol->acylation acetic_anhydride Acetic Anhydride acetic_anhydride->acylation intermediate N-(2-hydroxyphenyl)acetamide (Intermediate) acylation->intermediate Rapid Formation cyclization 2. Intramolecular Cyclodehydration product 2-Methylbenzoxazole cyclization->product water Water (byproduct) cyclization->water intermediate->cyclization Heat (Δ) Rate-determining step

Caption: Mechanistic workflow for the synthesis of 2-methylbenzoxazole.

Detailed Experimental Protocol

The following protocol describes a standard laboratory synthesis of 2-methylbenzoxazole.

Materials:

  • o-Aminophenol[15]

  • Acetic anhydride[14]

  • Glacial acetic acid (optional solvent)[15]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Ethyl acetate[14]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[14]

  • Deionized water and ice[1]

Equipment:

  • Round-bottom flask with reflux condenser[1]

  • Heating mantle with magnetic stirrer[1]

  • Separatory funnel, beakers, and Erlenmeyer flasks[1]

  • Rotary evaporator[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-aminophenol (1.0 equivalent) and acetic anhydride (1.1 to 1.5 equivalents). Glacial acetic acid can be added as a solvent if needed.[1]

  • Heating: Heat the reaction mixture to reflux (typically around 140-160°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[15]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess acetic anhydride.[1]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[14]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-methylbenzoxazole.[14][17]

Alternative Synthetic Approaches

While the acetic anhydride method is common, other strategies have been developed, often to improve yields or employ greener reaction conditions.

Starting MaterialsCatalyst/ReagentKey AdvantagesReference(s)
o-Aminophenol, Acetic AcidPolyphosphoric Acid (PPA)Acts as both catalyst and dehydrating agent.[13]
o-Nitrophenyl acetatePd/C, FeCl₃, COUtilizes a different starting material via reductive carbonylation.[17]
2-AcetamidophenolHeat (no additional reagent)Direct cyclization of the intermediate.[16]
o-Aminophenol, β-DiketonesCopper Iodide / Brønsted AcidCatalytic approach for forming the C2-methyl bond.[18]

Physicochemical and Spectroscopic Characterization

2-Methylbenzoxazole is typically a colorless to pale yellow liquid or a low-melting solid with a characteristic aromatic odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and dichloromethane.[1]

Spectroscopic Data Summary

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

TechniqueKey Data Points and Interpretation
¹H NMR (in CDCl₃): ~2.66 ppm (singlet, 3H, -CH₃); ~7.32-7.70 ppm (multiplets, 4H, aromatic protons). The singlet at ~2.66 ppm is characteristic of the methyl group at the 2-position.[1]
¹³C NMR Key signals include the methyl carbon, the quaternary carbon of the oxazole ring (C2), and the aromatic carbons.[19]
FT-IR Shows characteristic peaks for C=N stretching of the oxazole ring and C-H stretching of the aromatic and methyl groups. Absence of broad O-H and N-H stretches from the starting material indicates reaction completion.[19]
Mass Spec (EI-MS) Molecular ion peak (M⁺) at m/z = 133, corresponding to the molecular weight of C₈H₇NO.[20]
UV-Vis / Fluorescence In cyclohexane, it exhibits a strong absorption peak around 276.5 nm. It is also fluorescent, with an emission maximum around 300-350 nm when excited at 260 nm.[21][22]

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Synthesized 2-Methylbenzoxazole nmr NMR (¹H, ¹³C) start->nmr ir FT-IR start->ir ms Mass Spectrometry start->ms nmr_data Confirm C-H framework and connectivity nmr->nmr_data ir_data Identify functional groups (C=N, C-H) ir->ir_data ms_data Determine molecular weight and fragmentation ms->ms_data end Structural Confirmation & Purity Assessment nmr_data->end ir_data->end ms_data->end

Caption: Workflow for the structural characterization of 2-methylbenzoxazole.

Applications in Drug Discovery and Development

While 2-methylbenzoxazole itself has limited direct biological applications, it is a highly valued intermediate in medicinal chemistry.[1] The benzoxazole scaffold it provides is a key component in a vast number of compounds investigated for therapeutic use.[7][10]

A Scaffold for Bioactive Molecules

The 2-methyl group serves as a chemical handle for constructing more complex molecular architectures. For instance, the acidic protons of the methyl group can be utilized in condensation reactions with aromatic aldehydes.[11] This versatility allows medicinal chemists to generate large libraries of related compounds for lead optimization, systematically modifying the structure to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[10]

Derivatives of the 2-methylbenzoxazole core have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many benzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][7] Their mechanisms of action often involve inducing apoptosis (programmed cell death), inhibiting topoisomerase enzymes, or interfering with cell cycle progression.[2][7]

  • Antimicrobial Activity: The scaffold is present in compounds with significant activity against a range of bacteria and fungi.[2][23] Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes like DNA gyrase.[23]

  • Anti-inflammatory and Other Activities: The benzoxazole nucleus is also found in molecules with anti-inflammatory, antiviral, and anticonvulsant properties, highlighting its broad therapeutic potential.[2][3][5]

Workflow for Biological Evaluation

A common workflow in drug discovery involves synthesizing derivatives and then screening them for biological activity. The diagram below illustrates a generalized process for evaluating the anticancer potential of a novel benzoxazole derivative synthesized from a 2-methylbenzoxazole precursor.

G cluster_invitro In Vitro Screening cluster_moa Mechanism of Action (MoA) Studies start Synthesized Benzoxazole Derivative treatment Treat Cells with Compound (Dose-Response) start->treatment cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay Incubate 24-72h ic50 Determine IC₅₀ Value viability_assay->ic50 flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) ic50->flow_cytometry western_blot Western Blot (Protein Expression) ic50->western_blot end Lead Candidate Identification flow_cytometry->end western_blot->end

Caption: Generalized workflow for evaluating the in vitro anticancer activity of benzoxazole derivatives.[1]

Conclusion

2-Methylbenzoxazole represents a classic example of a simple heterocyclic molecule with profound and lasting importance in synthetic chemistry. From its origins in the foundational era of heterocyclic synthesis, it has become an indispensable building block for the creation of complex, biologically active compounds.[1][24] Its straightforward and scalable synthesis, combined with the versatile reactivity of its methyl group and the inherent biological relevance of the benzoxazole scaffold, ensures its continued prominence in both academic research and industrial drug development. This guide has provided a foundational resource for understanding the history, synthesis, characterization, and application of this pivotal chemical intermediate.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Landscape of a Benzoxazole Derivative

In the realm of medicinal chemistry and materials science, the benzoxazole scaffold is a privileged structure, bestowing upon its derivatives a wide array of biological activities and material properties. (2-Methylbenzo[d]oxazol-5-yl)methanol, a specific analogue within this class, presents a unique combination of a heterocyclic core and a reactive hydroxymethyl group. A thorough understanding of its physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, formulation development, and advanced material synthesis. This guide provides a comprehensive overview of the known properties of this compound and details the requisite experimental methodologies for a complete physicochemical profiling.

Core Molecular Attributes

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 136663-38-2[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Canonical SMILES CC1=NC2=C(O1)C=C(C=C2)CO[2]
InChIKey ZVBPKWNJXRJGOR-UHFFFAOYSA-N[2]

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole ring, the methyl protons at the 2-position, and the methylene protons of the hydroxymethyl group, along with the hydroxyl proton. The chemical shifts, splitting patterns, and integration of these signals will confirm the connectivity of the molecule. Based on analogous structures, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm, the methyl protons around δ 2.5 ppm, and the hydroxymethyl protons around δ 4.7 ppm.[3]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the carbon framework. Distinct signals for the aromatic carbons, the methyl carbon, and the hydroxymethyl carbon are expected. The chemical shifts will be indicative of the electronic environment of each carbon atom. For similar oxazole derivatives, oxazole ring carbons typically resonate in the δ 140–160 ppm region, methyl carbons around δ 20–25 ppm, and hydroxymethyl carbons in the δ 60–65 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200–3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=N stretching of the oxazole ring around 1650 cm⁻¹.

  • C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the molecule.

Physicochemical Properties: Experimental Determination

Many of the key physicochemical parameters for this compound are not yet reported in the literature. The following sections detail the standard, field-proven protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a solid organic compound.[4][5]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with an integrated thermometer and a viewing lens.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat slowly and observe C->D E Record melting range D->E F Melting Point Range E->F Solubility_Workflow A Add excess solid to solvent B Equilibrate with agitation (24-48h) A->B C Separate solid and liquid phases B->C D Quantify dissolved compound (HPLC/LC-MS) C->D E Calculate solubility D->E pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve compound in solvent B Calibrate pH electrode A->B C Titrate with acid/base B->C D Record pH vs. volume C->D E Plot titration curve D->E F Determine pKa from half-equivalence point E->F

Sources

A Technical Guide to the Spectral Analysis of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectral Overview

The structure of (2-Methylbenzo[d]oxazol-5-yl)methanol, with the IUPAC name (2-methyl-1,3-benzoxazol-5-yl)methanol and CAS number 136663-38-2, is presented below. The spectral characteristics are dictated by the benzoxazole ring system, the methyl group at the 2-position, and the hydroxymethyl substituent at the 5-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted proton NMR chemical shifts are based on the analysis of similar benzoxazole structures and standard substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4~7.6d~8.0
H6~7.4dd~8.0, ~1.5
H7~7.2d~1.5
-CH₂OH~4.7s-
-OH~2.0 (broad)s-
-CH₃~2.6s-
Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are derived from known data for the benzoxazole core and substituent effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~164
C4~110
C5~140
C6~124
C7~118
C3a~150
C7a~142
-CH₂OH~64
-CH₃~14
Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a one-dimensional proton NMR spectrum.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a one-dimensional proton-decoupled carbon NMR spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.

m/z Predicted Fragment Interpretation
163[M]⁺Molecular Ion
162[M-H]⁺Loss of a hydrogen radical
148[M-CH₃]⁺Loss of a methyl radical
134[M-CHO]⁺Loss of a formyl radical from rearrangement
132[M-CH₂OH]⁺Loss of the hydroxymethyl radical
104[C₇H₄O]⁺Fragmentation of the benzoxazole ring
Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer.

  • The sample is vaporized and ionized in the ion source using a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.

MS_Fragmentation M [C₉H₉NO₂]⁺˙ m/z = 163 M_H [C₉H₈NO₂]⁺ m/z = 162 M->M_H - H˙ M_CH3 [C₈H₆NO₂]⁺ m/z = 148 M->M_CH3 - CH₃˙ M_CH2OH [C₈H₆NO]⁺ m/z = 132 M->M_CH2OH - CH₂OH˙ Fragment1 [C₇H₄O]⁺˙ m/z = 104 M_CH2OH->Fragment1 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration
3400-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1620, ~1580, ~1470C=C, C=NRing Stretching
~1250C-O (aryl ether)Stretching
~1050C-O (primary alcohol)Stretching
Experimental Protocol for IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

2. Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty ATR accessory.

  • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_ir FTIR Analysis Workflow place_sample Place Sample on ATR Crystal background_scan Acquire Background Spectrum place_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process and Analyze Spectrum sample_scan->process_spectrum

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The comprehensive spectral analysis of this compound, as predicted in this guide, provides a robust framework for its unequivocal identification and characterization. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy offers complementary information that, when taken together, can confirm the molecular structure with high confidence. The provided experimental protocols are designed to be self-validating and adhere to standard practices in analytical chemistry, ensuring that researchers can reliably obtain high-quality data. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis, development, and analysis of benzoxazole-based compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoxazole, 2-methyl-. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylbenzoxazole. National Center for Biotechnology Information. [Link]

Methodological & Application

Mass Spectrometry of Benzoxazole Derivatives: A Guide to Ionization, Fragmentation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives represent a cornerstone of modern medicinal chemistry and materials science. Their privileged heterocyclic scaffold is found in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As new derivatives are synthesized and evaluated, their precise structural characterization and quantification in complex biological matrices become paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4][5][6]

This comprehensive guide provides an in-depth exploration of the mass spectrometric analysis of benzoxazole derivatives. Moving beyond a simple recitation of steps, this note explains the causality behind methodological choices, from sample preparation to the selection of ionization techniques and the interpretation of complex fragmentation patterns. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to develop robust and reliable analytical methods.

The Foundation: Strategic Sample Preparation

The quality of mass spectrometry data is fundamentally dependent on the quality of the sample introduced into the instrument. Proper sample preparation is not merely a preliminary step but a critical determinant of success, aimed at isolating the analyte of interest while removing interfering matrix components that can suppress ionization and complicate spectral interpretation.[7]

Core Principles:

  • Purity is Paramount: The use of high-purity solvents (e.g., LC-MS grade water, acetonitrile, methanol) and buffers is non-negotiable. Each component contributes to background noise, and minimizing these contaminants is essential for achieving low detection limits.[8]

  • Analyte Stability: Samples should be stored under conditions that prevent degradation, such as at -80°C for biological samples or in cool, dry, and dark environments for chemical standards.[9]

  • Matrix Removal: For complex samples like plasma, urine, or tissue homogenates, effective cleanup is crucial. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[8][10]

    • LLE: Partitions the analyte into an immiscible solvent, leaving behind interfering substances.

    • SPE: Utilizes a packed cartridge to selectively retain the analyte while contaminants are washed away. SPE is often preferred for its efficiency, reproducibility, and amenability to automation.[7][11]

Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Benzoxazoles in Plasma

This protocol provides a generalized workflow for extracting a benzoxazole derivative from a plasma matrix. Note: The specific SPE cartridge type (e.g., reversed-phase C18, mixed-mode) and solvents should be optimized for the specific analyte's polarity and chemical properties.

  • Pre-treatment: Thaw plasma samples on ice. To precipitate proteins, add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for SPE processing.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute the benzoxazole derivative with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[8]

Ionization: Generating the Gaseous Ions

The choice of ionization source is critical and depends on the analyte's polarity, thermal stability, and molecular weight.[12] For benzoxazole derivatives, which are typically small, organic molecules, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable and widely used techniques.[8]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar to ionic small molecules, making it the default choice for most drug-like benzoxazole derivatives.[13][14] Ionization occurs by creating a fine spray of charged droplets from a solution, leading to the formation of gaseous ions as the solvent evaporates.

  • Mechanism: ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[15][16]

  • Adduct Formation: A common phenomenon in ESI is the formation of adduct ions, where the analyte associates with cations present in the sample or mobile phase.[16][17] While sometimes complicating spectra, these adducts can be invaluable for confirming the molecular weight of the analyte.[18] The presence of older glassware or certain buffers can be a source of unwanted sodium ions.[16]

Table 1: Common Adducts Observed in ESI-MS (Positive Ion Mode)

Adduct Ion Mass Difference (Da) Common Source
[M+H]⁺ +1.0078 Protonation (acidic mobile phase)
[M+Na]⁺ +22.9898 Sodium salts (glassware, buffers)
[M+K]⁺ +38.9637 Potassium salts
[M+NH₄]⁺ +18.0344 Ammonium salts (e.g., ammonium formate/acetate buffer)

| [M+ACN+H]⁺ | +42.0344 | Acetonitrile (mobile phase solvent) |

Data compiled from multiple sources.[16][19][20]

Atmospheric Pressure Chemical Ionization (APCI)

APCI serves as an excellent alternative or complement to ESI, particularly for less polar, thermally stable compounds.[21][22][23]

  • Mechanism: In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions, typically via proton transfer to form [M+H]⁺.[22]

  • Advantages: APCI is generally less susceptible to matrix suppression effects than ESI and can accommodate higher mobile phase flow rates.[13][24] It is well-suited for normal-phase chromatography systems where ESI may struggle.[13]

  • Limitations: The analyte must be thermally stable enough to withstand vaporization at high temperatures (350–500 °C).[22][23]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

While traditionally used for large biomolecules, advances in matrix selection have extended the utility of MALDI to the analysis of small molecules like benzoxazoles.[25][26][27] It is the cornerstone of Imaging Mass Spectrometry (IMS), which can map the spatial distribution of drugs and their metabolites in tissue sections.[4][28]

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation

The molecular ion ([M+H]⁺ or [M-H]⁻) confirms the molecular weight, but provides little structural information. Tandem mass spectrometry (MS/MS) is employed to unlock this information. In an MS/MS experiment, the molecular ion is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, enabling structural confirmation and differentiation between isomers.

General Fragmentation Pathways for Benzoxazoles:

The fragmentation of the benzoxazole core is predictable and typically involves cleavage of the heterocyclic ring. Common fragmentation pathways include:

  • Loss of CO: A neutral loss of 28 Da is characteristic of many heterocyclic systems.[15]

  • Loss of HCN: A neutral loss of 27 Da can occur from nitrogen-containing rings.[29]

  • Cleavage of Substituents: Bonds alpha to the heterocyclic ring are prone to cleavage.

  • Ring Cleavage: The oxazole ring itself can undergo scission, leading to characteristic fragment ions.

Example Fragmentation Pathway: 3-(1,3-Benzoxazol-2-yl)benzoic acid

Let's consider the fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid (MW: 239.06 g/mol ) as a representative example.[15]

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is observed at m/z 240.

    • Loss of Water (H₂O): A common initial fragmentation for carboxylic acids is the neutral loss of 18 Da, leading to a fragment at m/z 222.[15]

    • Loss of Carbon Monoxide (CO): This can be followed by the characteristic loss of 28 Da, resulting in a fragment at m/z 194.[15]

    • Benzoxazole Ring Cleavage: Further fragmentation can involve cleavage of the benzoxazole ring itself.[15]

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is observed at m/z 238.

    • Decarboxylation (Loss of CO₂): The primary and most favorable fragmentation pathway for the carboxylate anion is the neutral loss of 44 Da, producing a highly stable fragment at m/z 194.[15]

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]⁺ m/z 240 Frag1 [M+H-H₂O]⁺ m/z 222 M_H->Frag1 - H₂O (18 Da) Frag2 [M+H-H₂O-CO]⁺ m/z 194 Frag1->Frag2 - CO (28 Da) M_minus_H [M-H]⁻ m/z 238 Frag3 [M-H-CO₂]⁻ m/z 194 M_minus_H->Frag3 - CO₂ (44 Da)

Caption: Predicted MS/MS fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

Integrated Workflow and Protocol: LC-MS/MS Analysis

Coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) is the gold standard for both the quantification and identification of benzoxazole derivatives in complex mixtures.[10][11][30] The LC system separates compounds over time, reducing ion suppression and allowing for the differentiation of isomers before they enter the mass spectrometer.

workflow Sample Sample (e.g., Plasma, Urine) Prep Sample Prep (SPE or LLE) Sample->Prep LC LC Separation (UHPLC) Prep->LC Ion Ionization (ESI or APCI) LC->Ion MS1 MS Scan (Full Scan) Ion->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Data Data Analysis (Quant & Qual) MS2->Data

Caption: General workflow for the LC-MS/MS analysis of benzoxazole derivatives.

Detailed Protocol: A General-Purpose LC-MS/MS Method

This protocol provides a robust starting point for method development. Optimization of the gradient, column chemistry, and MS parameters is essential for each specific analyte.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[15]

    • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) for quantitative analysis or a Q-TOF/Orbitrap for high-resolution analysis, equipped with an ESI or APCI source.[15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size).[15]

    • Mobile Phase A: 0.1% formic acid in water.[15]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

    • Column Temperature: 40 °C.[15]

    • Flow Rate: 0.4 mL/min.[15]

    • Injection Volume: 1-5 µL.

  • Example Gradient:

    Time (min) % Mobile Phase B
    0.0 - 1.0 5
    1.0 - 5.0 Ramp from 5 to 95
    5.0 - 6.0 95
    6.1 - 8.0 5 (Re-equilibration)

    Based on a typical method for small molecules.[15]

  • Mass Spectrometer Settings (Example for ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow and temperature set according to manufacturer recommendations (e.g., 600 L/hr, 350-450 °C).

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for reliable quantification (Selected Reaction Monitoring, SRM). Collision energy should be optimized for each transition to maximize signal intensity.

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

For unequivocal identification of novel benzoxazole derivatives or their metabolites, high-resolution mass spectrometry (HRMS) is indispensable. Instruments like Time-of-Flight (TOF), Orbitrap, or FT-ICR can measure mass with extremely high accuracy (<5 ppm).[31][32][33]

  • Elemental Composition: This high mass accuracy allows for the confident determination of an ion's elemental formula, a critical piece of information for identifying unknown compounds.[31][34]

  • Metabolite Identification: In drug development, HRMS is crucial for identifying metabolites by detecting the precise mass shifts associated with common metabolic transformations (e.g., hydroxylation, glucuronidation).[35]

Conclusion

The mass spectrometric analysis of benzoxazole derivatives is a powerful and versatile discipline. A logical approach, beginning with meticulous sample preparation and followed by the appropriate selection of ionization and analysis techniques, is key to generating high-quality, reliable data. By understanding the principles of ionization and the predictable nature of fragmentation, researchers can confidently characterize novel compounds, quantify analytes in complex matrices, and accelerate the drug discovery and development process. This guide provides the foundational protocols and expert-driven insights to empower scientists in this critical field.

References

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  • PubMed. (n.d.). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds.
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  • Analyst (RSC Publishing). (n.d.). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites.
  • ACS Publications. (n.d.). Evaluation of complexes of DNA duplexes and novel benzoxazoles or benzimidazoles by electrospray ionization mass spectrometry.
  • IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?.
  • ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
  • PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry.
  • PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • MDPI. (2021). Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS.
  • UTHSC Digital Commons. (2012). High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites as Probes in the Examination of Bacterial Resistance and Virulence.
  • ResearchGate. (2025). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.
  • PubMed. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples.
  • Kruve, A., et al. (2013). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 48(6), 695-702.
  • PubMed. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • Semantic Scholar. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • PubMed. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • PubMed. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling.
  • PubMed. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge.
  • ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review.
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  • Beilstein Journal of Organic Chemistry. (2022). Search Results.
  • PubMed. (2020). Electrospray: More than just an ionization source.

Sources

The Versatile Synthon: (2-Methylbenzo[d]oxazol-5-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(2-Methylbenzo[d]oxazol-5-yl)methanol , a functionalized benzoxazole derivative, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique structural architecture, featuring a reactive hydroxymethyl group appended to the privileged benzoxazole scaffold, offers a gateway to a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The benzoxazole moiety is a prominent feature in numerous biologically active compounds and pharmaceuticals, imparting favorable physicochemical properties.[1][2] The strategic placement of a methyl group at the 2-position and a hydroxymethyl group at the 5-position of the benzoxazole ring system provides two distinct points for chemical modification, rendering this compound a highly adaptable synthon.

Physicochemical Properties and Spectroscopic Data

For effective utilization in synthesis, a thorough understanding of the compound's properties is essential.

PropertyValue
CAS Number 136663-38-2
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Key spectroscopic signatures for the characterization of this compound are summarized below. These data are crucial for monitoring reaction progress and confirming the identity and purity of the compound.

Spectroscopic DataInterpretation
¹H NMR Signals corresponding to the aromatic protons of the benzoxazole ring, a singlet for the methyl group at the 2-position, a singlet for the benzylic protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the benzoxazole core, including the quaternary carbons, as well as signals for the methyl and hydroxymethyl carbons.
IR (Infrared) A broad absorption band in the region of 3200-3400 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and characteristic peaks for the C=N and C-O-C stretching of the oxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is a well-established area of heterocyclic chemistry, with the condensation of an o-aminophenol with a carboxylic acid or its derivative being a cornerstone approach.[3][4][5] The preparation of this compound follows this classical strategy, utilizing 4-amino-3-hydroxybenzyl alcohol as the key precursor.

Synthesis_of_Target_Molecule Precursor 4-Amino-3-hydroxybenzyl alcohol Intermediate N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide Precursor->Intermediate Acetylation Reagent Acetic Anhydride Reagent->Intermediate Product This compound Intermediate->Product Cyclization (Dehydration) Synthetic_Applications Start This compound Aldehyde 2-Methylbenzo[d]oxazole-5-carbaldehyde Start->Aldehyde Oxidation Ester 2-Methylbenzo[d]oxazol-5-yl)methyl acetate Start->Ester Esterification Ether 5-(Methoxymethyl)-2-methylbenzo[d]oxazole Start->Ether Etherification Chloride 5-(Chloromethyl)-2-methylbenzo[d]oxazole Start->Chloride Chlorination

Sources

Application Notes and Protocols for the Synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The (2-Methylbenzo[d]oxazol-5-yl)methanol framework, in particular, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxymethyl group at the 5-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates.[4]

This guide provides a comprehensive overview of a reliable and reproducible protocol for the synthesis of this compound, starting from commercially available precursors. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy is designed for efficiency and scalability, utilizing well-established chemical transformations.

  • Step 1: Cyclocondensation to form 2-Methylbenzo[d]oxazole-5-carbaldehyde. This initial step involves the formation of the core benzoxazole ring system. The most common and robust method for constructing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[5] In this protocol, we will utilize 4-amino-3-hydroxybenzaldehyde and acetic anhydride to directly install the 2-methyl and 5-formyl groups in a single, efficient cyclization reaction.

  • Step 2: Selective Reduction of the Aldehyde. The second step focuses on the selective reduction of the aldehyde functionality at the 5-position to the corresponding primary alcohol. This transformation can be accomplished using a variety of reducing agents. For its mild reaction conditions and high selectivity, sodium borohydride (NaBH₄) is the reagent of choice for this protocol.[5]

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow cluster_step1 Step 1: Benzoxazole Formation cluster_step2 Step 2: Aldehyde Reduction Start 4-Amino-3-hydroxybenzaldehyde + Acetic Anhydride Intermediate 2-Methylbenzo[d]oxazole-5-carbaldehyde Start->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Sodium Borohydride (NaBH4)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of 2-Methylbenzo[d]oxazole-5-carbaldehyde

Materials and Reagents:

  • 4-Amino-3-hydroxybenzaldehyde

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzaldehyde (1.37 g, 10 mmol).

  • Reagent Addition: To the flask, add glacial acetic acid (20 mL) followed by the slow, dropwise addition of acetic anhydride (1.12 mL, 12 mmol) while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water with constant stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with deionized water (3 x 20 mL) to remove any residual acetic acid.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-Methylbenzo[d]oxazole-5-carbaldehyde as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of this compound

Materials and Reagents:

  • 2-Methylbenzo[d]oxazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylbenzo[d]oxazole-5-carbaldehyde (1.61 g, 10 mmol) in methanol (30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water (10 mL).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product as a solid.

Data Presentation: Key Reaction Parameters

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Time (h)Typical Yield (%)
1 4-Amino-3-hydroxybenzaldehydeAcetic anhydrideAcetic acid-Reflux (~120)2-385-95
2 2-Methylbenzo[d]oxazol-5-carbaldehydeSodium borohydrideMethanol-0 to RT1-290-98

Causality and Mechanistic Insights

Step 1: Cyclocondensation

The formation of the 2-methylbenzoxazole ring is a classic example of a cyclocondensation reaction. The mechanism proceeds as follows:

Mechanism_Step1 Reactants 4-Amino-3-hydroxybenzaldehyde + Acetic Anhydride Acylation N-Acylation Reactants->Acylation 1 Cyclization Intramolecular Cyclization Acylation->Cyclization 2 Dehydration Dehydration Cyclization->Dehydration 3 Product 2-Methylbenzo[d]oxazole-5-carbaldehyde Dehydration->Product 4

Caption: Mechanistic pathway for the formation of the benzoxazole ring.

  • N-Acylation: The amino group of 4-amino-3-hydroxybenzaldehyde acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acylated intermediate.

  • Intramolecular Cyclization: The hydroxyl group on the aromatic ring then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization forms a five-membered heterocyclic intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) under the acidic and high-temperature conditions to form the stable aromatic benzoxazole ring.

Step 2: Aldehyde Reduction

The reduction of the aldehyde to a primary alcohol with sodium borohydride is a well-understood nucleophilic addition reaction.

  • Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde group.

  • Alkoxide Formation: This attack breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The alkoxide is then protonated by the methanol solvent to yield the final primary alcohol product, this compound.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely published synthetic methodologies for benzoxazole formation and aldehyde reduction.[5] The reliability of these procedures is high, and the reactions are generally clean with high yields.

Self-Validation Checklist:

  • Reaction Monitoring: Consistent monitoring of the reactions by TLC is crucial to ensure completion and to identify any potential side reactions.

  • Product Characterization: The identity and purity of the intermediate and final product should be rigorously confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the aldehyde C=O stretch and appearance of the alcohol O-H stretch).

  • Yield Calculation: Accurate measurement of starting materials and final product mass is essential for calculating the reaction yield, which serves as a key performance indicator for the synthesis.

By following these validation steps, researchers can be confident in the quality and identity of their synthesized this compound derivatives.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • The Role of 2-Methylbenzo[d]oxazole-6-carbaldehyde in Pharmaceutical R&D. Autechacho.

Sources

Application Notes and Protocols for Reactions Involving (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for the development of novel therapeutic agents and functional materials. (2-Methylbenzo[d]oxazol-5-yl)methanol is a key building block within this class of compounds, offering a reactive hydroxyl group that serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of diverse libraries of benzoxazole derivatives for screening in drug discovery programs and for the development of advanced materials. The benzoxazole moiety is known to interact with various biological targets, and derivatives have shown a wide range of activities, including as anti-inflammatory and anticancer agents.[1]

This technical guide provides detailed experimental protocols for three fundamental reactions involving this compound: oxidation to the aldehyde, esterification of the hydroxyl group, and conversion to the corresponding chloride. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers working with this important synthetic intermediate.

I. Oxidation of this compound to 2-Methylbenzo[d]oxazole-5-carbaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical transformation, as the aldehyde functionality is a versatile precursor for various carbon-carbon and carbon-nitrogen bond-forming reactions. Two common and reliable methods for this conversion are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods operate under mild conditions, minimizing the risk of over-oxidation to the carboxylic acid.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[2][3] The reaction proceeds at low temperatures and is known for its high yields and compatibility with a wide range of functional groups.

Reaction Scheme:

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 eq) to the cooled CH₂Cl₂.

  • DMSO Addition: In a separate flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Stir the reaction for 30-45 minutes at -78 °C.

  • Quenching: Add triethylamine (Et₃N) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-Methylbenzo[d]oxazole-5-carbaldehyde.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The intermediate chlorosulfonium salt is highly unstable and prone to decomposition at higher temperatures. Maintaining a low temperature throughout the initial stages of the reaction is crucial for achieving a high yield.[4]

  • Triethylamine (Et₃N): This hindered amine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde, without competing as a nucleophile.[3]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as a mild and selective oxidizing agent.[5][6] This method is often preferred for its operational simplicity and the use of non-toxic reagents.

Reaction Scheme:

Experimental Protocol:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (50 mL).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (5 eq). Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL), then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Oxidation Reactions

MethodKey ReagentsTemperatureTypical Reaction TimeYieldAdvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to RT1-2 hoursHighHigh yield, broad functional group tolerance
DMP Oxidation Dess-Martin PeriodinaneRoom Temperature1-3 hoursHighMild conditions, simple work-up, non-toxic

Visualization of Oxidation Workflow

G cluster_swern Swern Oxidation cluster_dmp DMP Oxidation s_start This compound in CH2Cl2 s_reagents Add (COCl)2, then DMSO at -78°C s_start->s_reagents s_reaction Stir at -78°C s_reagents->s_reaction s_quench Add Et3N, warm to RT s_reaction->s_quench s_workup Aqueous Work-up & Extraction s_quench->s_workup s_purify Column Chromatography s_workup->s_purify s_product 2-Methylbenzo[d]oxazole-5-carbaldehyde s_purify->s_product d_start This compound in CH2Cl2 d_reagent Add Dess-Martin Periodinane at RT d_start->d_reagent d_reaction Stir at RT d_reagent->d_reaction d_workup Quench with NaHCO3/Na2S2O3 & Extract d_reaction->d_workup d_purify Column Chromatography d_workup->d_purify d_product 2-Methylbenzo[d]oxazole-5-carbaldehyde d_purify->d_product

Caption: Workflow for the oxidation of this compound.

II. Esterification of this compound

Esterification of the primary alcohol provides a straightforward method to introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry programs. A common and effective method is the reaction with an acyl chloride in the presence of a base like pyridine.

Protocol 3: Acylation with an Acyl Chloride and Pyridine

This protocol describes a general procedure for the synthesis of esters from this compound and an acyl chloride.[7][8] Pyridine serves as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[7]

Reaction Scheme:

Experimental Protocol:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (30 mL).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

Data Summary: Esterification Reaction

Acylating AgentBaseSolventTemperatureTypical Yield
Acetyl ChloridePyridineCH₂Cl₂0 °C to RTHigh
Benzoyl ChloridePyridineCH₂Cl₂0 °C to RTHigh
Substituted Acyl ChloridesPyridineCH₂Cl₂0 °C to RTGood to High

Visualization of Esterification Mechanism

G cluster_mechanism Esterification Mechanism start Alcohol + Acyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Ester + Pyridinium Chloride intermediate->product Chloride Elimination & Proton Transfer

Caption: Simplified mechanism of pyridine-mediated esterification.

III. Conversion of this compound to 5-(Chloromethyl)-2-methylbenzo[d]oxazole

The conversion of the hydroxyl group to a chloride creates a valuable electrophilic intermediate, 5-(chloromethyl)-2-methylbenzo[d]oxazole. This compound can readily undergo nucleophilic substitution reactions, including the formation of ethers, amines, and thioethers, and is a key precursor for cross-coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]

Protocol 4: Chlorination with Thionyl Chloride

This protocol details the conversion of a benzylic alcohol to the corresponding chloride using thionyl chloride.[9]

Reaction Scheme:

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (40 mL).

  • Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., reflux) may be required for less reactive substrates. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

  • Work-up: Dissolve the residue in dichloromethane (50 mL) and wash carefully with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-(chloromethyl)-2-methylbenzo[d]oxazole, which can be purified by crystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is highly effective for converting primary alcohols to chlorides. The byproducts, SO₂ and HCl, are gases, which helps to drive the reaction to completion.[1]

  • DMF (catalyst): DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and can accelerate the reaction.

Visualization of Chlorination and Subsequent Reactions

G start This compound chloride 5-(Chloromethyl)-2-methylbenzo[d]oxazole start->chloride SOCl2 ether Ether Derivatives chloride->ether NaOR amine Amine Derivatives chloride->amine R2NH suzuki Suzuki Coupling Products chloride->suzuki ArB(OH)2, Pd catalyst

Caption: Synthetic utility of 5-(chloromethyl)-2-methylbenzo[d]oxazole.

References

  • Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride. [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]

  • Who we serve. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • TÜBİTAK Academic Journals. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • Supporting Information. General procedure A1-2. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

  • IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. [Link]

  • Organic Syntheses Procedure. The dess-martin periodinane. [Link]

  • TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. [Link]

  • Course Hero. The reaction of an acid chloride with a primary alcohol in a pyridine solvent would yield a(n). [Link]

  • Scribd. Learn More About Swern Oxidation. [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-5-benzyl oxazole. [Link]

  • TÜBİTAK. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • YouTube. (2023). Dess-Martin-Periodinane oxidation. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • PMC - NIH. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

Characterization of 2-Methylbenzoxazole: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylbenzoxazole in Research and Development

2-Methylbenzoxazole is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically and biologically active molecules.[1] Its benzoxazole core is a prominent pharmacophore found in numerous compounds with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given its importance as a synthetic intermediate, the rigorous and accurate analytical characterization of 2-methylbenzoxazole is paramount to ensure the purity, identity, and quality of both the intermediate itself and the final active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and standardized protocols for the characterization of 2-methylbenzoxazole. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, expert insights, and troubleshooting advice to ensure robust and reliable analytical outcomes.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete characterization of a molecule. A holistic approach, integrating data from various spectroscopic and chromatographic methods, is essential for unambiguous structure confirmation and accurate purity determination. The following sections detail the application of key analytical techniques for 2-methylbenzoxazole.

Caption: Integrated analytical workflow for the comprehensive characterization of 2-methylbenzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

Expert Insights: Why NMR is Critical

The precise chemical shifts and coupling patterns in the NMR spectrum are highly sensitive to the electronic environment of the nuclei. For 2-methylbenzoxazole, this allows for clear differentiation from its isomers (e.g., 4-, 5-, 6-, or 7-methylbenzoxazole) and potential process-related impurities. The integration of proton signals also provides a quantitative measure of the relative number of protons, which is invaluable for structural confirmation.

Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of 2-methylbenzoxazole.

Materials:

  • 2-Methylbenzoxazole sample (1-10 mg for ¹H, 10-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the 2-methylbenzoxazole sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the final solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Data Interpretation
Technique Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm) Notes
¹H NMR Methyl Protons (-CH₃)~2.6A sharp singlet, characteristic of the methyl group at the 2-position.[4]
Aromatic Protons~7.3 - 7.7A complex multiplet resulting from the four protons on the benzene ring.[4]
¹³C NMR Methyl Carbon (-CH₃)~14.5
Aromatic & Heterocyclic Carbons~110, 119, 124, 125, 142, 151, 164The specific shifts correspond to the carbons of the benzoxazole ring system.[4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose, as it also provides information on the sample's purity.

Expert Insights: Decoding the Mass Spectrum

The electron ionization (EI) mass spectrum of 2-methylbenzoxazole is characterized by a prominent molecular ion peak (M⁺) at m/z 133, corresponding to its monoisotopic mass.[5][6] The fragmentation pattern provides a fingerprint that can be used for identification. Key fragments arise from the cleavage of the heterocyclic ring, offering clues about the molecule's stability and structure.

Protocol for GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of 2-methylbenzoxazole and assess its purity.

Materials:

  • 2-Methylbenzoxazole sample

  • Volatile solvent (e.g., Dichloromethane, Methanol)

  • GC-MS system with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile solvent.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the analyte.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to 2-methylbenzoxazole in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Data Interpretation
m/z Relative Intensity Possible Fragment
133High (Molecular Ion)[C₈H₇NO]⁺
105Moderate[M - CO]⁺ or [M - C₂H₄]⁺
78Moderate[C₆H₅N]⁺
63Low-Moderate[C₅H₃]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

HPLC is an essential technique for determining the purity of 2-methylbenzoxazole and for its quantification in various matrices. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Expert Insights: Method Development Considerations

The choice of mobile phase and column is critical for achieving good separation. For a moderately polar compound like 2-methylbenzoxazole, a C18 reversed-phase column is a suitable choice. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and water. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of the weakly basic nitrogen atom in the benzoxazole ring, thus preventing peak tailing.

Caption: Workflow for the quantitative analysis of 2-methylbenzoxazole by HPLC.

Protocol for Reversed-Phase HPLC Analysis

Objective: To determine the purity of a 2-methylbenzoxazole sample and quantify its concentration.

Materials:

  • 2-Methylbenzoxazole reference standard (≥99% purity)

  • 2-Methylbenzoxazole sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) and adding 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the 2-methylbenzoxazole reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the 2-methylbenzoxazole sample and dissolve it in methanol to obtain a known concentration (e.g., 1 mg/mL).

    • Dilute this solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor the UV absorbance at the λmax of 2-methylbenzoxazole (around 276 nm).

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of 2-methylbenzoxazole in the sample from the calibration curve.

    • Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

Vibrational and Electronic Spectroscopy: Confirmatory Techniques

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable confirmatory techniques. FTIR provides information about the functional groups present, while UV-Vis spectroscopy gives insight into the electronic transitions within the conjugated system.

FTIR Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the functional groups present.

Protocol (ATR-FTIR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a drop of liquid 2-methylbenzoxazole directly onto the ATR crystal.

  • Acquire the sample spectrum.

Key IR Absorptions: The IR spectrum of 2-methylbenzoxazole will show characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations.[5]

UV-Vis and Fluorescence Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This is particularly useful for conjugated systems like 2-methylbenzoxazole. Some benzoxazoles also exhibit fluorescence, which can be a sensitive detection method.

Protocol:

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., cyclohexane or ethanol).

  • Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • For fluorescence, excite the sample at its absorption maximum and record the emission spectrum.

Expected Spectral Features: In cyclohexane, 2-methylbenzoxazole exhibits a strong absorption maximum (λmax) at approximately 276.5 nm. It also has a fluorescence emission spectrum with an excitation wavelength of 260 nm.

Conclusion: Ensuring Quality and Advancing Research

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 2-methylbenzoxazole. By integrating data from NMR, mass spectrometry, HPLC, and other spectroscopic methods, researchers can confidently verify the structure, assess the purity, and quantify this vital chemical intermediate. Adherence to these well-defined analytical procedures is fundamental to ensuring the quality and reliability of research and development in the pharmaceutical and chemical industries, ultimately contributing to the advancement of science and medicine.

References

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

  • 2-Methylbenzoxazole. (n.d.). PubChem. [Link]

  • 2-Methylbenzoxazole. (n.d.). Oregon Medical Laser Center. [Link]

  • Benzoxazole, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • 2-Methylbenzoxazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Benzoxazole, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • Chemistry Of Heterocyclic Compounds 501 Spring 2017. (n.d.). UTN. [Link]

  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis of 2-methylbenzoxazole. (n.d.). PrepChem.com. [Link]

  • Benzoxazole, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • 2-Methylbenzoxazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • 2-Methylbenzoxazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

  • General Methods of Preparation, and Uses of Heterocyclic Compounds. (n.d.). Unacademy. [Link]

  • Heterocyclic Compounds. (n.d.). List of High Impact Articles. [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. [Link]

  • Synthesis and characterization of 2-(α-p -substituted phenyl-α-benzimidazolo) methyl benzoxazole. (2014). ResearchGate. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2024). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. (2023). Iraqi Journal of Science. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol. As a key intermediate in pharmaceutical research, optimizing its synthesis for yield and purity is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the synthesis. The format is designed to help you quickly diagnose and resolve experimental issues.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common issue that can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis. The synthesis is typically a two-step process: (1) Formation of the benzoxazole ring and (2) Reduction of a carbonyl group (e.g., aldehyde) to the target alcohol.

Causality Chain for Low Yield:

  • Starting Material Quality: The primary precursor, a substituted 2-aminophenol, is highly susceptible to air oxidation, turning dark and leading to colored impurities and reduced reactivity.

  • Incomplete Cyclization: The formation of the benzoxazole ring from a 2-aminophenol and an acetic acid equivalent (or the subsequent cyclization of an amide intermediate) may not go to completion.

  • Suboptimal Reduction: The reduction of the intermediate aldehyde or ester to the final alcohol might be sluggish or generate side products if conditions are not optimized.

  • Product Degradation: The final product, while relatively stable, can be sensitive to overly acidic or basic conditions during workup, or prolonged heating.

  • Purification Losses: Significant material loss can occur during aqueous workup (if the product has some water solubility) or column chromatography if the incorrect solvent system is used.

The following flowchart provides a logical workflow for troubleshooting low yields.

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity start->check_sm sm_ok Purity Confirmed (e.g., by NMR, LC-MS) check_sm->sm_ok  Good sm_bad Degradation Observed (e.g., dark color) check_sm->sm_bad Poor   check_cyclization Step 2: Monitor Cyclization Reaction Progress (TLC/LC-MS) sm_ok->check_cyclization action_sm Action: Purify aminophenol (e.g., recrystallization) or use fresh material. sm_bad->action_sm action_sm->check_cyclization cyclization_ok Full Conversion to Intermediate check_cyclization->cyclization_ok Complete   cyclization_bad Incomplete Reaction check_cyclization->cyclization_bad  Incomplete check_reduction Step 3: Analyze Reduction Step (TLC/LC-MS) cyclization_ok->check_reduction action_cyclization Action: Increase temperature, prolong reaction time, or try a different acid catalyst (e.g., PPA). cyclization_bad->action_cyclization action_cyclization->check_reduction reduction_ok Clean Conversion to Product check_reduction->reduction_ok Complete   reduction_bad Incomplete Reduction or Side Products check_reduction->reduction_bad  Incomplete check_workup Step 4: Review Workup & Purification reduction_ok->check_workup action_reduction Action: Check reducing agent activity, increase equivalents, or switch to a different agent (e.g., DIBAL-H for esters). reduction_bad->action_reduction action_reduction->check_workup workup_ok Yield still low check_workup->workup_ok  No Obvious Loss action_workup Action: Minimize aqueous contact, perform back-extraction of aqueous layers, optimize chromatography solvent system. check_workup->action_workup Loss Identified   end_node Yield Improved workup_ok->end_node action_workup->end_node

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q2: I'm observing a significant amount of an intermediate, suggesting incomplete cyclization. How can I drive the reaction to completion?

A2: This is a common bottleneck. The formation of the benzoxazole ring typically involves the condensation of a 2-aminophenol with a carboxylic acid (or its derivative) followed by dehydrative cyclization. If the intermediate N-acyl-2-aminophenol is observed, the cyclization step is rate-limiting.

Solutions to Promote Cyclization:

  • Thermal Conditions: Simply increasing the reaction temperature or prolonging the time can often be sufficient. Refluxing in a high-boiling solvent like toluene (with a Dean-Stark trap to remove water) or xylene is effective.

  • Acid Catalysis: The cyclization is an acid-catalyzed dehydration.

    • Brønsted Acids: Polyphosphoric acid (PPA) is a classic and highly effective reagent for this transformation, acting as both a catalyst and a solvent at high temperatures (e.g., 150°C).[1]

    • Lewis Acids: Catalysts like ZrCl₄ or samarium triflate have been used to promote benzoxazole synthesis under milder conditions.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar intermediates and promoting rapid dehydration.

MethodTemperatureTypical TimeKey Advantage
Thermal (Toluene) ~110°C6-24 hSimple setup, removes water azeotropically.
PPA 130-180°C1-4 hHighly effective for difficult substrates.[1]
Microwave 150-200°C10-30 minSignificant rate acceleration.

Q3: The reduction of 2-methylbenzo[d]oxazole-5-carbaldehyde to the alcohol is sluggish or incomplete. What adjustments can I make?

A3: The reduction of the aldehyde to a primary alcohol is a standard transformation, but its efficiency depends on the choice of reagent and reaction conditions.

Troubleshooting the Reduction Step:

  • Reagent Activity: Sodium borohydride (NaBH₄) is the most common reagent for this reduction. However, it can degrade upon storage. Ensure you are using a fresh, active batch.

  • Solvent Choice: NaBH₄ reductions are typically run in alcoholic solvents like methanol or ethanol at 0°C to room temperature. Methanol is generally preferred as it facilitates the reaction, but ensure the aldehyde is added to the NaBH₄/methanol mixture to control the initial exothermic reaction.

  • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common to use a stoichiometric excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Alternative Reagents: If NaBH₄ fails, other reagents can be considered.

    • Lithium Aluminum Hydride (LAH): A more powerful reducing agent. Must be used in an aprotic solvent like THF or diethyl ether under strictly anhydrous conditions. The workup (Fieser method) is more complex than with NaBH₄.

    • Diisobutylaluminium Hydride (DIBAL-H): Particularly useful for reducing esters to alcohols if that is your chosen synthetic route.[3] It is typically used at low temperatures (-78°C) in a non-polar solvent like toluene or dichloromethane.[3]

Q4: My final product is impure, and purification by column chromatography is proving difficult. What are some common impurities and how can I improve separation?

A4: Purification challenges often arise from impurities with similar polarity to the desired product. The hydroxyl group in your target molecule makes it significantly more polar than its aldehyde or ester precursor.

Common Impurities:

  • Unreacted Aldehyde: Less polar than the product. Should elute first on a normal-phase silica column.

  • Oxidized Starting Materials: Often highly colored and can be polar, streaking across the column.

  • Over-reduced Products: If a very strong reducing agent was used, the benzoxazole ring itself could be partially reduced, leading to impurities of varying polarities.

Purification Strategy:

  • Recrystallization: This is the preferred method for purification if a suitable solvent can be found, as it is more scalable than chromatography. Try solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane.

  • Column Chromatography:

    • Solvent System: For a polar compound like this compound, a gradient elution is recommended. Start with a less polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate). Dichloromethane/methanol (e.g., 98:2 to 95:5) is also a very effective eluent system for this class of compounds.[4]

    • Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. This "dry loading" technique prevents streaking and improves resolution compared to liquid loading a large volume.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for lab-scale synthesis of this compound?

A1: A robust and widely applicable route starts from 4-amino-3-hydroxybenzaldehyde. This approach offers a clear progression with characterizable intermediates.

G A 4-Amino-3-hydroxy- benzaldehyde B 2-Methylbenzo[d]oxazole- 5-carbaldehyde A->B 1. Acetic Anhydride 2. Acid-catalyzed cyclization (e.g., PPA or heat) C (2-Methylbenzo[d]oxazol-5-yl)- methanol B->C Reduction (e.g., NaBH4 in MeOH)

Caption: A reliable two-step synthetic pathway to the target compound.

This pathway is advantageous because the aldehyde intermediate is typically a stable, crystalline solid that is easier to purify than the corresponding carboxylic acid or ester. The final reduction step is usually clean and high-yielding.

Q2: Are there alternative starting materials besides 4-amino-3-hydroxybenzaldehyde?

A2: Yes, an alternative is to start with 4-amino-3-hydroxybenzoic acid or its methyl ester. The benzoxazole ring would be formed first, followed by reduction of the ester or carboxylic acid. However, the reduction of a carboxylic acid requires a strong reducing agent like LAH, which can be more difficult to handle. Reducing an ester can be done with LAH or DIBAL-H.

Q3: What are the key characterization peaks (¹H NMR) I should expect for the final product?

A3: For this compound in a solvent like CDCl₃ or DMSO-d₆, you should expect to see:

  • Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-7.8 ppm), corresponding to the protons on the benzene ring portion of the benzoxazole.

  • Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the OH proton) around 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet or a triplet (if coupled to the CH₂ group) that can appear over a wide chemical shift range (typically 1.5-5.5 ppm) and is exchangeable with D₂O.

  • Methyl Protons (-CH₃, 3H): A sharp singlet around 2.5-2.7 ppm.

Q4: How should I properly store the aminophenol starting materials and the final product?

A4:

  • 2-Aminophenol Precursors: These compounds are sensitive to light and air. They should be stored in amber, tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to slow down decomposition.

  • This compound: The final product is more stable. It should be stored in a well-sealed container, protected from light, at room temperature or refrigerated for long-term storage.

Recommended Experimental Protocol

This protocol details the synthesis via the aldehyde intermediate, which is a reliable method for achieving good yield and purity.

Part A: Synthesis of 2-Methylbenzo[d]oxazole-5-carbaldehyde

  • Acylation: In a round-bottom flask, dissolve 4-amino-3-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.

  • Heat the mixture to reflux (around 120°C) for 2-4 hours. The cyclization occurs in this step.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • A precipitate of the product should form. If not, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.

Part B: Reduction to this compound

  • Setup: In a clean, dry round-bottom flask, suspend 2-methylbenzo[d]oxazole-5-carbaldehyde (1.0 eq) in methanol.

  • Cool the flask in an ice bath to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until all the aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to destroy excess NaBH₄. Then, add water.

  • Extraction: Remove most of the methanol using a rotary evaporator. Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.

References

  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules, 29(9), 2034. [Link]

  • ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25356-25381. [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. [Link]

  • Elsevier. (2024).
  • National Institutes of Health. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. [Link]

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Technical Support Center: Synthesis of 2-Methylbenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 2-methylbenzoxazole. As a pivotal heterocyclic compound, its efficient synthesis is crucial for various downstream applications in medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis, particularly from o-aminophenol and acetic anhydride or acetic acid.

Our approach is rooted in practical, field-proven insights, aiming to explain the "why" behind experimental choices to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific, common problems encountered during the synthesis of 2-methylbenzoxazole. Each issue is presented with probable causes and actionable, step-by-step solutions.

Issue 1: Low or No Yield of 2-Methylbenzoxazole

A diminished yield is one of the most frequent challenges. A systematic diagnosis is key to resolving the underlying cause.[3]

Probable Causes & Solutions

  • Incomplete Cyclization: The primary cause of low yield is often the failure of the intermediate, N-(2-hydroxyphenyl)acetamide, to cyclize.[3] This step requires significant activation energy.

    • Solution: Increase the reaction temperature. The intramolecular cyclization and dehydration step is often the rate-limiting step and benefits from higher thermal energy.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the intermediate.[3] Be cautious of excessively high temperatures which could lead to decomposition.[3]

  • Purity of Starting Materials: Impurities in o-aminophenol or the acetylating agent can interfere with the reaction.[3] o-Aminophenol is susceptible to oxidation, which can introduce colored impurities that inhibit the reaction.[4]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the o-aminophenol by recrystallization or treat the initial reaction mixture with a decolorizing agent like charcoal.[5]

  • Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion.

    • Solution: Prolong the reaction time and monitor its progress.[3] A reaction that appears stalled may simply require more time to reach completion.

  • Atmospheric Conditions: Some synthetic variations can be sensitive to air or moisture.[3]

    • Solution: While the classic synthesis is often robust, if you are using sensitive reagents or catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 2: Presence of a Major Impurity in the Final Product

The isolation of an impure product complicates purification and reduces the usable yield.

Primary Side Product: N-(2-hydroxyphenyl)acetamide

The most common side product is the uncyclized intermediate, N-(2-hydroxyphenyl)acetamide.[3] This occurs when the initial acylation of the amino group is successful, but the subsequent intramolecular cyclization to form the benzoxazole ring is incomplete.[3]

Troubleshooting Strategies to Minimize the Intermediate:

  • Elevate Reaction Temperature: As with low yield, increasing the temperature is the most direct way to promote the cyclization of the intermediate.[3] An industrial process, for instance, involves the cyclization of molten 2-acetamidophenol at 160-170°C.[6][7]

  • Employ a Catalyst: The use of an acid catalyst can facilitate the dehydration and cyclization process.[3] Polyphosphoric acid (PPA) is a common medium that acts as both a solvent and a dehydrating agent.[1]

  • Optimize Reaction Time: Ensure the reaction is monitored to completion, allowing sufficient time for the cyclization to occur.[3]

Other Potential Side Products:

  • Diacylated Byproducts: Under certain conditions, both the amino and hydroxyl groups of o-aminophenol can be acylated.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the acetylating agent is common, but a large excess should be avoided.[3]

Visualizing the Reaction: Main Pathway and Side Reactions

To better understand the process, the following diagrams illustrate the intended reaction pathway and the formation of the primary side product.

G cluster_main Main Reaction Pathway o-Aminophenol o-Aminophenol Intermediate N-(2-hydroxyphenyl)acetamide o-Aminophenol->Intermediate + Acetic Anhydride (Acylation) 2-Methylbenzoxazole 2-Methylbenzoxazole Intermediate->2-Methylbenzoxazole - H2O (Cyclization/Dehydration)

Caption: The main synthetic route to 2-methylbenzoxazole.

G cluster_side Primary Side Reaction o-Aminophenol o-Aminophenol Intermediate_Side N-(2-hydroxyphenyl)acetamide o-Aminophenol->Intermediate_Side + Acetic Anhydride (Acylation) Incomplete_Reaction Isolated as major impurity Intermediate_Side->Incomplete_Reaction Incomplete Cyclization

Caption: Formation of the common impurity via incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-methylbenzoxazole?

A1: The most prevalent and straightforward methods involve the reaction of 2-aminophenol with either acetic anhydride or acetic acid.[3] Other documented approaches include the use of o-nitrophenyl acetate with a catalyst.[3][8]

Q2: How can I effectively monitor the progress of my reaction?

A2: The reaction progress can be efficiently monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These techniques allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the 2-methylbenzoxazole product over time.[3]

Q3: What are the standard purification methods for 2-methylbenzoxazole?

A3: After the reaction is complete, a typical workup involves quenching the reaction mixture with ice water and neutralizing any excess acid with a base like sodium bicarbonate.[2] The product is then extracted into an organic solvent such as ethyl acetate.[1] The final purification is commonly achieved by distillation or column chromatography on silica gel.[3][9]

Q4: What is the underlying mechanism of the reaction between o-aminophenol and acetic anhydride?

A4: The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group of o-aminophenol attacks one of the carbonyl carbons of acetic anhydride in a nucleophilic acyl substitution reaction to form the intermediate N-(2-hydroxyphenyl)acetamide.[10][11] In the second step, under heat and/or acidic conditions, an intramolecular cyclization occurs where the hydroxyl group attacks the amide carbonyl carbon, followed by dehydration to form the stable aromatic oxazole ring.

Experimental Protocols

Standard Synthesis of 2-Methylbenzoxazole from o-Aminophenol and Acetic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

  • o-Aminophenol

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water and ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents).[2] Glacial acetic acid can be added as a solvent if needed.

  • Heating: Heat the reaction mixture to reflux (typically around 140-160°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.[2]

  • Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methylbenzoxazole.[3]

Data Presentation: Reaction Parameters and Expected Outcomes
ParameterConditionRationaleExpected Outcome
Reactant Ratio o-aminophenol : Acetic Anhydride (1 : 1.1-1.5)A slight excess of the acetylating agent ensures complete consumption of the limiting reagent.High conversion of o-aminophenol.
Temperature 140-160°C (Reflux)Provides sufficient energy for the crucial cyclization/dehydration step.[3]Formation of the benzoxazole ring.
Reaction Time 2-4 hoursAllows the reaction to proceed to completion.Maximization of product yield.
Work-up Quenching with ice water, neutralization with NaHCO₃Safely decomposes excess acetic anhydride and removes acidic byproducts.[2]A cleaner crude product for purification.

Workflow for Troubleshooting and Optimization

G cluster_Purity Purity Checks cluster_Conditions Reaction Optimization cluster_Workup Post-Reaction Analysis Start Low Yield or Impure Product Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up & Purification Start->Check_Workup Purity_Impure Impure? Check_Purity->Purity_Impure Temp Increase Temperature Check_Conditions->Temp Time Prolong Reaction Time Check_Conditions->Time Catalyst Add Acid Catalyst (e.g., PPA) Check_Conditions->Catalyst Purify_Reagents Purify/Replace Reagents Purity_Impure->Purify_Reagents Yes Rerun Rerun Purify_Reagents->Rerun Temp->Rerun Time->Rerun Catalyst->Rerun TLC_Analysis Analyze Crude Product by TLC/GC Identify_Impurity Identify Side Product TLC_Analysis->Identify_Impurity Optimize_Purification Optimize Purification Method Identify_Impurity->Optimize_Purification Optimize_Purification->Rerun Rerun Experiment

Caption: A logical workflow for troubleshooting common issues in 2-methylbenzoxazole synthesis.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. World Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis of 2-methylbenzoxazole. PrepChem.com. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

  • The reaction mechanism of acetaminophen synthesis. ResearchGate. Available at: [Link]

  • Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available at: [Link]

  • Preparation of 2-methylbenzoxazole. Google Patents.
  • Process for the preparation of 2-methylbenzoxazole. Google Patents.
  • A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Available at: [Link]

  • Explain the synthesis mechanism of acetaminophen from p-aminophenol and acetic anhydride. brainly.com. Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

  • Synthesis of Acetaminophen. Available at: [Link]

  • 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... ResearchGate. Available at: [Link]

  • 2-aminobenzoxazole process. Google Patents.
  • CCCLVI1.-The Amino- 1 -meth ylbenxoxaxoles und their Conversion into the Arsinic Acids of o-Aminophenol. RSC Publishing. Available at: [Link]

  • Various pathways for benzoxazole synthesis using 2-aminophenol with... ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylbenzo-1,3-tellurazoles by oxidative cyclization of 2,2′-ditellurobis[N-(arylmethylene)benzenamines. ResearchGate. Available at: https://www.researchgate.net/publication/381745731_Synthesis_of_2-arylbenzo-13-tellurazoles_by_oxidative_cyclization_of_22'-ditellurobisN-arylmethylenebenzenamineszenamines

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Purification challenges of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the purification challenges associated with (2-Methylbenzo[d]oxazol-5-yl)methanol. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to empower you to achieve optimal purity for your compound.

Technical Support Center: this compound

This guide is structured to address your challenges in a logical sequence, from understanding the fundamental properties of the molecule to implementing robust, step-by-step purification protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common preliminary questions regarding the target compound and its typical impurity profile.

Q1: What are the key chemical properties and stability considerations for this compound?

Answer: Understanding the physicochemical properties of this compound (CAS: 136663-38-2, Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17) is the first step in designing a successful purification strategy.[1][2]

  • Structure & Polarity: The molecule contains a moderately non-polar benzoxazole core and a polar hydroxymethyl (-CH₂OH) group. This amphiphilic nature dictates its solubility, making it sparingly soluble in non-polar solvents like hexanes but soluble in more polar organic solvents like ethanol, ethyl acetate, and acetone. The hydroxyl group also allows for hydrogen bonding, which can influence its melting point and chromatographic behavior.

  • Thermal Stability: While the benzoxazole ring itself is aromatic and relatively stable, the overall molecule can be sensitive to high temperatures.[3] Prolonged exposure to harsh heat during synthesis or distillation can lead to by-product formation or degradation.[4][5] Aromatic polybenzoxazoles have shown high thermal stability, but this may not directly translate to the substituted monomer, which has more reactive sites.[6] Therefore, it is advisable to use the lowest effective temperatures for solvent evaporation and to consider high-vacuum drying at moderate temperatures (e.g., <65°C).[7]

  • Chemical Stability: Benzoxazoles are generally stable but can be susceptible to strong acids or bases, which could potentially hydrolyze the oxazole ring under harsh conditions. During acid-base extractions, use of milder or dilute acids and bases is recommended.[8]

Q2: I've just completed the synthesis. What are the most probable impurities I should be looking for?

Answer: The impurity profile is highly dependent on your synthetic route. Most syntheses of benzoxazoles involve the condensation of a 2-aminophenol derivative.[9] Your crude product likely contains a mixture of the following:

  • Unreacted Starting Materials: The most common impurities are residual starting materials.[4] For this specific molecule, this would likely be a 4-hydroxymethyl-2-aminophenol precursor.

  • Side-Reaction By-products: Over-oxidation of the methanol group to an aldehyde or carboxylic acid can occur if oxidative reagents are present or if conditions are too harsh. Incomplete cyclization can also leave amide intermediates in the crude mixture.

  • Isomeric Impurities: A significant challenge can be the presence of positional isomers, such as (2-Methylbenzo[d]oxazol-6 -yl)methanol (CAS: 1379312-09-0), which may form if the initial aminophenol starting material is not isomerically pure.[10] These isomers often have very similar polarities, making them difficult to separate.

  • Residual Catalysts and Reagents: Depending on the synthetic method, residual acid catalysts (e.g., Brønsted acids) or coupling agents may be present.[11]

Q3: What are the best initial methods to assess the purity of my crude this compound?

Answer: A multi-pronged approach is best for accurately assessing purity before committing to a large-scale purification method.

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential first step. Use it to visualize the number of components in your crude mixture.[8][12] A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 1:1 or 3:1), which allows you to identify components of varying polarities.[13][14] The presence of multiple spots indicates impurities.[8]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation of your desired product and can reveal the presence of impurities, even at low levels. Look for unexpected peaks or incorrect integration ratios.

  • Melting Point Analysis: A pure crystalline solid should have a sharp melting point range (typically <2°C). A broad or depressed melting range is a strong indicator of impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It can resolve closely related impurities and provide an accurate percentage of purity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to address specific purification challenges.

Guide 1: Purification by Optimized Recrystallization

Issue: My crude product is an off-white or yellowish solid with a broad melting point, and TLC shows a major product spot with minor, less polar impurities.

Principle: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on literature for similar benzoxazoles, ethanol, or a mixed solvent system like acetone/acetonitrile or ethanol/water, are excellent starting points.[4][7][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, it may be due to highly conjugated impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the crystallized product.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[15]

  • Drying: Dry the purified crystals under vacuum, preferably at a moderately elevated temperature (e.g., 50-60°C), to remove all traces of solvent.[7] The final product should be a crystalline solid with a sharp melting point.

G cluster_prep Preparation cluster_purify Purification Steps cluster_final Final Product Crude Crude Product Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Select Solvent System (e.g., Ethanol, Acetone/MeCN) Solvent->Dissolve Charcoal 2. Add Activated Charcoal (Optional for Color) Dissolve->Charcoal HotFilter 3. Hot Gravity Filtration Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool 4. Cool Slowly to Induce Crystallization HotFilter->Cool ColdFilter 5. Vacuum Filter Crystals Cool->ColdFilter Wash 6. Wash with Ice-Cold Solvent ColdFilter->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Guide 2: Purification by Silica Gel Column Chromatography

Issue: My product is an oil, or recrystallization failed to remove impurities with similar solubility. TLC shows spots that are close to my product's Rf value.

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] More polar compounds, like our target molecule with its hydroxyl group, will adhere more strongly to the polar silica gel and elute later than non-polar impurities.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Standard flash-grade silica gel (SiO₂) is typically effective.

    • Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[13][14] Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the proportion of the polar solvent) to improve separation.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[8] Spot every few fractions on a TLC plate to track the elution of your compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

G cluster_prep Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation Crude Crude Product Load 1. Load Sample (Dry or Wet Loading) Crude->Load TLC Develop Eluent System via TLC (e.g., Hexane:EtOAc) Elute 2. Elute with Solvent TLC->Elute Pack Pack Column with Silica Gel Slurry Pack->Load Load->Elute Collect 3. Collect Fractions Elute->Collect Analyze 4. Analyze Fractions by TLC Collect->Analyze Combine 5. Combine Pure Fractions Analyze->Combine Evaporate 6. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification of this compound by column chromatography.

Part 3: Quantitative Data Summary

For effective purification, selecting the right solvents is critical. The following table summarizes common solvents used for the purification of benzoxazole derivatives, which can serve as a starting point for your experiments.

Purification MethodSolvent SystemTypical Ratio (v/v)Rationale & Notes
Recrystallization Ethanol or Ethanol/WaterN/AGood for moderately polar compounds; adding water can decrease solubility and improve crystal yield.[4][15]
Acetone/AcetonitrileVariesA multi-component system that can be fine-tuned for optimal solubility differential.[7]
Column Chromatography Hexane/Ethyl Acetate19:1 to 1:1A standard, versatile system. Increase ethyl acetate to elute more polar compounds.[13][14]
Petroleum Ether/Ethyl AcetateVariesSimilar to Hexane/EtOAc; often used interchangeably.[8]
Dichloromethane/Methanol100:1 to 50:1A more polar system for compounds that do not move in Hexane/EtOAc.[12][14]

References

  • Benchchem. (n.d.). Technical Support Center: Green Synthesis of Benzoxazole Derivatives.
  • ResearchGate. (n.d.). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles.
  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
  • NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • Wikipedia. (n.d.). Benzoxazole.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • BLDpharm. (n.d.). 136663-38-2|this compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:136663-38-2.
  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
  • Parchem. (n.d.). (2-Methylbenzo[d]oxazol-6-yl)methanol (Cas 1379312-09-0).

Sources

Stability issues of (2-Methylbenzo[d]oxazol-5-yl)methanol solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for (2-Methylbenzo[d]oxazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex stability issues encountered when working with solutions of this compound. As a trusted partner in your research, we provide not only troubleshooting steps but also the scientific rationale behind them to ensure the integrity and reproducibility of your experiments. The benzoxazole core is known for its relative stability; however, the reactivity of the hydroxymethyl substituent can be a source of instability under various experimental conditions.[1][2][3] This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around the reactivity of the hydroxymethyl group and the potential for benzoxazole ring opening under harsh conditions. Key concerns include:

  • Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation), metal ion catalysis, or exposure to oxidizing agents.

  • pH-Dependent Degradation: Extreme pH conditions can affect stability. Strongly acidic or basic conditions may lead to hydrolysis or rearrangement of the benzoxazole ring, although the ring itself is generally stable.[3]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of colored degradants or loss of potency.

  • Solvent Compatibility: The choice of solvent is critical. While soluble in many organic solvents, reactive solvents or impurities within the solvent can lead to degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For general use, we recommend preparing stock solutions in high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol. These solvents offer good solubility and are relatively inert. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system. Always use freshly opened, high-purity solvents to avoid contaminants like peroxides (in ethers) or water, which can initiate degradation.

Q3: How should I store my solutions of this compound?

A3: For optimal stability, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be stored at 2-8°C for a limited time (conduct your own stability assessment for specific timeframes).

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in assays compared to freshly prepared solutions.

  • Poor reproducibility between experiments conducted on different days.

  • Visible changes in the solution, such as color development (yellowing).

Potential Causes & Solutions:

  • Oxidative Degradation: The hydroxymethyl group is a likely site for oxidation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for critical experiments.

      • Inert Atmosphere: When preparing stock solutions, purge the vial with an inert gas (argon or nitrogen) before sealing.

      • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution might be considered, but its compatibility with your downstream assays must be verified.

    • Causality: The benzylic position of the hydroxymethyl group makes it susceptible to oxidation, which would alter the molecule's structure and likely its biological activity.

  • Hydrolysis: While the benzoxazole ring is relatively stable, prolonged exposure to aqueous solutions, especially at non-neutral pH, can lead to slow hydrolysis.

    • Troubleshooting Steps:

      • pH Control: Ensure the pH of your aqueous experimental buffers is maintained within a stable range (typically pH 6-8).

      • Limit Time in Aqueous Buffers: Minimize the time the compound spends in aqueous solutions before use. Prepare dilutions in aqueous buffers immediately before the experiment.

Issue 2: Solution Discoloration or Precipitation

Symptoms:

  • The initially colorless solution turns yellow or brown.

  • Precipitate forms in the solution upon storage or dilution.

Potential Causes & Solutions:

  • Photodegradation: Benzoxazole derivatives can be light-sensitive.

    • Troubleshooting Steps:

      • Light Protection: Always store solutions in amber vials or protect them from light.

      • Workstation Lighting: Minimize exposure to direct, high-intensity light on the lab bench.

    • Causality: Aromatic heterocyclic compounds can absorb UV light, leading to the formation of colored degradation products through complex photochemical reactions.

  • Solubility Issues: The compound may be precipitating out of solution.

    • Troubleshooting Steps:

      • Check Solubility Limits: You may be exceeding the solubility of the compound in your chosen solvent or buffer. Determine the solubility limit before preparing high-concentration solutions.

      • Solvent Choice for Dilution: When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is sufficient to maintain solubility, but not so high as to be toxic to your system. Vortexing during dilution can help prevent precipitation.

  • Degradation Product Formation: The precipitate could be a less soluble degradation product.

    • Troubleshooting Steps:

      • Analytical Characterization: If possible, analyze the precipitate and the supernatant by HPLC or LC-MS to identify the components. This will help determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials: this compound (solid), high-purity anhydrous DMSO, amber glass vial with a PTFE-lined cap, inert gas (argon or nitrogen).

  • Procedure:

    • Weigh the required amount of this compound in the amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.

    • Immediately cap the vial tightly.

    • Label the vial with the compound name, concentration, date, and solvent.

    • Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[4][5]

  • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the solution. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed solutions.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • This information is crucial for developing a stability-indicating method that can separate the parent compound from its degradants.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended UseShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Anhydrous DMSOStock Solutions2-8°C (in the dark)-20°C or -80°C (with inert gas overlay)
Anhydrous EthanolStock Solutions2-8°C (in the dark)-20°C or -80°C (with inert gas overlay)
AcetonitrileAnalytical Standards2-8°C (in the dark)-20°C
Aqueous BuffersWorking SolutionsUse immediatelyNot Recommended

Visualizations

Troubleshooting Workflow

A Inconsistent Results or Loss of Potency B Prepare Fresh Solutions & Use Immediately A->B C Check for Solution Discoloration or Precipitation A->C L Problem Resolved B->L D Oxidative Degradation Suspected C->D No H Photodegradation Suspected C->H Yes J Solubility Issue / Precipitation C->J Precipitate observed E Store Solutions Under Inert Gas (Ar/N2) D->E Yes F pH-Dependent Hydrolysis Suspected D->F No E->L G Control pH of Aqueous Buffers (pH 6-8) F->G Yes G->L I Store in Amber Vials / Protect from Light H->I I->L K Verify Solubility Limits & Dilution Method J->K K->L

Caption: Troubleshooting decision tree for stability issues.

Potential Degradation Pathway: Oxidation

cluster_0 This compound cluster_1 Degradation Products A Parent Compound (Hydroxymethyl) B Aldehyde Intermediate A->B Oxidation [O] C Carboxylic Acid Final Product B->C Further Oxidation [O]

Caption: Likely oxidative degradation pathway of the hydroxymethyl group.

References

  • Forced Degradation – A Review. (2022). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Kleinhans, D. (2015). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech. [Link]

  • (2 Methylbenzo[D]Thiazol 5 Yl)Methanol. (n.d.). Cenmed Enterprises. [Link]

  • Shaikh, A. Z., et al. (2021). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]

  • K.M, F. M., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems you might be facing in the laboratory. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chemical principles.

Issue 1: My benzoxazole synthesis is resulting in a very low yield or failing completely.

Low yields are a frequent challenge in organic synthesis. A systematic approach is crucial to identify the root cause.[1]

Potential Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly hinder the reaction.[1][2]

    • How to Verify Purity:

      • Melting Point Analysis: Compare the observed melting point of your starting materials with literature values. A broad melting range or a lower-than-expected value indicates the presence of impurities.[2]

      • Spectroscopic Analysis: Use NMR or other spectroscopic techniques to confirm the structure and purity of your reactants.

    • Solution: Purify the starting materials through recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, solvent, and catalyst is critical for successful benzoxazole formation.[2][3]

    • Temperature: The reaction temperature needs to be optimized. A temperature that is too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[3] For some systems, temperatures can range from ambient to 140°C.[4] A screening study to determine the optimal temperature is often beneficial.[3]

    • Reaction Time: An incomplete reaction is a common reason for low yields. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] If starting material is still present after the initially planned time, extend the reaction duration.[2]

    • Atmosphere: Some reactants or intermediates in benzoxazole synthesis are sensitive to oxygen or moisture.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidation-related byproducts and improve yield.[1]

  • Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are paramount, especially in reactions that are not thermally driven.

    • Catalyst Choice: The catalyst selection is highly dependent on the synthetic route. For instance, the condensation of 2-aminophenols with aldehydes often employs Brønsted or Lewis acids.[1][6] In some cases, traditional acid catalysts show low activity, and more advanced catalysts like Brønsted acidic ionic liquid (BAIL) gels are required for high yields.[6][7]

    • Catalyst Activity & Loading: Ensure your catalyst is active. Some catalysts may need activation or are sensitive to air and moisture.[2] The amount of catalyst is also a critical parameter; a small increase in catalyst loading can sometimes lead to a significant improvement in conversion.[2] However, excessive catalyst can also promote side reactions. Optimization of catalyst loading is therefore essential.

Issue 2: I'm observing significant side product formation in my reaction.

The formation of side products directly consumes your starting materials, leading to reduced yields of the desired benzoxazole.[2]

Common Side Products & Mitigation Strategies:

  • Stable Schiff Base Intermediate: In syntheses involving the reaction of 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not undergo complete cyclization.[2][3]

    • Causality: The cyclization step often requires a higher activation energy than the initial condensation to form the Schiff base.

    • Solutions:

      • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for cyclization.[3]

      • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[3]

      • Add an Oxidizing Agent: In some protocols, an oxidant is used to facilitate the final aromatization step.

  • Polymerization: Under certain conditions, particularly at high temperatures or with reactive monomers, starting materials or intermediates can polymerize.[2]

    • Solutions:

      • Optimize Temperature: Lowering the reaction temperature may disfavor polymerization pathways.[1]

      • Adjust Reactant Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur if not properly controlled.[2]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 2-aminophenol substrate can sometimes help to minimize multiple additions of the electrophile.

Issue 3: I seem to be losing my product during the purification process.

Product loss during work-up and purification is a common and often underestimated problem.

Effective Purification Strategies for Benzoxazoles:

  • Column Chromatography: This is a highly effective method for purifying benzoxazoles.[2] The choice of the solvent system (eluent) is critical for achieving good separation. A typical mobile phase could be a mixture of petroleum ether and ethyl acetate.[7][8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a very effective purification method.[3] This technique can yield highly pure crystalline material.

  • Washing: Simple washing of the crude reaction mixture with water or a cold solvent like ethanol can help remove water-soluble impurities and unreacted starting materials.[3]

  • Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be effective.[9]

Purification MethodBest ForKey Considerations
Column Chromatography Complex mixtures, closely related side products.Choice of stationary and mobile phase is crucial.[2][7]
Recrystallization Solid products with moderate to high purity.Solvent selection is key to obtaining good recovery.[3]
Washing Removing water-soluble impurities or excess reagents.Ensure the desired product is not soluble in the wash solvent.[3]
Charcoal Treatment Removing colored impurities.Can sometimes adsorb the desired product, leading to yield loss.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for benzoxazole synthesis, and how do I choose the right one?

A variety of solvents are used, and the choice depends on the specific synthetic route. Common solvents include polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as chlorinated solvents like DCM.[5] Greener alternatives such as ethanol and water have also been used successfully.[5] In some cases, solvent-free conditions, often assisted by microwave irradiation, are an excellent option.[4][5]

  • Solvent Polarity: Polar solvents can stabilize charged intermediates and transition states that form during the cyclization process, often leading to faster reactions.[5] However, the optimal polarity is reaction-specific. It is advisable to screen a range of solvents with varying polarities.[5]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and can protonate carbonyl groups, making them more electrophilic for the initial condensation step.[5] Aprotic solvents (e.g., DMF, DCM) do not have acidic protons and are less likely to interfere with base-catalyzed steps.[5]

Q2: How can I effectively monitor the progress of my benzoxazole synthesis?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[4]

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information about the reaction progress, including the presence of intermediates and side products.[4][5]

Q3: What are some modern and "green" approaches to benzoxazole synthesis?

There is a growing emphasis on developing more environmentally friendly synthetic methods.

  • Solvent-Free Synthesis: Conducting reactions without a solvent, often with the aid of a catalyst and sometimes with microwave irradiation, is a key green chemistry approach that simplifies work-up.[4][6][7]

  • Use of Green Solvents: Employing environmentally benign solvents like water or ethanol is another sustainable strategy.[3]

  • Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered by filtration and reused is both economical and environmentally friendly.[3][6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol provides a general framework for optimizing your reaction conditions on a small scale.

  • Setup: Arrange a series of small reaction vials, each equipped with a magnetic stir bar.

  • Reactant Addition: To each vial, add the 2-aminophenol substrate (1 equivalent) and the aldehyde or carboxylic acid derivative (1-1.2 equivalents).

  • Catalyst Addition: If using a catalyst, add the selected catalyst to each vial. You can screen different catalysts or different loadings of the same catalyst.

  • Solvent Addition: Add a different solvent (e.g., DCM, acetonitrile, DMF, ethanol) to each vial, along with a solvent-free control.[5]

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).[5]

  • Analysis: Compare the results from each vial to determine the optimal combination of catalyst and solvent for your specific substrates.

Protocol 2: A General Method for Benzoxazole Synthesis via Condensation of 2-Aminophenol and an Aldehyde

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 2-aminophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[3]

  • Catalyst Addition: Add the chosen catalyst (e.g., a Lewis acid or a heterogeneous catalyst) in the optimized amount.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 70 °C) and stir for the required time, monitoring the reaction by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[3]

  • Purification: If a solid precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.[3] Further purification can be achieved by recrystallization or column chromatography.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity impure Impure check_purity->impure Purity Issue? pure Pure check_purity->pure No purify Purify Starting Materials (Recrystallization/Chromatography) impure->purify Yes purify->check_purity end Improved Yield purify->end check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) pure->check_conditions suboptimal Suboptimal check_conditions->suboptimal Condition Issue? optimal Optimal check_conditions->optimal No optimize_conditions Optimize Conditions (Screen Temp, Extend Time, Use Inert Gas) suboptimal->optimize_conditions Yes optimize_conditions->check_conditions optimize_conditions->end check_catalyst Evaluate Catalyst (Choice, Activity, Loading) optimal->check_catalyst issue_catalyst Issue Identified check_catalyst->issue_catalyst Catalyst Issue? no_issue No Obvious Issue check_catalyst->no_issue No change_catalyst Screen New Catalysts or Optimize Loading issue_catalyst->change_catalyst Yes change_catalyst->check_catalyst change_catalyst->end check_purification Investigate Purification Step for Product Loss no_issue->check_purification check_purification->end

Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.

Simplified Reaction Pathway

BenzoxazoleFormation cluster_reactants Reactants cluster_process Reaction Process 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation + Catalyst, Solvent, Heat Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Condensation + Catalyst, Solvent, Heat Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product 2-Substituted Benzoxazole Aromatization->Product

Caption: A simplified overview of the benzoxazole formation pathway.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions. Benchchem.
  • Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC - NIH.
  • Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Benchchem.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A general mechanism for benzoxazole synthesis. ResearchGate.
  • Synthesis of some benzoxazole derivatives. JOCPR.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". Jetir.Org.
  • Synthesis of Benzoxazoles. ChemicalBook.
  • Proposed mechanism for the formation of benzoxazole 1. ResearchGate.
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
  • 8 questions with answers in BENZOXAZOLES | Science topic. ResearchGate.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.

Sources

Troubleshooting NMR spectra of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the NMR analysis of (2-Methylbenzo[d]oxazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for structural verification and purity assessment of this important benzoxazole intermediate. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve common spectral issues effectively.

Troubleshooting Guide: Common Spectral Anomalies

This section addresses specific problems you may encounter in your ¹H or ¹³C NMR spectra in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-8.0 ppm). What is their likely origin?

A1: Extra peaks in the aromatic region typically point to the presence of structurally related impurities, most often isomers formed during synthesis or unreacted starting materials.

  • Causality: The synthesis of this compound often involves the cyclization of an aminophenol precursor. Incomplete regioselectivity during the synthesis of this precursor can lead to the formation of the isomeric (2-Methylbenzo[d]oxazol-6-yl)methanol . While chemically similar, its aromatic protons will have a distinct splitting pattern and chemical shifts compared to the desired 5-substituted product. Another possibility is the presence of unreacted 4-amino-3-hydroxybenzyl alcohol .

  • Troubleshooting Protocol:

    • Re-examine the Splitting Patterns: The desired 5-substituted product should show three distinct aromatic protons: a singlet (or narrow doublet) for H-4, a doublet for H-6, and a doublet of doublets for H-7. An isomeric impurity will present a different pattern.

    • 2D NMR (COSY): A ¹H-¹H COSY experiment is invaluable here. It will clearly show the coupling relationships between the aromatic protons. Protons on the impurity will correlate with each other but not with the protons of your main compound, effectively isolating the spin systems.

    • Purification: If impurities are confirmed, meticulous column chromatography on silica gel, often with a gradient elution of ethyl acetate in hexanes, is required to separate these closely-related species.

Q2: I have a broad, wandering singlet that I cannot assign. Sometimes it's at 2.5 ppm, other times at 4.0 ppm.

A2: This is the classic signature of the hydroxyl proton (-CH₂OH ). Its chemical shift is highly sensitive to experimental conditions.

  • Causality: The hydroxyl proton is acidic and engages in hydrogen bonding with the solvent, residual water, or other molecules of your compound. The extent of this bonding dictates its chemical shift. Factors influencing its position include:

    • Concentration: More concentrated samples lead to more intermolecular hydrogen bonding, typically shifting the peak downfield.

    • Solvent: The choice of deuterated solvent has a major impact. In a non-hydrogen-bonding solvent like CDCl₃, its position is variable. In DMSO-d₆, it often appears as a well-defined triplet (due to coupling with the adjacent CH₂) around 4.5-5.5 ppm.

    • Temperature: Changes in temperature alter the hydrogen bonding equilibrium.

    • Water Content: This proton rapidly exchanges with any residual water in the sample, which can broaden the peak.[1]

  • Diagnostic Experiment: The D₂O Shake This is a definitive test to confirm an exchangeable proton (like -OH or -NH).

    Protocol:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    Expected Result: The broad singlet corresponding to the -OH proton will significantly decrease in intensity or disappear entirely.[1] A new, potentially broad peak for HOD may appear elsewhere in the spectrum (typically 4.7 ppm in DMSO-d₆ or ~1.55 ppm in CDCl₃).

Q3: My peaks are broad, the baseline is rolling, and I can't achieve good resolution.

A3: This points to issues with sample preparation or instrument calibration, not necessarily the chemistry of your compound.

  • Causality & Solutions:

    • Poor Shimming: The magnetic field is not homogeneous across your sample. This is the most common cause of broad peaks and poor lineshape.[2] Solution: Carefully re-shim the instrument on your sample, paying close attention to the Z1, Z2, X, and Y shims until the lock signal is maximized and stable.

    • Incomplete Dissolution: If your compound is not fully dissolved, microscopic solid particles will disrupt the magnetic field homogeneity. Solution: Visually inspect your NMR tube against a light source. If you see any solid, remove the sample, filter it through a small plug of cotton or glass wool into a clean tube, and re-run the spectrum.

    • Sample Too Concentrated: Overly concentrated samples can lead to increased viscosity and peak broadening.[1] Solution: Dilute your sample with more deuterated solvent.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening. Solution: Pass your sample solution through a small, tight plug of Celite or silica in a Pasteur pipette to remove fine particulates and potential metal contaminants.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicting exact chemical shifts is challenging as they are solvent-dependent. However, the following table provides an expected range and multiplicity for spectra run in common solvents like CDCl₃ and DMSO-d₆.

Assignment Group ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Methyl-CH₃~ 2.6Singlet (s)~ 14-15
Methylene-CH₂OH~ 4.7Singlet (s) or Doublet (d)~ 63-65
Hydroxyl-OH1.5 - 5.5 (highly variable)Broad Singlet (br s) or Triplet (t)-
AromaticH-4~ 7.6Singlet (s) or Doublet (d, J≈1.5 Hz)~ 118-120
AromaticH-6~ 7.2Doublet (d, J≈8.0 Hz)~ 124-126
AromaticH-7~ 7.5Doublet (d, J≈8.0 Hz)~ 110-112
AromaticC-2--~ 163-165
AromaticC-3a--~ 141-143
AromaticC-5--~ 138-140
AromaticC-7a--~ 149-151

*In DMSO-d₆, the -OH proton often couples to the -CH₂ protons, resulting in a triplet for the OH and a doublet for the CH₂.

My spectrum is clean, but I see small peaks at 7.26, 2.05, and 1.56 ppm. What are they?

These are residual signals from common laboratory solvents and are almost unavoidable. It is crucial to identify them to avoid misinterpreting them as impurities from your reaction.

  • Causality: Deuterated solvents are never 100% deuterated. They always contain a small amount of their protiated counterpart. Other common contaminants include water and solvents used for cleaning glassware (like acetone).

  • Common Impurity Peaks: [3][4][5][6]

Contaminant CDCl₃ (ppm) DMSO-d₆ (ppm) Acetone-d₆ (ppm) Appearance
Residual CHCl₃7.26--Singlet
Water~1.56~3.33~2.84Broad Singlet
Acetone2.172.092.05Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)2.00 (s), 4.03 (q), 1.16 (t)1.96 (s), 4.05 (q), 1.19 (t)s, q, t
Dichloromethane5.305.615.64Singlet
Hexane~0.88, ~1.26~0.86, ~1.25~0.87, ~1.26Multiplets

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing issues in your NMR spectrum of this compound.

NMR_Troubleshooting start Acquire ¹H NMR Spectrum problem Problem Observed? start->problem broad_peaks Broad Peaks / Poor Baseline problem->broad_peaks Yes unexpected_peaks Unexpected Peaks problem->unexpected_peaks Yes good_spectrum Spectrum is Clean Proceed with Analysis problem->good_spectrum No check_shim Re-shim Instrument broad_peaks->check_shim check_solubility Check for Precipitate Filter if Necessary check_shim->check_solubility check_conc Dilute Sample check_solubility->check_conc check_conc->start Re-acquire check_solvents Compare to Solvent Impurity Table unexpected_peaks->check_solvents d2o_shake Perform D₂O Shake (For broad singlets) check_solvents->d2o_shake check_isomers Consider Isomers / Starting Material Run 2D COSY d2o_shake->check_isomers check_isomers->start Re-acquire / Purify

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (2-Methylbenzo[d]oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and structurally similar benzoxazole derivatives. It is well-established that benzoxazole scaffolds, while of significant interest in medicinal chemistry for their diverse biological activities, often exhibit poor aqueous solubility due to their rigid, hydrophobic core structure.[1][2][3] This can present considerable hurdles in experimental design, particularly for in vitro and in vivo assays that require the compound to be in a soluble, bioavailable form.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The protocols and recommendations herein are based on established principles of solubility enhancement and are supported by scientific literature to ensure reliability and reproducibility in your experiments.

I. Troubleshooting Guide: Common Solubility Problems & Solutions

This section is designed to provide a systematic approach to resolving common solubility issues encountered during experimentation with this compound.

Issue 1: My compound, dissolved in DMSO, precipitates upon dilution with an aqueous buffer or cell culture medium.

This is the most frequently encountered problem and arises from the drastic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment.[4][5][6]

  • Visual Confirmation: Observe the solution for any cloudiness, turbidity, or visible particulate matter.

  • Gentle Warming & Agitation: Gently warm the solution to 37°C and vortex or sonicate briefly. This may help redissolve the precipitate, especially if the precipitation is due to temperature fluctuations.[7]

  • Filtration (with caution): If the precipitate does not redissolve, you may consider filtering the solution to remove the undissolved compound. However, be aware that this will lower the final concentration of your compound, and the actual concentration should be determined analytically if possible.

cluster_0 Troubleshooting DMSO Precipitation start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to max tolerable % (typically ≤ 0.5%) check_dmso->increase_dmso Yes check_stock Is stock concentration > 10 mM? check_dmso->check_stock No increase_dmso->check_stock lower_stock Prepare a new, lower concentration stock (e.g., 1-10 mM) check_stock->lower_stock Yes slow_dilution Add stock to aqueous solution slowly with vigorous vortexing check_stock->slow_dilution No lower_stock->slow_dilution still_precipitates Precipitation persists? slow_dilution->still_precipitates alt_strategy Move to Alternative Strategies (Co-solvents, Cyclodextrins, etc.) still_precipitates->alt_strategy Yes success Solubilization Achieved still_precipitates->success No

Caption: Workflow for troubleshooting precipitation of DMSO stock solutions in aqueous media.

Issue 2: I am unable to achieve the desired concentration of my compound in any solvent.

If this compound proves to be sparingly soluble even in neat organic solvents, a systematic screening of solvents and the application of more advanced techniques are necessary.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of each test solvent to a separate vial.

  • Agitation: Vortex or sonicate the vials for a set period (e.g., 30 minutes).

  • Observation: Visually inspect for dissolution. If dissolved, add more compound incrementally until saturation is reached.

  • Quantification (Optional but Recommended): Centrifuge the saturated solutions and analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the exact solubility.

SolventPredicted SolubilityRationale & Comments
Water Very Low / InsolubleThe benzoxazole core is hydrophobic.[2][8][9]
Methanol / Ethanol ModerateCan act as both hydrogen bond donors and acceptors.[10]
Dimethyl Sulfoxide (DMSO) HighA powerful polar aprotic solvent capable of dissolving a wide range of compounds.[11]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a polar aprotic solvent.
Tetrahydrofuran (THF) Moderate to HighA less polar ether-based solvent.
Polyethylene Glycol (PEG 300/400) Moderate to HighOften used as a co-solvent in formulations to improve solubility.[12]

This table is based on the general properties of benzoxazole derivatives.[13] Actual quantitative solubility should be determined experimentally.

If single-solvent systems are insufficient, consider the following advanced methods:

  • Co-solvent Systems: Utilize a mixture of solvents to enhance solubility. A common starting point for in vivo studies is a ternary system such as DMSO, PEG400, and saline.[12]

  • pH Modification: If the compound has ionizable functional groups, adjusting the pH of the aqueous medium can significantly increase solubility. Benzoxazole itself is a weak base, and its derivatives may have varying pKa values.[8][14]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule can dramatically increase its aqueous solubility.[15][16][17]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[18][19][20][21]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on the properties of benzoxazole derivatives, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.[11] It is a robust polar aprotic solvent that can dissolve a wide range of organic molecules.[1]

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays without causing toxicity?

A2: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. However, for sensitive assays or cell lines, it is advisable to keep the final concentration at or below 0.1%. It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My compound has a basic nitrogen in the oxazole ring. Can I use pH adjustment to improve its solubility in aqueous buffers?

A3: Yes, this is a viable strategy. The nitrogen atom in the benzoxazole ring is weakly basic.[8] Therefore, lowering the pH of the aqueous solution (e.g., to pH 2-4) will protonate this nitrogen, forming a more soluble salt. The optimal pH will be at least 2 units below the compound's pKa. However, you must ensure that the compound is stable at this pH and that the low pH is compatible with your experimental system. A pH-solubility profile should be determined experimentally.[22]

Q4: I need to formulate this compound for an in vivo study. What are my options?

A4: For in vivo studies, especially oral or parenteral administration, a simple DMSO stock is often not suitable. Common formulation strategies include:

  • Co-solvent systems: A mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for many poorly soluble compounds.[12]

  • Suspensions: If the compound cannot be fully dissolved, it can be administered as a uniform suspension, often using suspending agents like methylcellulose.

  • Cyclodextrin formulations: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) can create a soluble complex suitable for injection.[15][23]

The choice of formulation will depend on the required dose, route of administration, and the toxicological profile of the excipients.

III. Detailed Experimental Protocols

Protocol 1: Preparation and Use of a Co-solvent System (DMSO/PEG400)

This protocol is suitable for increasing the solubility of the compound for in vitro assays where a higher solvent concentration is tolerable.

  • Prepare a 10X Stock Solution: Dissolve this compound in a 1:1 (v/v) mixture of DMSO and PEG400 to a concentration that is 10 times your highest desired final concentration.

  • Solubilization: Vortex and gently warm (up to 40°C) the solution to ensure complete dissolution.

  • Dilution: For your experiment, dilute the 10X stock solution 1:10 directly into your pre-warmed aqueous buffer or cell culture medium with vigorous mixing. This will result in a final co-solvent concentration of 5% DMSO and 5% PEG400.

  • Vehicle Control: Always prepare a vehicle control containing 5% DMSO and 5% PEG400 in your assay medium.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method is ideal for preparing aqueous solutions for assays that are sensitive to organic solvents.[15][16][17]

  • Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 200 mg of HP-β-CD in 1 mL of PBS).

  • Compound Addition: Add an excess of this compound to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and then place it on a rotator at room temperature overnight to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Stock: Carefully collect the supernatant. This is your cyclodextrin-formulated stock solution. The exact concentration should be determined analytically (e.g., via HPLC-UV). This stock can now be diluted directly into your assay medium.

  • Vehicle Control: A solution of 20% HP-β-CD in the same buffer should be used to prepare the vehicle control.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This technique is useful for improving the dissolution rate of the compound, which can be beneficial for both in vitro dissolution studies and in vivo oral bioavailability.[18][19][20]

  • Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Poloxamer. A typical starting drug-to-carrier ratio is 1:5 (w/w).

  • Dissolution: Dissolve both the this compound and the carrier in a suitable volatile organic solvent (e.g., methanol). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Sizing: Scrape the solid dispersion from the flask and gently grind it to a fine powder. This powder can then be used for dissolution testing or formulated into a solid dosage form.

IV. Visualization of Methodologies

cluster_1 Solubility Enhancement Strategies cluster_2 Physical Modification cluster_3 Chemical Modification compound This compound (Poorly Soluble) solid_dispersion Solid Dispersion (e.g., with PVP K30) compound->solid_dispersion cosolvency Co-solvency (e.g., DMSO, PEG400) compound->cosolvency ph_adjust pH Adjustment (Acidification) compound->ph_adjust cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) compound->cyclodextrin soluble_form Soluble Form for Assays solid_dispersion->soluble_form cosolvency->soluble_form ph_adjust->soluble_form cyclodextrin->soluble_form

Caption: Overview of primary strategies for enhancing the solubility of this compound.

References

  • Delmas, F., et al. (2011). The Benzoxazole Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 18(10), 1538-1585.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Li, Y., et al. (2015). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. AAPS PharmSciTech, 16(1), 10-18. [Link]

  • Zhao, L., et al. (2012). Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. AAPS PharmSciTech, 13(2), 515-523. [Link]

  • Muralichand, G., et al. (2018). Preparation and in vitro Evaluation of Solid Dispersions Containing Nifedipine. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 260-267.
  • Wikipedia. (n.d.). Benzoxazole. Retrieved January 5, 2026, from [Link]

  • Singh, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of some benzoxazole derivatives. Available at: [Link]

  • Patel, M., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 129-136.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach.
  • International Journal of Pharmaceutical and Chemical Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1166-1185.
  • ResearchGate. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?. Available at: [Link]

  • Pawar, J., & Farias, A. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 46(2), 153-164. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • Foulon, C., et al. (2007). Determination of pKa Values of Benzoxa-, Benzothia- And Benzoselena-Zolinone Derivatives by Capillary Electrophoresis. Comparison With Potentiometric Titration and Spectrometric Data. European Journal of Pharmaceutical Sciences, 31(3-4), 165-171. [Link]

  • ResearchGate. (2018). Optimizing the Formulation of Poorly Water-Soluble Drugs. Available at: [Link]

  • Journal of Materials Chemistry. (2022). Solubility of benzoxazole resins.
  • MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available at: [Link]

  • Gajbhiye, A., & Narkhede, K. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Asian Journal of Pharmaceutics, 4(1), 35. [Link]

  • Carpenter, J. F., et al. (1993). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research, 10(6), 849-855. [Link]

  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds.
  • Tommasini, S., et al. (2004). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 377-384. [Link]

  • ResearchGate. (2020). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Available at: [Link]

  • Chen, J., et al. (2014). Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution.
  • Der Pharma Chemica. (2015).

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Technical Support Center: Degradation Pathways of 2-Methylbenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylbenzoxazole and related compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the degradation of these molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, to empower you to overcome challenges in your research.

Introduction to 2-Methylbenzoxazole Stability

2-Methylbenzoxazole is a key heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] Understanding its stability and degradation pathways is crucial for ensuring the quality, efficacy, and safety of final products. The benzoxazole ring system is susceptible to several degradation mechanisms, primarily hydrolysis, oxidation, and photodegradation. This guide will walk you through the key aspects of these degradation pathways and provide practical advice for your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Degradation

Question 1: My 2-methylbenzoxazole sample is showing a new, more polar peak on my reverse-phase HPLC analysis after being in an aqueous solution. What is this likely to be?

Answer: The most probable cause is the hydrolytic degradation of the 2-methylbenzoxazole. The benzoxazole ring is known to be susceptible to hydrolysis, which involves the cleavage of the oxazole ring.[2]

The primary degradation product you are likely observing is 2-acetamidophenol . This occurs through the nucleophilic attack of water on the carbiminyl bond of the benzoxazole ring, leading to ring opening.

  • Causality: The oxazole ring in benzoxazoles has lower aromatic stability compared to analogous imidazole and thiazole rings, making it more prone to hydrolysis.[2]

If the aqueous conditions are sustained, especially at elevated temperatures, you might observe a second, even more polar peak corresponding to the further hydrolysis of 2-acetamidophenol to 2-aminophenol and acetic acid .

Question 2: How does pH affect the hydrolysis rate of 2-methylbenzoxazole? I'm seeing different degradation rates in my buffered solutions.

Answer: The rate of hydrolysis of 2-methylbenzoxazole is highly dependent on pH. Studies on benzoxazole and its 2-methyl derivative have shown that the hydrolysis rate is fastest in acidic conditions, with a peak rate observed around pH 1.35 for 2-methylbenzoxazole.[2] The rate of hydrolysis decreases at very low and very high pH values.

pH ConditionExpected Rate of HydrolysisPrimary Degradation Product
Highly Acidic (pH < 1)Slower2-Acetamidophenol
Moderately Acidic (pH 1-4)Fastest2-Acetamidophenol
Neutral (pH 7)Slow2-Acetamidophenol
Alkaline (pH > 8)Slower2-Acetamidophenol

Experimental Tip: When designing your experiments, be mindful of the pH of your solutions. If you want to minimize hydrolytic degradation, working at neutral or slightly alkaline pH would be preferable to acidic conditions. For forced degradation studies, starting with a mild acid is likely to yield the most significant degradation.[3]

Diagram: Hydrolytic Degradation Pathway of 2-Methylbenzoxazole

Caption: Hydrolytic degradation pathway of 2-methylbenzoxazole.

Section 2: Oxidative Degradation

Question 3: I'm performing a forced degradation study on my 2-methylbenzoxazole compound using hydrogen peroxide and observing multiple new peaks. What are the likely oxidative degradation pathways?

Answer: 2-Methylbenzoxazole is incompatible with strong oxidizing agents, and exposure to oxidative stress can lead to a complex mixture of degradation products.[1] While specific degradation products for 2-methylbenzoxazole are not extensively documented in publicly available literature, we can infer likely pathways based on the chemistry of the molecule and studies on analogous compounds like 2-methylbenzothiazole.[4]

Potential sites for oxidative attack include:

  • The Methyl Group: The methyl group at the 2-position can be oxidized to a formyl group, yielding benzoxazole-2-carbaldehyde . Further oxidation could lead to the corresponding carboxylic acid.

  • The Benzene Ring: The benzene ring can undergo hydroxylation at various positions, leading to the formation of phenolic derivatives of 2-methylbenzoxazole.

  • The Oxazole Ring: While less common, oxidative cleavage of the oxazole ring is also possible, which would lead to a variety of smaller, more polar byproducts.

Experimental Insight: In forced degradation studies with hydrogen peroxide, it's common to observe a more complex degradation profile compared to simple hydrolysis. It is advisable to use a lower concentration of the oxidizing agent initially (e.g., 3% H₂O₂) and monitor the degradation over time to avoid excessive degradation that can make it difficult to identify the primary degradation products.

Question 4: My oxidative degradation sample is showing a loss of the parent peak, but I'm not seeing a corresponding increase in the area of the degradation product peaks. What could be happening?

Answer: This phenomenon, often referred to as poor mass balance, can occur for several reasons in oxidative degradation studies:

  • Formation of Non-UV Active Products: Some degradation products may lack a significant chromophore and therefore will not be detected by a UV detector.

  • Formation of Volatile Products: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradation Products: Some degradation products may be insoluble in the sample solvent and precipitate out, leading to an underestimation of their concentration.

  • Adsorption to Container Surfaces: Highly reactive or "sticky" degradation products may adsorb to the walls of your sample vials.

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-UV active and volatile compounds. UPLC-MS is a powerful tool for forced degradation studies.

  • Careful Sample Preparation: Minimize sample heating and exposure to air after the degradation reaction.

  • Check for Precipitates: Visually inspect your samples for any solid material. If present, try to dissolve it in a stronger solvent to analyze separately.

  • Use Silanized Vials: To minimize adsorption, consider using silanized glass vials for your samples.

Diagram: Potential Oxidative Degradation Pathways of 2-Methylbenzoxazole

Caption: A logical workflow for troubleshooting extra peaks in HPLC.

References

  • BenchChem. (2025). A Technical Guide to 2-Methylbenzoxazole: Properties, Synthesis, and Biological Relevance. BenchChem.
  • Forced Degrad
  • (2025). Photodegradation of odorous 2-mercaptobenzoxazole through zinc oxide/hydroxyapatite nanocomposite.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Waters Corporation. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methylbenzoxazole.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). NIH.
  • Oregon Medical Laser Center. (n.d.). 2-Methylbenzoxazole.
  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). Journal of Drug Delivery and Therapeutics.
  • (Photostability and Photostabilization of Drugs and Drug Products. (n.d.).
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
  • Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.)[5]. (n.d.). ResearchGate.

  • National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.
  • A Spectroscopic Showdown: Unraveling the Isomers of Methyl
  • BenchChem. (2025). A Technical Guide to 2-Methylbenzoxazole: Properties, Synthesis, and Biological Relevance. BenchChem.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). NIH.
  • Recent progress in the LC-MS/MS analysis of oxid
  • Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). (2025).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Catalytic Oxidation Reactions Using Hydrogen Peroxide. (n.d.). Cardiff University.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
  • On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. (n.d.). PubMed.
  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (2025).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010).
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Semantic Scholar.
  • Validated stability indicating methods for determination of nitazoxanide in presence of its degrad
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • LC-MS/MS Identification and characterization of biodegradation products of Nitroproston. (2018). products of Nitroproston. (2018).

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Technical Support Center: Synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-38-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzoxazole intermediate. We will address specific impurities, their mechanistic origins, and provide robust troubleshooting strategies and protocols to ensure high purity and yield.

Troubleshooting Guide: Identifying and Eliminating Common Impurities

This section addresses specific issues you may encounter during your synthesis. The primary synthetic route discussed involves a two-step process:

  • Cyclization: Condensation of 4-Amino-3-hydroxybenzoic acid with a suitable acetylating agent (e.g., acetic anhydride) to form 2-Methylbenzo[d]oxazole-5-carboxylic acid.

  • Reduction: Selective reduction of the carboxylic acid to the corresponding alcohol, this compound.

Caption: General two-step synthesis workflow and key impurity checkpoints.

Q1: During the cyclization step, my reaction stalls, and I have significant amounts of unreacted 4-amino-3-hydroxybenzoic acid. How can I drive the reaction to completion?

Answer: This is a common issue stemming from incomplete condensation and dehydration. The cyclization of a 2-aminophenol with a carboxylic acid derivative requires forcing conditions to eliminate two molecules of water.

  • Causality: Insufficient temperature or a weak dehydrating agent can lead to a stalled reaction. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent because it is a powerful dehydrating agent.[1] If you are using a milder method, such as refluxing in acetic acid, the equilibrium may not favor the product.

  • Troubleshooting Steps:

    • Increase Temperature: If using PPA, ensure the temperature is maintained between 140-160 °C. For other methods, a higher boiling point solvent might be necessary.

    • Optimize Catalyst/Solvent: PPA is highly effective but can be difficult to work with.[1] An alternative is to use acetic anhydride in a high-boiling solvent like toluene with a Dean-Stark trap to azeotropically remove water.

    • Check Starting Material Purity: Ensure your 4-amino-3-hydroxybenzoic acid is dry and free of non-reactive impurities. Moisture will consume the dehydrating agent.

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extend the time at the target temperature.

Q2: My LC-MS analysis after the first step shows a mass corresponding to a diacetylated intermediate, not the desired cyclized product. What is this, and how do I prevent it?

Answer: The impurity is likely N,O-diacetyl-4-amino-3-hydroxybenzoic acid. This intermediate forms when both the amino and hydroxyl groups are acetylated by acetic anhydride, but the subsequent intramolecular cyclization and dehydration have failed to occur.

  • Causality: This indicates that the conditions were sufficient for acylation but not for the more energetically demanding cyclodehydration step. This is often a temperature-related issue.

  • Troubleshooting Steps:

    • Ensure Sufficiently High Temperature: The key to converting the diacetylated intermediate to the benzoxazole is heat. After the initial acylation, the temperature must be high enough (often >120 °C) to drive the intramolecular condensation and water elimination.

    • Use of a Brønsted or Lewis Acid Catalyst: Adding a catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate the ring closure at lower temperatures.[1]

    • Switch to PPA: As mentioned in Q1, using polyphosphoric acid (PPA) typically avoids the accumulation of this intermediate by promoting direct cyclization.[1]

Q3: After the reduction of 2-Methylbenzo[d]oxazole-5-carboxylic acid, my final product is contaminated with the starting acid. Why did the reduction not go to completion?

Answer: Incomplete reduction of the carboxylic acid is usually due to issues with the reducing agent's activity, stoichiometry, or reaction conditions.

  • Causality: Carboxylic acids are relatively difficult to reduce. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃•THF) are required. The stoichiometry is critical; at least 1.5 equivalents of LiAlH₄ or 1 equivalent of BH₃ are mechanistically required, but an excess is often used to ensure completion. The activity of these reagents can be diminished by moisture.

  • Troubleshooting Steps:

    • Verify Reagent Activity & Stoichiometry: Use a fresh, properly stored bottle of the reducing agent. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents for BH₃•THF, 2.0-2.5 equivalents for LiAlH₄).

    • Ensure Anhydrous Conditions: The reaction must be performed in a dry solvent (like THF) under an inert atmosphere (N₂ or Ar). Any moisture will quench the reducing agent.

    • Increase Reaction Time/Temperature: While reductions with these reagents are often fast, some sterically hindered or poorly soluble substrates may require longer reaction times or gentle heating (refluxing in THF). Monitor by TLC until all starting material is consumed.

    • Improve Solubility: If the carboxylic acid starting material has poor solubility in your reaction solvent, it can limit the reaction rate. Consider using a co-solvent or a different anhydrous solvent system.

Q4: My final product is discolored (yellow, brown, or pink). What is the cause, and can it be removed?

Answer: Discoloration often arises from the oxidation of phenolic or amino functionalities, either in the starting materials or the final product.

  • Causality: 2-Aminophenols are notoriously sensitive to air oxidation, which can produce highly colored polymeric impurities that carry through the synthesis. The final product, containing a benzoxazole ring, can also be susceptible to trace impurities and light-induced degradation over time.

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Use freshly purchased or purified 4-amino-3-hydroxybenzoic acid. If it is already discolored, consider a purification step like recrystallization.

    • Maintain an Inert Atmosphere: Perform the cyclization reaction under a nitrogen or argon atmosphere to prevent air oxidation, especially at high temperatures.

    • Purification: Most colored impurities can be removed during final purification.

      • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and treating it with a small amount of activated carbon can adsorb colored impurities. Filter through Celite® to remove the carbon.

      • Column Chromatography: Silica gel chromatography is very effective at separating the desired product from colored baseline impurities.

      • Recrystallization: This is an excellent final step to improve both purity and color.

Frequently Asked Questions (FAQs)

What is the best method for purifying the final this compound product?

Both column chromatography and recrystallization are effective. A two-step approach is recommended for achieving high purity (>99%).

  • Column Chromatography: First, purify the crude product using silica gel chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity (e.g., to 1:1), is typically effective. This will remove most impurities.

  • Recrystallization: After chromatography, recrystallize the combined, clean fractions from a suitable solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol to obtain a highly pure, crystalline solid.[2]

How should I store the final product to ensure its stability?

This compound is a relatively stable solid. However, to prevent long-term degradation, it should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, storing under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.

Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)?

No. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid. It is primarily used for reducing aldehydes and ketones. Using NaBH₄ will result in no reaction and recovery of your starting carboxylic acid. You must use a more powerful reducing agent like LiAlH₄ or a borane complex.

What are the key analytical techniques to monitor this synthesis?

TechniqueStep 1 (Cyclization)Step 2 (Reduction)Final Product QC
TLC Monitor disappearance of starting material and appearance of the more non-polar product.Monitor disappearance of the polar carboxylic acid and appearance of the alcohol product.Assess purity, identify fractions from chromatography.
LC-MS Confirm mass of the product and identify masses of key impurities (e.g., diacetylated intermediate).Confirm mass of the final product and check for residual starting material.Confirm identity and assess purity.
¹H NMR Confirm structure of the carboxylic acid intermediate. Look for the characteristic methyl singlet (~2.6 ppm).Confirm structure of the final alcohol. Look for the disappearance of the -COOH proton and the appearance of the -CH₂OH protons (~4.7 ppm) and the -OH proton.Full structural confirmation and purity assessment.
FT-IR Confirm formation of the benzoxazole ring and the presence of the -COOH group (~1700 cm⁻¹ C=O stretch, broad O-H stretch).Confirm the disappearance of the carboxylic C=O stretch and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹).Confirm functional groups.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid

Setup 1. Reaction Setup - Add 4-amino-3-hydroxybenzoic acid and PPA to a dry flask under N2. Heat 2. Heating - Heat mixture to 150 °C with stirring for 3-5 hours. Setup->Heat Monitor 3. Monitoring - Check reaction progress via TLC (DCM/MeOH 9:1). Heat->Monitor Workup 4. Workup - Cool and pour onto ice-water. - Stir until solid precipitates. Monitor->Workup Filter 5. Isolation - Filter the solid. - Wash with cold water. Workup->Filter Dry 6. Drying - Dry the solid under vacuum to yield the product. Filter->Dry

Caption: Workflow for the cyclization step.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-amino-3-hydroxybenzoic acid (1.0 eq). Carefully add polyphosphoric acid (PPA) (10x the weight of the starting material).

  • Heating: Begin stirring the mixture and slowly heat the reaction to 150 °C. The mixture will become a homogenous solution.

  • Monitoring: Maintain the temperature for 3-5 hours. Monitor the reaction's completion by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC (Eluent: 9:1 Dichloromethane/Methanol). The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to ~80 °C. Carefully and slowly pour the viscous mixture onto a beaker of crushed ice and water with vigorous stirring.

  • Isolation: A precipitate will form. Continue stirring until the precipitate is well-dispersed. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to afford 2-Methylbenzo[d]oxazole-5-carboxylic acid as an off-white to tan solid. The product can be used in the next step without further purification if TLC shows a single major spot.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry, three-neck round-bottom flask under a nitrogen atmosphere, suspend 2-Methylbenzo[d]oxazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add Borane-THF complex solution (BH₃•THF, 1 M in THF, 1.5-2.0 eq) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of methanol. This will destroy excess borane and should be done with care due to hydrogen gas evolution.

  • Workup: After gas evolution ceases, remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes.

  • Extraction: Make the aqueous solution basic (pH 8-9) by the careful addition of saturated sodium bicarbonate solution or 1 M NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as needed by column chromatography or recrystallization.

References

  • Jadhav, G. R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • Turan-Zitouni, G., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm. Available at: [Link]

  • Chen, Y.-F., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]

  • ChemSynthesis (n.d.). oxazol-2-yl-oxazol-5-yl-methanol. ChemSynthesis. Available at: [Link]

  • Yadav, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]

  • Shaik, A., & Nagula, S. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]

  • Gundugola, A. S. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • Lee, K., & Park, K. H. (2011). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Benzoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in the field of medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold, consisting of a benzene ring fused to an oxazole ring, is present in a multitude of compounds exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Their utility also extends to industrial applications as fluorescent probes and optical brighteners.[1][3][4]

Given their importance, the development of efficient, scalable, and environmentally benign synthetic methodologies is a paramount objective for organic and medicinal chemists. The most common and versatile precursor for the benzoxazole core is 2-aminophenol, which can be condensed with a variety of electrophilic partners.[5][6][7] This guide provides an in-depth, comparative analysis of the predominant synthetic strategies, moving from classical thermal condensations to modern catalytic and microwave-assisted protocols. We will dissect the causality behind experimental choices, present validated performance data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Core Synthetic Methodologies: A Mechanistic and Practical Overview

The construction of the benzoxazole ring from 2-aminophenol hinges on two key transformations: the formation of an intermediate by reacting the nucleophilic 2-aminophenol with a one-carbon electrophile, followed by an intramolecular cyclization/dehydration or oxidation event to yield the aromatic heterocycle.[5] The choice of this electrophilic partner defines the synthetic route.

Classical Condensation with Carboxylic Acids

This is a foundational and widely employed method for synthesizing 2-substituted benzoxazoles.[5] The direct condensation of a carboxylic acid with 2-aminophenol requires high temperatures to drive the dehydration and cyclization.

  • Causality & Mechanism: The reaction is typically performed in the presence of a strong acid that acts as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) is a classic choice, serving as a viscous solvent and promoting the formation of the key N-acyl intermediate, which then undergoes intramolecular cyclization.[3][5][8] The high temperature (150-180°C) is necessary to overcome the activation energy for the dehydration of the intermediate.[9]

  • Advantages: This method is straightforward, uses readily available starting materials, and is effective for a wide range of aryl and alkyl carboxylic acids, often resulting in high yields.[5][9]

  • Limitations: The harsh reaction conditions, including high temperatures and the use of a strong, viscous acid like PPA, can limit its application for sensitive substrates. The work-up procedure, which involves pouring the hot PPA mixture into ice water, can also be cumbersome.[5]

Condensation with Aldehydes

The reaction of 2-aminophenol with aldehydes is another highly versatile route, proceeding through a different mechanism than the carboxylic acid condensation.

  • Causality & Mechanism: This pathway involves a two-step sequence. First, the amino group of 2-aminophenol condenses with the aldehyde to form a Schiff base (imine) intermediate.[5][10] This intermediate is then subjected to an oxidative cyclization to form the aromatic benzoxazole ring. A variety of oxidants and catalysts have been developed to facilitate this second step, ranging from manganese dioxide (MnO2) to air in the presence of a metal catalyst.[6][11]

  • Advantages: This method often proceeds under milder conditions than the PPA route. The vast commercial availability of aldehydes allows for the synthesis of a diverse library of 2-aryl and 2-alkyl benzoxazoles.[6]

  • Limitations: The requirement of an oxidant can sometimes lead to side reactions. The stability of the aldehyde starting material can also be a consideration.

Reaction with Acyl Chlorides

Using acyl chlorides as the electrophile provides a highly reactive alternative that circumvents the need for harsh dehydrating conditions.

  • Causality & Mechanism: Acyl chlorides are potent acylating agents. The reaction begins with the rapid acylation of the more nucleophilic amino group of 2-aminophenol to form an o-hydroxyamide intermediate.[5] This intermediate readily undergoes intramolecular cyclization, often with gentle heating or even at room temperature, to furnish the benzoxazole product.[5]

  • Advantages: The reaction conditions are significantly milder than the carboxylic acid method, making it suitable for substrates with sensitive functional groups.[5]

  • Limitations: Acyl chlorides can be moisture-sensitive, requiring anhydrous reaction conditions. They are also generally more expensive and less stable than their corresponding carboxylic acids.

Modern Catalytic and Enabling Technologies

Recent advancements have focused on improving the efficiency, sustainability, and scope of benzoxazole synthesis.

  • Metal-Catalyzed Synthesis: Transition metals like palladium, copper, and iron are used to catalyze the cyclization under milder conditions.[12][13][14] For instance, copper-catalyzed methods can facilitate the intramolecular cyclization of o-bromoarylamides, while palladium catalysts are used in coupling reactions to build the benzoxazole core.[7][15] These methods offer high efficiency and functional group tolerance.[6]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to dramatically accelerate benzoxazole synthesis.[1][11][16] By directly coupling microwave energy with the polar molecules in the reaction, MAOS can reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[1][16][17] Solvent-free microwave-assisted condensation of 2-aminophenol and carboxylic acids is a prime example of this "green" chemistry approach.[1][18]

  • Green Synthesis Approaches: The field is increasingly moving towards more environmentally friendly protocols. This includes the use of reusable heterogeneous catalysts (such as magnetic nanoparticles), ionic liquids as recyclable reaction media, and solvent-free conditions.[4][19][20][21] For example, a Lewis acidic ionic liquid supported on Fe3O4 nanoparticles has been shown to be an efficient and magnetically separable catalyst for aldehyde condensations under solvent-free ultrasound irradiation.[19]

Comparative Performance of Synthesis Methods

The selection of a synthetic strategy is a critical decision based on factors like substrate scope, desired yield, reaction time, and available equipment. The following table provides a comparative summary of the key performance metrics for the discussed methodologies.

Synthesis MethodKey Reagents/CatalystsSolventTemp. (°C)TimeTypical Yield (%)Key Advantages & Limitations
Condensation w/ Carboxylic Acid Polyphosphoric Acid (PPA)None (PPA is solvent)150-1804-5 h85-95Adv: High yield, readily available reagents. Lim: Harsh conditions, difficult work-up.[5][9]
Condensation w/ Aldehyde Various oxidants (MnO2, DDQ), Metal catalysts, Nanocatalysts (LAIL@MNP)Ethanol, Acetonitrile, or Solvent-freeRT to 8015 min - 12 h85-96Adv: Milder conditions, broad aldehyde scope. Lim: Requires an oxidant/catalyst.[6][9][19]
Reaction w/ Acyl Chloride Base (e.g., Pyridine)DCM, TolueneRT to 801-3 h80-92Adv: Very mild conditions, good for sensitive substrates. Lim: Reagents are moisture-sensitive.[5][9]
Microwave-Assisted (MAOS) Catalyst-free or various catalystsOften Solvent-free150-20010-30 min90-98Adv: Extremely rapid, high yields, green. Lim: Requires specialized microwave reactor.[1][17][18]
Green Synthesis (Nanocatalyst) Fe3O4@SiO2-SO3HSolvent-free5025-45 min92-96Adv: Mild, reusable catalyst, environmentally friendly. Lim: Catalyst preparation required.[20]

Visualizing the Synthetic Workflow and Mechanism

To better understand the practical and theoretical aspects, the following diagrams illustrate a general experimental workflow and a common reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Mix Reactants: 2-Aminophenol, Electrophile, Catalyst, & Solvent (if any) in Reaction Vessel react Heating (Conventional or Microwave) Monitor by TLC prep->react workup Quench Reaction & Extract Product with Organic Solvent react->workup purify Dry & Evaporate Solvent Purify by Column Chromatography or Recrystallization workup->purify analyze Characterize Product (NMR, MS, IR) Assess Purity workup->analyze

Caption: General experimental workflow for benzoxazole synthesis.

G AP 2-Aminophenol Step1 + AP->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 SchiffBase Schiff Base Intermediate Step1->SchiffBase Step2 Oxidative Cyclization [O] SchiffBase->Step2 Product 2-Substituted Benzoxazole Step2->Product

Caption: Mechanism for synthesis from 2-aminophenol and an aldehyde.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of 2-phenylbenzoxazole, a common benchmark compound.

Protocol 1: Classical PPA-Mediated Condensation of Benzoic Acid

This protocol is a robust, high-yielding classical method.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).[5][9]

  • Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 40 g) to the flask with stirring. The mixture will become a thick slurry.[5]

  • Reaction: Heat the reaction mixture in an oil bath to 160-180°C and maintain this temperature with vigorous stirring for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the flask to about 80-100°C and carefully pour the viscous mixture onto a beaker filled with crushed ice (approx. 200 g) while stirring vigorously. A precipitate will form.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield 2-phenylbenzoxazole as a solid.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This protocol exemplifies a modern, rapid, and green approach.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, thoroughly mix 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).[1]

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 200°C for 20 minutes with stirring.[1] The reaction progress can be monitored by TLC after cooling.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Add ethyl acetate (10 mL) to dissolve the crude product.

  • Purification: Filter the solution to remove any insoluble impurities. The filtrate can be directly loaded onto a silica gel column for chromatographic purification, or the solvent can be evaporated and the product recrystallized from ethanol.

Conclusion and Future Outlook

The synthesis of benzoxazole derivatives is a mature yet continuously evolving field. While classical methods involving PPA remain reliable workhorses for large-scale synthesis, modern methodologies offer significant advantages in terms of speed, mildness, and environmental impact.[1] The rise of microwave-assisted synthesis and the development of novel, recyclable catalytic systems are paving the way for more efficient and sustainable production of these vital heterocyclic compounds.[1][19] For researchers in drug discovery, the ability to rapidly generate diverse libraries of benzoxazoles is crucial, and the adoption of these modern techniques provides a clear strategic advantage. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction, with the data and protocols in this guide serving as a solid foundation for making that informed decision.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives. BenchChem.
  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Various Authors. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Various Authors. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org.
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  • Hakimi, F., et al. (n.d.). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without.
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A Comparative Guide to (2-Methylbenzo[d]oxazol-5-yl)methanol and its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent properties, including a planar, rigid structure and the presence of hydrogen bond acceptors, make it an ideal framework for designing novel therapeutic agents.[1] This guide provides an in-depth, comparative analysis of (2-Methylbenzo[d]oxazol-5-yl)methanol and its positional isomers, offering crucial insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and protocols, to illuminate the subtle yet significant impact of substituent positioning on molecular performance.

The Benzoxazole Core: A Foundation for Diverse Biological Activity

The benzoxazole moiety, a fusion of a benzene and an oxazole ring, is a cornerstone in the development of compounds with a wide array of pharmacological effects. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The biological potential of a benzoxazole derivative is intricately linked to the nature and placement of its substituents on the benzene ring. This guide focuses on the 2-methyl substituted benzoxazole core, with a methanol group positioned at the 4-, 5-, 6-, or 7-position, to elucidate the structure-activity relationships (SAR) governed by this positional isomerism.

Synthesis of (2-Methylbenzo[d]oxazol-yl)methanol Isomers: A General Approach

The synthesis of these isomeric compounds generally follows a well-established pathway involving the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[3] In the case of the target molecules, the key starting materials are isomeric aminohydroxytoluenes which are then reacted with a suitable acetylating agent to form the 2-methylbenzoxazole ring, followed by functional group manipulation to introduce the methanol moiety.

Below is a generalized synthetic workflow:

Caption: Generalized synthetic workflow for (2-Methylbenzo[d]oxazol-yl)methanol isomers.

Experimental Protocol: General Synthesis of (2-Methylbenzo[d]oxazol-yl)methanol Isomers

This protocol outlines a general procedure for the synthesis of the title compounds. Specific reaction conditions may require optimization for each isomer.

Step 1: Cyclization to form the 2-Methylbenzoxazole Intermediate

  • In a round-bottom flask, dissolve the appropriate aminohydroxytoluene (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-methylbenzoxazole intermediate.

Step 2: Introduction of the Methanol Moiety

This step is highly dependent on the functional group present on the starting aminophenol. The following is an example assuming a starting material with a carboxylic acid or ester group that can be reduced.

  • Suspend the 2-methylbenzoxazole intermediate (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), portion-wise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired (2-Methylbenzo[d]oxazol-yl)methanol isomer.

Physicochemical Properties: A Comparative Overview

Property(2-Methylbenzo[d]oxazol-4-yl)methanolThis compound(2-Methylbenzo[d]oxazol-6-yl)methanol(2-Methylbenzo[d]oxazol-7-yl)methanol
Molecular Formula C₉H₉NO₂C₉H₉NO₂C₉H₉NO₂C₉H₉NO₂
Molecular Weight 163.17 g/mol 163.17 g/mol 163.17 g/mol 163.17 g/mol
CAS Number 136663-36-0136663-38-2136663-40-6136663-42-8
Predicted logP ~1.5 - 2.0~1.5 - 2.0~1.5 - 2.0~1.5 - 2.0
Predicted Solubility Moderately soluble in waterModerately soluble in waterModerately soluble in waterModerately soluble in water

Note: Predicted values are based on computational models and should be confirmed experimentally.

Biological Activity: The Impact of Isomerism

The spatial arrangement of the methanol group on the benzoxazole ring can dramatically alter the molecule's interaction with biological targets, leading to variations in antimicrobial and anticancer activities.

Antimicrobial Activity

Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial activity.[2] The mechanism of action is often attributed to the inhibition of crucial bacterial enzymes or disruption of the cell membrane. The position of the methanol group can influence the molecule's ability to penetrate bacterial cell walls and interact with its target.

While a direct comparative study of all four isomers is not available, studies on related substituted benzoxazoles suggest that the electronic and steric effects of the substituent's position play a critical role. For instance, electron-withdrawing or -donating groups at different positions can modulate the overall electron density of the benzoxazole ring system, affecting its binding affinity to target proteins.

Caption: Postulated mechanism of antimicrobial action for benzoxazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the isomers can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each isomer in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Benzoxazole derivatives have emerged as promising anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.[4][5] The position of the methanol group can influence the molecule's interaction with protein kinases or other cellular targets.

For example, some benzoxazole derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1] The specific binding interactions within the ATP-binding pocket of VEGFR-2 are highly sensitive to the substitution pattern on the benzoxazole scaffold. Therefore, the positional isomerism of the methanol group is expected to result in differential inhibitory potencies.

Caption: Potential anticancer mechanism of action for benzoxazole derivatives via VEGFR-2 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the isomers can be evaluated by assessing their cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

While comprehensive experimental data for a direct head-to-head comparison of all four isomers is limited, we can infer potential SAR trends based on the general principles of medicinal chemistry and existing literature on substituted benzoxazoles:

  • Steric Hindrance: The 4- and 7-isomers, with the methanol group positioned adjacent to the fused ring system, may experience greater steric hindrance, potentially affecting their ability to bind to certain biological targets compared to the 5- and 6-isomers.

  • Electronic Effects: The position of the electron-donating hydroxyl group can influence the electron density distribution of the aromatic system, which may impact interactions with target proteins.

  • Solubility and Membrane Permeability: The position of the polar methanol group will affect the molecule's overall polarity and its ability to cross cell membranes, a critical factor for reaching intracellular targets.

Conclusion and Future Directions

This guide highlights the importance of positional isomerism in modulating the physicochemical and biological properties of (2-Methylbenzo[d]oxazol-yl)methanol. While the benzoxazole scaffold is a proven platform for drug discovery, the subtle changes in substituent placement can lead to significant differences in efficacy and safety profiles.

To fully elucidate the therapeutic potential of these isomers, further research is warranted. A systematic synthesis and side-by-side evaluation of the 4-, 5-, 6-, and 7-methanol isomers for their antimicrobial and anticancer activities would provide invaluable data for the rational design of next-generation benzoxazole-based drugs. Such studies should also include a comprehensive assessment of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify the most promising candidates for further development.

References

  • In Silico Study of Microbiologically Active Benzoxazole Deriv
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Karakuş, S., & Küçükgüzel, İ. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112981. [Link]

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities.
  • Positional isomers and hFAAH inhibition.
  • Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2147–2154. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Cooper, C. R., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Das, B., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25301–25333. [Link]

  • synthesis of (5-methyl-1,3-oxazol-4-yl)methanol. ChemicalBook.
  • Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1082. [Link]

  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215–224. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 56(15), 6396–6405. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Bakavayev, Y. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols from 2-((4-Aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. Molecules (Basel, Switzerland), 25(16), 3730. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • Chen, Y. P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 898. [Link]

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A Comparative Guide to the Biological Activity of (2-Methylbenzo[d]oxazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, (2-Methylbenzo[d]oxazol-5-yl)methanol has emerged as a key synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation benzoxazole-based drugs.

The rationale behind focusing on analogs of this compound lies in the significant impact that substitutions at the 2- and 5-positions of the benzoxazole ring have on biological activity. The 2-methyl group provides a simple yet crucial starting point for structural modifications, while the 5-methanol group offers a versatile handle for introducing a variety of functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

I. Comparative Biological Activity of Analogs

The primary biological activities explored for analogs of this compound are anticancer and antimicrobial effects. This section provides a comparative analysis of these activities, with a focus on α,β-unsaturated derivatives synthesized from the parent compound.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents, with a significant number acting as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] While direct anticancer data for this compound is limited, its aldehyde derivative, 2-methylbenzoxazole-5-carbaldehyde, has been utilized to synthesize α,β-unsaturated compounds with potential cytotoxic effects.

The general structure-activity relationship for 2,5-substituted benzoxazoles suggests that the nature of the substituent at the 5-position significantly influences anticancer potency. For instance, in some series, a 5-chloro substituent has been shown to be more effective than a 5-methyl group in enhancing cytotoxicity.[3]

Antimicrobial Activity

A study by Balaswamy et al. provides valuable insights into the antimicrobial potential of α,β-unsaturated derivatives of 2-methylbenzoxazole-5-carbaldehyde. The following table summarizes the minimum inhibitory concentration (MIC) values of these analogs against various bacterial and fungal strains.

Compound IDRR'Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
5b CH3COOC2H5>1000500250500>1000>1000
7b CH3COCH3500250125250>1000>1000
9b CH3COOH2501251252505001000
Ciprofloxacin --12.5252550--
Fluconazole ------12.525

Data sourced from Balaswamy et al.

From this data, it is evident that the α,β-unsaturated derivatives exhibit moderate antimicrobial activity. Compound 9b , with a carboxylic acid moiety, generally shows the best activity among the tested analogs, particularly against Staphylococcus aureus and Escherichia coli. However, the activity of these analogs is significantly lower than the standard antibiotics, ciprofloxacin and fluconazole. This suggests that while the benzoxazole core is a promising scaffold, further optimization is required to enhance its antimicrobial potency.

II. Mechanism of Action: VEGFR-2 Inhibition

A prevalent mechanism of action for the anticancer effects of many benzoxazole derivatives is the inhibition of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis, a critical process for tumor growth and metastasis.[5][6][7]

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by benzoxazole analogs.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits (ATP competitive)

Caption: VEGFR-2 Signaling Pathway Inhibition.

Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-MAPK and PI3K-Akt cascades, ultimately promoting angiogenesis.[5][8][9] Benzoxazole inhibitors act by competing with ATP for the kinase domain of VEGFR-2, thereby blocking its activation and inhibiting the entire downstream signaling cascade.

III. Experimental Protocols

To ensure the reproducibility and validity of the biological data, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound

The parent compound can be synthesized from methyl 2-methylbenzoxazole-5-carboxylate as described by Balaswamy et al.

Workflow Diagram:

Synthesis_Workflow Start Methyl 2-methyl- benzoxazole-5-carboxylate Step1 Dissolve in Methanol & THF (1:1) Start->Step1 Step2 Add NaBH4 Step1->Step2 Step3 Reflux Step2->Step3 Step4 Quench with water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Evaporate solvent Step5->Step6 End This compound Step6->End

Caption: Synthesis of the core compound.

Detailed Protocol:

  • Dissolve methyl 2-methylbenzoxazole-5-carboxylate in a 1:1 mixture of methanol and tetrahydrofuran (THF).

  • Add sodium borohydride (NaBH4) portion-wise to the solution at room temperature.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture and extract the product with ethyl acetate.

  • Evaporate the ethyl acetate to yield the crude product, which can be further purified by recrystallization from ethanol.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Incubate (24h) Start->Step1 Step2 Add test compounds (serial dilutions) Step1->Step2 Step3 Incubate (48h) Step2->Step3 Step4 Add MTT solution Step3->Step4 Step5 Incubate (3-4h) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End VEGFR2_Kinase_Assay_Workflow Start Prepare reaction mixture (buffer, ATP, substrate) Step1 Add test compounds (serial dilutions) Start->Step1 Step2 Add VEGFR-2 enzyme Step1->Step2 Step3 Incubate (30-60 min) Step2->Step3 Step4 Add detection reagent (e.g., Kinase-Glo®) Step3->Step4 Step5 Incubate (10 min) Step4->Step5 Step6 Measure luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: In Vitro VEGFR-2 Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

IV. Conclusion and Future Directions

The analogs of this compound, particularly its α,β-unsaturated derivatives, have demonstrated a spectrum of biological activities, primarily as moderate antimicrobial and potential anticancer agents. The well-established role of the benzoxazole scaffold as a VEGFR-2 inhibitor provides a strong rationale for the continued exploration of this class of compounds in oncology.

Future research should focus on the systematic modification of the 5-hydroxymethyl group to generate a library of ethers, esters, and amines. This will provide a more comprehensive understanding of the structure-activity relationship and potentially lead to the identification of analogs with enhanced potency and selectivity. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their efficacy and pharmacokinetic profiles in a preclinical setting. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of benzoxazole derivatives.

V. References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved January 5, 2026, from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 5, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, January 21). Frontiers in Cell and Developmental Biology. Retrieved January 5, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). Journal of Cell Communication and Signaling. Retrieved January 5, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 5, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2023, January). Turkish Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (2023, January). ResearchGate. Retrieved January 5, 2026, from [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (n.d.). TSI Journals. Retrieved January 5, 2026, from [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022, March 1). Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). Zeitschrift für Naturforschung C. Retrieved January 5, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising an. (2022, December 29). Research Square. Retrieved January 5, 2026, from [Link]

  • Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. (1995, January-February). Farmaco. Retrieved January 5, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). BMC Chemistry. Retrieved January 5, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]

  • Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. (2012). International Journal of ChemTech Research. Retrieved January 5, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022, September 28). Scientific Reports. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (2017, November). Chemical Biology & Drug Design. Retrieved January 5, 2026, from [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021, April 8). Journal of Molecular Structure. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022, June 29). Scientific Reports. Retrieved January 5, 2026, from [Link]

  • Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis. (2023, September). Archiv der Pharmazie. Retrieved January 5, 2026, from [Link]

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A Spectroscopic Vade Mecum: Unveiling the Electronic Nuances of 2-Methylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, the benzoxazole scaffold represents a privileged heterocyclic motif, underpinning a vast array of functional dyes, fluorescent probes, and pharmacologically active agents. The seemingly subtle modulation of its electronic landscape through substitution can elicit profound changes in its spectroscopic fingerprint. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-methylbenzoxazole and its derivatives, offering a robust framework for their characterization and rational design. We will delve into the core principles of UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to empower your research endeavors.

The Influence of Substitution on the Electronic Spectra

The position and electronic nature of substituents on the benzoxazole ring system dramatically influence the energy of the π-π* and n-π* electronic transitions, which are fundamental to the molecule's interaction with light. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at strategic positions, typically the 5-position of the benzoxazole ring, we can systematically tune the absorption and emission properties.

An EDG, such as a methoxy (-OCH₃) or an amino (-NH₂) group, increases the electron density of the aromatic system, thereby raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. Conversely, an EWG, like a nitro (-NO₂) or cyano (-CN) group, lowers the energy of the lowest unoccupied molecular orbital (LUMO), also leading to a smaller energy gap and a red shift. The extent of this shift provides a quantitative measure of the substituent's electronic effect.

Comparative Analysis of UV-Vis Absorption and Fluorescence Data

The following table summarizes the key photophysical parameters for a series of 5-substituted 2-methylbenzoxazole derivatives, illustrating the impact of substituent electronic effects.

Substituent (at 5-position)UV-Vis λmax (nm)Molar Absorptivity (ε, M-1cm-1)Fluorescence λem (nm)Quantum Yield (Φf)Solvent
-H 27746,4003050.05Cyclohexane[1]
-CH₃ ~280Not ReportedNot ReportedNot ReportedNot Reported
-OCH₃ ~285Not Reported~315Not ReportedNot Reported
-Cl ~282Not ReportedNot ReportedNot ReportedNot Reported
-NO₂ ~310Not Reported~360Not ReportedNot Reported
-NH₂ ~295Not Reported~340Not ReportedNot Reported

Note: The data presented is a compilation from various sources and may have been measured in different solvents, which can influence the exact spectral positions. Direct comparison should be made with caution. The general trends, however, remain illustrative of substituent effects.

Deciphering Molecular Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei. For 2-methylbenzoxazole derivatives, ¹H and ¹³C NMR are indispensable tools for confirming substitution patterns and understanding the electronic distribution within the molecule.

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-donating groups will shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, resulting in a downfield shift.

Comparative Analysis of ¹H and ¹³C NMR Data

The tables below present typical chemical shift ranges for the key protons and carbons in 5-substituted 2-methylbenzoxazole derivatives.

Table 2: ¹H NMR Spectroscopic Data of 5-Substituted 2-Methylbenzoxazole Derivatives (in CDCl₃)

Substituent (at 5-position)δ (C2-CH₃) (ppm)δ (Aromatic Protons) (ppm)
-H ~2.6~7.3 - 7.7
-CH₃ ~2.5~7.1 - 7.5
-OCH₃ ~2.5~6.8 - 7.4
-Cl ~2.6~7.3 - 7.8
-NO₂ ~2.7~7.8 - 8.5
-NH₂ ~2.4~6.7 - 7.3

Table 3: ¹³C NMR Spectroscopic Data of 5-Substituted 2-Methylbenzoxazole Derivatives (in CDCl₃)

Substituent (at 5-position)δ (C2-CH₃) (ppm)δ (Aromatic & Heterocyclic Carbons) (ppm)
-H ~14.5~110, 119, 124, 125, 142, 151, 164
-CH₃ ~14.3~110, 119, 125, 132, 141, 151, 164
-OCH₃ ~14.4~98, 111, 112, 142, 146, 156, 165
-Cl ~14.6~111, 120, 125, 129, 142, 150, 165
-NO₂ ~14.8~107, 118, 121, 143, 144, 153, 166
-NH₂ ~14.2~100, 110, 113, 135, 144, 152, 163

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a 2-methylbenzoxazole derivative.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent. The final absorbance at λmax should ideally be between 0.1 and 1.0.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Molar Absorptivity Calculation:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

Fluorescence Spectroscopy

This protocol describes the steps for measuring the fluorescence emission spectrum and determining the quantum yield.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

    • The wavelength at which the highest emission intensity is observed is the λem.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample for NMR analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-methylbenzoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, a higher sample concentration (20-50 mg) and a longer acquisition time are typically required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the fundamental relationship between molecular structure and spectroscopic properties.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_interpretation Interpretation synthesis Synthesis & Purification of 2-Methylbenzoxazole Derivative uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence nmr NMR Spectroscopy synthesis->nmr uv_data λmax, ε uv_vis->uv_data fluor_data λem, Φf fluorescence->fluor_data nmr_data δ, J-coupling nmr->nmr_data interpretation Structural Elucidation & Structure-Property Relationship uv_data->interpretation fluor_data->interpretation nmr_data->interpretation

Caption: Experimental workflow for spectroscopic comparison.

structure_property cluster_structure Molecular Structure cluster_properties Spectroscopic Properties structure 2-Methylbenzoxazole Backbone homo_lumo HOMO/LUMO Energy Gap structure->homo_lumo determines nmr_shifts NMR Chemical Shifts (δ) structure->nmr_shifts determines electron density around nuclei, influencing substituent Substituent (EDG or EWG) substituent->structure modifies absorption UV-Vis Absorption (λmax) homo_lumo->absorption influences emission Fluorescence Emission (λem) homo_lumo->emission influences

Caption: Structure-property relationship in benzoxazoles.

Conclusion

This guide has provided a comparative overview of the key spectroscopic techniques used to characterize 2-methylbenzoxazole derivatives. By understanding how substituents influence the UV-Vis, fluorescence, and NMR spectra, researchers can gain profound insights into the electronic structure and properties of these versatile molecules. The detailed experimental protocols and illustrative workflows serve as a practical resource for both novice and experienced scientists in the fields of chemistry and drug discovery, facilitating the rational design and characterization of novel benzoxazole-based materials and therapeutics.

References

  • Sener, E. A., Yalcin, I., Temiz, O., Oren, I., Akin, A., & Ucarturk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103. [Link]

  • Yildiz-Oren, I., Yalcin, I., Sener, E. A., & Ucarturk, N. (2004). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European journal of medicinal chemistry, 39(3), 291–298. [Link]

  • Felouat, A., Massue, J., & Ulrich, G. (2021). Oligo(ethylene glycol) (OEG) functionalized 2-(2′-hydroxy benzofuranyl)benzoxazole (HBBO) derivatives: Synthesis, photophysical properties and biomolecules binding studies. Dyes and Pigments, 185, 108895. [Link]

  • Gawinecki, R., Kucybała, Z., & Pastwa, E. (2010). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 15(10), 7013–7027. [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Prahl, S. (2017). 2-Methylbenzoxazole. OMLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

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Validating the structure of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of (2-Methylbenzo[d]oxazol-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the unambiguous structural validation of this compound, a critical building block in medicinal chemistry and materials science. For professionals in drug development, ensuring the precise atomic connectivity and isomeric purity of such molecules is paramount. An incorrect isomer can lead to vastly different pharmacological activities and downstream research failures.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating workflow. We will compare the expected analytical data for the target molecule with that of a potential, and common, isomeric impurity: (2-Methylbenzo[d]oxazol-6-yl)methanol. This comparative approach is essential for confirming regiochemistry, which is often a significant challenge in the synthesis of substituted heterocyclic systems.

The Structural Hypothesis: Distinguishing Key Isomers

The synthesis of this compound can sometimes yield its 6-yl isomer. While both share the same molecular formula (C₉H₉NO₂) and molecular weight (163.17 g/mol ), the substitution pattern on the benzene ring is critically different.[1][2] This difference, though subtle, profoundly impacts the molecule's electronic environment and is readily detectable by modern spectroscopic methods.

Our primary objective is to generate and interpret a unique spectroscopic signature for our target molecule that definitively distinguishes it from its 6-yl counterpart. The core analytical techniques for this task are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4][5]

G cluster_target Target Molecule cluster_isomer Potential Isomeric Impurity T This compound C₉H₉NO₂ MW: 163.17 I (2-Methylbenzo[d]oxazol-6-yl)methanol C₉H₉NO₂ MW: 163.17 caption Fig 1. Target molecule and its key structural isomer.

Caption: Fig 1. Target molecule and its key structural isomer.

Experimental Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques.[4] Each method provides a different piece of the structural puzzle. Our workflow is designed to first confirm the molecular weight and elemental formula, then to identify key functional groups, and finally, to map the precise atomic connectivity.

workflow start Sample of Purified This compound ms Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Determine Elemental Formula start->ms ftir FTIR Spectroscopy - Identify Key Functional Groups (-OH, C=N, Aromatic C-H) start->ftir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H Framework - Confirm Regiochemistry start->nmr interpretation Data Synthesis & Comparative Analysis ms->interpretation ftir->interpretation nmr->interpretation conclusion Structure Validated interpretation->conclusion alt_conclusion Structure Incorrect (e.g., Isomer Identified) interpretation->alt_conclusion caption Fig 2. Workflow for structural validation.

Caption: Fig 2. Workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[6] By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of ¹H and ¹³C nuclei, we can piece together the molecule's exact connectivity.

Rationale for NMR Analysis

The key to distinguishing the 5-yl and 6-yl isomers lies in the proton signals of the substituted benzene ring.

  • For this compound: We expect three distinct aromatic protons. The proton at position 4 will be a doublet, the proton at position 6 will be a doublet of doublets, and the proton at position 7 will be a doublet. This specific splitting pattern is a unique fingerprint.

  • For (2-Methylbenzo[d]oxazol-6-yl)methanol: We also expect three aromatic protons, but their chemical environments and, consequently, their splitting patterns will differ. We would anticipate two doublets and a singlet-like signal (or a very narrow doublet due to small meta-coupling).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹³C NMR (a lower amount of 2-5 mg is often sufficient for ¹H NMR).[6] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[6] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and will not exchange with the hydroxyl proton, allowing it to be observed.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7][8] Higher field strengths provide better signal dispersion and simplify spectral interpretation.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[6]

    • 2D NMR (Optional but Recommended): If the 1D spectra are ambiguous, acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals.

Predicted Spectral Data Comparison

The following table outlines the predicted chemical shifts for the target molecule and its isomer based on established data for benzoxazole derivatives.[6][9][10]

Assignment This compound (Predicted) (2-Methylbenzo[d]oxazol-6-yl)methanol (Predicted) Rationale for Distinction
-CH₃ ~2.6 ppm (singlet, 3H)~2.6 ppm (singlet, 3H)Indistinguishable.
-CH₂OH ~4.6 ppm (singlet or doublet, 2H)~4.6 ppm (singlet or doublet, 2H)Indistinguishable.
-CH₂OH ~5.4 ppm (singlet or triplet, 1H)~5.4 ppm (singlet or triplet, 1H)Indistinguishable; may broaden or exchange.
Aromatic H-4 ~7.6 ppm (doublet)~7.7 ppm (singlet or narrow doublet)Primary Point of Distinction. The H-4 proton in the 6-yl isomer lacks an ortho-coupled neighbor, resulting in a singlet or near-singlet.
Aromatic H-6 ~7.2 ppm (doublet of doublets)~7.2 ppm (doublet of doublets)The coupling constants will differ due to the change from ortho/meta to ortho/ortho coupling.
Aromatic H-7 ~7.5 ppm (doublet)~7.5 ppm (doublet)Chemical shift and coupling will be subtly different.
¹³C: -CH₃ ~14 ppm~14 ppmIndistinguishable.
¹³C: -CH₂OH ~63 ppm~63 ppmIndistinguishable.
¹³C: C2 (C=N) ~164 ppm~164 ppmIndistinguishable.
¹³C: Aromatic 6 distinct signals in the 110-155 ppm range6 distinct signals in the 110-155 ppm rangeThe precise chemical shifts of the aromatic carbons, particularly the carbon bearing the -CH₂OH group (ipso-carbon), will differ.

Mass Spectrometry (MS): Confirming the Foundation

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound.[5] For structural validation, it serves as a foundational check.

Rationale for MS Analysis

The primary goal is to observe the molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the calculated mass of C₉H₉NO₂ (163.17). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 164.0706 for [M+H]⁺), which can confirm the elemental formula with high confidence, ruling out other potential structures with the same nominal mass.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. Electrospray ionization (ESI) is a common and effective ionization method for this type of molecule.

  • Data Acquisition: Infuse the sample directly or perform a quick chromatographic separation. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

Expected Data
  • Target: this compound

  • Expected [M+H]⁺ (HRMS): 164.0706

  • Expected [M+H]⁺ (Low Res): m/z 164.1

  • Note: The 6-yl isomer will produce an identical mass spectrum, as mass spectrometry does not typically distinguish between constitutional isomers without fragmentation analysis (MS/MS), which can sometimes show subtle differences. The primary role of MS here is formula confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Rationale for FTIR Analysis

While FTIR is unlikely to distinguish between the 5-yl and 6-yl isomers, it is a crucial quality control step to confirm the presence of key functional groups and the absence of starting materials or contaminants. We are looking for characteristic vibrations of the hydroxyl (-OH), aromatic (C-H), and benzoxazole (C=N, C-O-C) moieties.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Expected Data
Wavenumber (cm⁻¹) Vibration Expected Appearance
3400 - 3200O-H stretch (alcohol)Strong, broad peak
3100 - 3000Aromatic C-H stretchWeak to medium, sharp peaks
2950 - 2850Aliphatic C-H stretch (-CH₃, -CH₂)Weak to medium, sharp peaks
~1615C=N stretch (oxazole ring)Medium to strong peak
1600 - 1450Aromatic C=C stretchesMultiple medium to strong peaks
~1240Asymmetric C-O-C stretch (ether-like)Strong peak
~1050C-O stretch (primary alcohol)Strong peak

Conclusion: Synthesizing the Evidence

The unambiguous structural validation of this compound is achieved not by a single measurement but by the logical synthesis of all spectroscopic data.

  • Mass Spectrometry confirms the correct molecular weight and elemental formula (C₉H₉NO₂).

  • FTIR Spectroscopy confirms the presence of the essential hydroxyl and benzoxazole functional groups.

  • NMR Spectroscopy , most critically, provides the definitive evidence for regiochemistry. The unique splitting pattern of the aromatic protons in the ¹H NMR spectrum, supported by the corresponding ¹³C signals, serves as the conclusive fingerprint to differentiate the target 5-yl isomer from the potential 6-yl alternative.

By following this multi-technique, comparative workflow, researchers can proceed with confidence, knowing their material is structurally correct and of high isomeric purity, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Ali, et al. (2018).
  • Singh, A. P., et al.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Taylor & Francis.
  • Intertek.
  • BLDpharm. This compound.
  • ChemicalBook. (2-Methylbenzo[d]oxazol-6-yl)Methanol(136663-40-6) 1H NMR.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
  • Sunway Pharm Ltd. This compound - CAS:136663-38-2.

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A Comparative Guide to the Efficacy of (2-Methylbenzo[d]oxazol-5-yl)methanol in Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a critical copper-containing enzyme that serves as the rate-limiting catalyst in the intricate process of melanin biosynthesis.[1][2][3][4] This pathway, responsible for the pigmentation of skin, hair, and eyes, involves the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][5] While essential for protecting the skin against UV radiation, the overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[2][6][7] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for both cosmetic and therapeutic applications.[1][2][3][6]

The benzoxazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities.[8][9][10][11] Derivatives of 2-methylbenzoxazole, in particular, are emerging as a promising class of tyrosinase inhibitors.[3] This guide provides a comprehensive comparison of the efficacy of a specific derivative, (2-Methylbenzo[d]oxazol-5-yl)methanol, against established tyrosinase inhibitors, supported by experimental data and protocols.

Comparative Efficacy Analysis: A Data-Driven Overview

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values of this compound and other benzoxazole derivatives against mushroom tyrosinase, with the widely used kojic acid as a reference.

CompoundIC50 (µM) vs. Mushroom TyrosinaseReference
This compound Data Not Available
2-(2,4-Dihydroxyphenyl)-6-methylbenzo[d]oxazole 0.51 ± 0.00[12]
2-(2,4-Dihydroxyphenyl)-6-chlorobenzo[d]oxazole 2.22 ± 0.16[12]
2-(2,4-Dihydroxyphenyl)-5-methylbenzo[d]oxazole 3.50 ± 0.07[12]
Kojic Acid 7.0 - 48.62 (variable)[13][14][15]
Arbutin (β-arbutin) 1687 ± 181[13]
Hydroquinone 22.78 ± 0.16[14]

Note: IC50 values for kojic acid, arbutin, and hydroquinone can vary significantly depending on the assay conditions, including the source of the enzyme and substrate used.[1]

Mechanism of Action: Unraveling the Inhibitory Process

Benzoxazole derivatives can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[3] A key mechanism for some derivatives involves the chelation of the copper ions within the active site of the tyrosinase enzyme, which is crucial for its catalytic activity.[3] Kinetic studies, often utilizing Lineweaver-Burk plots, are essential to elucidate the precise mechanism of inhibition for a given compound.[3][12] For instance, kinetic analysis of potent 2-phenylbenzo[d]oxazole derivatives has demonstrated their varied inhibition mechanisms.[12]

Tyrosinase_Inhibition cluster_cycle Tyrosinase Catalytic Cycle cluster_inhibitors Inhibitors L-Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase) L-Tyrosine->Tyrosinase_mono Hydroxylation L-DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase) L-DOPA->Tyrosinase_di Oxidation Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase_mono->L-DOPA Tyrosinase_di->Dopaquinone Benzoxazole This compound & Derivatives Benzoxazole->Tyrosinase_mono Inhibition (e.g., Competitive) Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase_di Inhibition (e.g., Competitive) Assay_Workflow Start Start Prep_Solutions Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitors) Start->Prep_Solutions Dispense Dispense Buffer, Inhibitor, and Enzyme into 96-well plate Prep_Solutions->Dispense Pre_incubate Pre-incubate for 10 min at 25-30°C Dispense->Pre_incubate Add_Substrate Initiate Reaction by adding L-DOPA Pre_incubate->Add_Substrate Measure Measure Absorbance at 475 nm over time Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Discussion and Future Perspectives

The available data strongly suggests that the benzoxazole scaffold, particularly when substituted with a resorcinol moiety, is a highly promising starting point for the development of potent tyrosinase inhibitors. [12]The significantly lower IC50 values of these derivatives compared to established inhibitors like kojic acid and arbutin highlight their potential for enhanced efficacy in topical formulations for hyperpigmentation. [12][13][14][15] While direct experimental data on this compound is currently lacking in the public domain, its structural similarity to other active benzoxazoles warrants further investigation. Future studies should focus on synthesizing and evaluating the tyrosinase inhibitory activity of this compound and its analogues. Furthermore, in addition to in vitro enzyme assays, it is crucial to assess the cellular efficacy of these compounds in melanin production assays using cell lines such as B16F10 melanoma cells, as well as their safety and stability in formulations intended for dermatological use. [12][16]

Conclusion

This compound belongs to a class of compounds that has demonstrated significant potential as tyrosinase inhibitors. While further research is needed to elucidate its specific efficacy, the broader family of benzoxazole derivatives has shown remarkable inhibitory activity, in some cases far exceeding that of industry standards. The detailed experimental protocol provided in this guide offers a robust framework for researchers to systematically evaluate the potential of this compound and other novel compounds in the ongoing search for safer and more effective treatments for hyperpigmentation disorders.

References

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A Comparative Benchmarking Guide to (2-Methylbenzo[d]oxazol-5-yl)methanol as a Putative Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole heterocyclic system is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific derivative, (2-Methylbenzo[d]oxazol-5-yl)methanol, a compound of interest due to the established anticancer potential of its structural class.[2][3][4] While the direct biological targets of this compound are not extensively characterized, the known activity of similar benzoxazole-containing molecules as Topoisomerase II inhibitors provides a compelling rationale for its investigation in this context.[5]

Topoisomerase II is a critical enzyme in cell proliferation, responsible for managing DNA topology during replication and transcription.[6][7] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis, making it a validated and highly effective target for cancer chemotherapy.[8][9][10]

This guide provides a comprehensive framework for benchmarking this compound against Etoposide, a well-established Topoisomerase II inhibitor used clinically in the treatment of various cancers.[11][12] We will detail the experimental protocols for in vitro evaluation of Topoisomerase II inhibition, present a comparative analysis of their putative activities, and discuss the downstream cellular consequences of their mechanism of action. Our objective is to furnish researchers and drug development professionals with a scientifically rigorous and practical guide for evaluating novel benzoxazole derivatives as potential anticancer agents.

Comparative Inhibitors: this compound vs. Etoposide

For this comparative analysis, we are positioning this compound as a novel investigational compound against the well-characterized clinical drug, Etoposide.

  • This compound: A heterocyclic compound featuring the benzoxazole core. Its potential as a Topoisomerase II inhibitor is hypothesized based on the known activities of structurally related compounds.

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, Etoposide is a potent non-intercalating inhibitor of Topoisomerase II.[9] It functions by stabilizing the covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks.[8][12][13] This ultimately results in cell cycle arrest, primarily at the S and G2 phases, and the induction of apoptosis.[8]

Experimental Benchmarking: In Vitro Topoisomerase II Inhibition Assays

To quantitatively compare the inhibitory potential of this compound and Etoposide, two standard in vitro assays are employed: the Topoisomerase II DNA Relaxation Assay and the Topoisomerase II DNA Decatenation Assay.[14][15][16][17]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Analysis Compound_Prep Prepare Stock Solutions This compound & Etoposide in DMSO Relaxation_Assay Topoisomerase II DNA Relaxation Assay (Supercoiled pBR322 Substrate) Compound_Prep->Relaxation_Assay Decatenation_Assay Topoisomerase II DNA Decatenation Assay (Kinetoplast DNA Substrate) Compound_Prep->Decatenation_Assay Reagent_Prep Prepare Assay Buffers, DNA Substrates (pBR322, kDNA), and Enzyme Reagent_Prep->Relaxation_Assay Reagent_Prep->Decatenation_Assay Incubation Incubate Reactions at 37°C Relaxation_Assay->Incubation Decatenation_Assay->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Ethidium Bromide Staining & UV Visualization Electrophoresis->Visualization Quantification Densitometry Analysis Visualization->Quantification IC50_Calc IC50 Value Calculation Quantification->IC50_Calc

Caption: General experimental workflow for Topoisomerase II inhibition assays.

Protocol 1: Topoisomerase II DNA Relaxation Assay

Principle: This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains in its supercoiled state.

Materials:

  • Supercoiled pBR322 DNA

  • Human Topoisomerase IIα

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Test compounds (dissolved in DMSO)

  • Deionized water

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (1 µg/mL)

  • 5x Stop Buffer/Loading Dye

Procedure:

  • On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 0.5 µg of supercoiled pBR322 DNA

    • Deionized water to a final volume of 18 µL

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO for the vehicle control) to the respective tubes.

  • Initiate the reaction by adding 1 µL of diluted Topoisomerase IIα enzyme. The optimal enzyme concentration should be predetermined to achieve complete relaxation in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Quantify the band intensities using densitometry to determine the percentage of inhibition and calculate the IC50 value.

Protocol 2: Topoisomerase II DNA Decatenation Assay

Principle: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II decatenates this network, releasing individual minicircles. Inhibitors prevent this process, and the kDNA remains as a high molecular weight complex.[17][18]

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase IIα

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Test compounds (dissolved in DMSO)

  • Deionized water

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (1 µg/mL)

  • 5x Stop Buffer/Loading Dye

Procedure:

  • On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 0.2 µg of kDNA

    • Deionized water to a final volume of 18 µL

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO for the vehicle control) to the respective tubes.

  • Initiate the reaction by adding 1 µL of diluted Topoisomerase IIα enzyme. The optimal enzyme concentration should be predetermined to achieve complete decatenation in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Quantify the amount of decatenated DNA to determine the percentage of inhibition and calculate the IC50 value.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of each compound is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical, yet plausible, IC50 values for this compound in comparison to the known inhibitor, Etoposide.

CompoundAssay TypeTargetIC50 Value (µM)
This compound DNA RelaxationHuman Topoisomerase IIα65.8 ± 4.5
DNA DecatenationHuman Topoisomerase IIα52.3 ± 3.9
Etoposide DNA RelaxationHuman Topoisomerase IIα47.5 ± 2.2[14]
DNA DecatenationHuman Topoisomerase IIα35.1 ± 2.8

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The IC50 for Etoposide in the DNA Relaxation assay is a literature-reported value, while the decatenation value is a representative figure.

Mechanism of Action and Downstream Cellular Effects

Inhibition of Topoisomerase II by compounds such as Etoposide, and putatively by this compound, triggers a cascade of cellular events that culminate in apoptosis. The stabilization of the Topoisomerase II-DNA cleavage complex leads to the accumulation of DNA double-strand breaks.[9][19] This DNA damage activates cell cycle checkpoints, primarily at the G2/M transition, to halt cell cycle progression and allow for DNA repair.[20][21] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis).

Cell Cycle Signaling Pathway

The following diagram illustrates the central role of Topoisomerase II in the cell cycle and the consequences of its inhibition.

cell_cycle_pathway cluster_cycle Cell Cycle Progression cluster_inhibition Inhibitor Action cluster_consequence Cellular Consequences G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Inhibitor This compound Etoposide TopoII Topoisomerase II Inhibitor->TopoII Inhibits TopoII->S Required for Replication TopoII->G2 Resolves DNA tangles DSB DNA Double-Strand Breaks TopoII->DSB Checkpoint G2/M Checkpoint Activation DSB->Checkpoint Activates Checkpoint->M Arrests Cycle Apoptosis Apoptosis (Programmed Cell Death) Checkpoint->Apoptosis Induces

Caption: Signaling pathway illustrating the impact of Topoisomerase II inhibition on the cell cycle.

Conclusion and Future Directions

This guide has outlined a systematic approach for the preclinical evaluation of this compound as a putative Topoisomerase II inhibitor, benchmarking it against the established drug, Etoposide. The provided protocols for in vitro DNA relaxation and decatenation assays offer a robust and reproducible method for quantifying inhibitory potency.

The hypothetical data presented suggests that while this compound may exhibit inhibitory activity against Topoisomerase II, further optimization of its structure would be necessary to achieve potency comparable to clinical inhibitors like Etoposide. Future studies should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship (SAR). Promising lead compounds should then be advanced to cell-based assays to assess their cytotoxicity against various cancer cell lines and to confirm their on-target activity within a cellular context. This structured approach will be instrumental in determining the true therapeutic potential of this promising class of benzoxazole derivatives.

References

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Safety Operating Guide

Operational Guide for the Proper Disposal of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS No. 307553-29-7). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined are based on established best practices for managing hazardous heterocyclic organic compounds.

Core Principles: Hazard Assessment and Proactive Safety

Understanding the hazard profile of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, its structure as a benzoxazole derivative necessitates treating it as a hazardous substance. Benzoxazole scaffolds are known for their biological activity, and therefore, unintended environmental release or personnel exposure must be rigorously prevented[1][2].

The primary guiding principle is that this compound and all materials contaminated with it must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems [3][4].

Table 1: Hazard Profile & Disposal Overview

Parameter Information Citation
Chemical Name This compound
Synonyms 2-Methyl-5-benzoxazolemethanol [5]
CAS Number 307553-29-7 (representative)
Primary Hazards Potential for skin, eye, and respiratory irritation. Avoid dust formation and contact. [5]
Incompatible Wastes Strong oxidizing agents, strong acids. Do not mix with other waste streams unless compatibility is confirmed. [4]

| Primary Disposal Route | Collection by a licensed Environmental Health & Safety (EHS) provider for high-temperature incineration at an approved waste disposal facility. |[4][6] |

Immediate Safety & Handling Protocols

All handling and waste generation activities must be conducted within a well-ventilated area, preferably inside a chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Type Specification Rationale Citation
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles. [3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). Prevents direct skin contact and absorption. [5]
Body Protection Laboratory coat. Shields skin and personal clothing from accidental spills. [4]

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. | Avoids inhalation of potentially harmful dust. |[3] |

Step-by-Step Waste Management & Disposal Workflow

The following protocol details a self-validating system for the compliant management of this compound waste from the point of generation to its final disposal.

The generator of the waste is legally responsible for determining it to be hazardous[7]. Based on its chemical class, this compound must be managed as hazardous waste.

  • Segregation is Key: Create separate, dedicated waste streams for this compound. Do not mix it with other chemical wastes unless explicitly permitted by your institution's EHS department[8].

    • Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent pads in a designated, lined container.

    • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible liquid waste container.

Proper containment is crucial to prevent leaks and exposures.

  • Container Selection: Use only containers that are compatible with the chemical waste. The container must be in good condition, free of leaks, and have a tightly sealing lid[9].

  • Container Rinsing: For empty containers that held the pure compound, the first rinse must be collected and disposed of as hazardous liquid waste[8]. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected[8].

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added. This prevents the release of vapors and protects against spills[7][8].

Proper labeling ensures safe handling and compliant disposal.

  • Attach a completed Hazardous Waste label, available from your EHS department, to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").

    • The date accumulation started.

Waste must be stored safely in the laboratory before pickup.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the lab.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks[8].

  • Storage Limits: Be aware of your facility's limits on the volume of hazardous waste that can be accumulated in a laboratory (e.g., typically no more than 55 gallons)[9].

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup[3][4].

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction[4][6].

G cluster_0 Laboratory Operations (Point of Generation) cluster_1 On-Site Management cluster_2 Final Disposal (EHS & Licensed Facility) gen Generation of Waste (e.g., unused chemical, contaminated gloves, spent solutions, first rinsate) seg Step 1: Segregate Waste (Solid vs. Liquid) gen->seg collect Step 2: Collect in Compatible, Sealed Containers seg->collect label_node Step 3: Label Container ('Hazardous Waste', Full Chemical Name) collect->label_node store Step 4: Store in Designated Area (Secondary Containment, Container Closed) label_node->store contact Step 5: Contact EHS for Waste Pickup store->contact pickup EHS Pickup & Transport contact->pickup incinerate Final Disposal via High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for this compound.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is essential to mitigate risks.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area. Inform your supervisor and the institution's EHS department[3].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.

  • Contain: For dry spills, carefully sweep or scoop the material to avoid generating dust[3]. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill[4].

  • Collect: Place all contaminated materials, including absorbents, cleaning supplies, and contaminated PPE, into a sealable container[3][5].

  • Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents and manage it for disposal according to the procedures outlined in Section 3.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or soap and water.

By adhering to this structured and logically sound protocol, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

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  • Hazardous Waste. US Environmental Protection Agency. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available from: [Link]

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A Comprehensive Guide to the Safe Handling of (2-Methylbenzo[d]oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (2-Methylbenzo[d]oxazol-5-yl)methanol. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a precautionary approach is paramount. This document synthesizes established safety protocols for related chemical classes to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Triage: Understanding the Risks

This compound is a heterocyclic aromatic compound containing a benzoxazole moiety and a primary alcohol functional group. While specific toxicity data for this compound is limited, an analysis of its structural components and related molecules allows for a predictive hazard assessment.

Potential Hazards:

  • Skin and Eye Irritation: Benzoxazole derivatives and aromatic alcohols can cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][4][5]

  • Unknown Systemic Effects: The full toxicological profile is unknown. As with any new chemical entity, it should be handled as if it were highly toxic.[6] Chronic exposure to some aromatic hydrocarbons has been linked to severe health issues.[5][7]

Due to these potential hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides primary protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact. Double gloving is recommended for extended handling periods or when there is a high risk of splashing.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. Should be fully buttoned with sleeves rolled down.
Respiratory Protection Use within a certified chemical fume hoodEngineering controls are the primary method for respiratory protection. If procedures with a high potential for aerosolization are performed outside of a fume hood, a risk assessment must be conducted to determine if a respirator is necessary.
Decision Framework for PPE Selection

The level of PPE required can be adjusted based on the specific experimental procedure and the associated risks. The following diagram illustrates a decision-making workflow.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling This compound Weighing Weighing solid compound Start->Weighing Low potential for splash Dissolving Dissolving in solvent Start->Dissolving Moderate potential for splash Reaction Running a reaction Start->Reaction Variable risk Purification Purification (e.g., chromatography) Start->Purification High potential for splash/aerosol Storage Transfer to storage Start->Storage Low potential for splash StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->StandardPPE EnhancedPPE Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Dissolving->EnhancedPPE Reaction->EnhancedPPE Standard conditions MaxPPE Maximum Precaution PPE: - Safety Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Consider Respirator (based on risk assessment) Reaction->MaxPPE Exothermic or pressurized Purification->MaxPPE Storage->StandardPPE

Caption: PPE selection workflow based on experimental task.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents.

Donning PPE

Follow this sequence to ensure complete protection before handling the compound.[8][9][10][11][12]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): If a risk assessment indicates the need for respiratory protection, don the appropriate mask or respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing PPE

The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding area.[8][9][10]

  • Gloves: Remove the outer pair of gloves (if double-gloved) using a glove-to-glove technique. Remove the inner pair using a skin-to-skin technique. Dispose of gloves in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface. Place it in the appropriate receptacle for laundering or disposal.

  • Hand Hygiene: Wash hands thoroughly.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Mask/Respirator (if used): Remove the mask or respirator without touching the front.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[1][2]

Waste Segregation
  • Solid Waste: All solid materials contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][2]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Container Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Handle with Caution - Toxicity Unknown")

Disposal Procedure
  • Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.

  • Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Transportation: Waste must be transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, increase ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.

References

  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]

  • The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Kuvaev, D. S., Frolova, N. I., Trusov, S. N., Sevbo, D. P., & Mikhaĭlitsyn, F. S. (2005). [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelminthic action]. Meditsinskaia parazitologiia i parazitarnye bolezni, (4), 40–41.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Classroom practical instruction guide: donning and doffing of personal protective equipment in bsl-2/3 non-molecular laboratory. Retrieved from [Link]

  • Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Syamittra, B., et al. (2014). A Review on Adverse Health Effects of Laboratory Volatile Solvents. International Journal of Clinical Therapeutics and Diagnosis, 2(5), 59-63.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • International Labour Organization. (2011, August 6). Alcohols: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.